2-Benzyl-3-hydrazinoquinoxaline
Description
BenchChem offers high-quality 2-Benzyl-3-hydrazinoquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-3-hydrazinoquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(3-benzylquinoxalin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-19-15-14(10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXTVQMXZGMAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333186 | |
| Record name | 2-benzyl-3-hydrazinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223929-23-5 | |
| Record name | 2-benzyl-3-hydrazinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Enigmatic Mechanism of 2-Benzyl-3-hydrazinoquinoxaline: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive exploration into the potential mechanisms of action of 2-Benzyl-3-hydrazinoquinoxaline, a molecule of significant interest within contemporary drug discovery. In the absence of definitive, direct research on this specific compound, this document synthesizes established knowledge from the broader classes of quinoxaline and hydrazino-containing compounds. We will delve into plausible mechanistic pathways, including antimicrobial, anticancer, and antihypertensive activities, drawing upon evidence from structurally analogous molecules. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a structured, evidence-based framework to direct future experimental investigations into the therapeutic potential of 2-Benzyl-3-hydrazinoquinoxaline.
Introduction: The Therapeutic Promise of the Quinoxaline Scaffold
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Quinoxaline derivatives have demonstrated a wide spectrum of biological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] The incorporation of a hydrazino group, a reactive and versatile functional moiety, further expands the potential for biological interactions.[6][7][8][9]
2-Benzyl-3-hydrazinoquinoxaline combines these two key pharmacophores, suggesting a high potential for significant biological activity. While direct studies on its mechanism of action are not yet prevalent in the public domain, this guide will extrapolate from the known activities of its constituent chemical motifs to propose several well-grounded, testable hypotheses for its mode of action.
Postulated Mechanism of Action I: Antimicrobial Activity
A significant body of research points to the potent antimicrobial properties of quinoxaline derivatives.[4][5][10][11] The proposed mechanisms for these effects are often multifactorial and can provide a strong starting point for investigating 2-Benzyl-3-hydrazinoquinoxaline.
Generation of Reactive Oxygen Species (ROS) and DNA Damage
One of the primary antimicrobial mechanisms attributed to quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, is the generation of reactive oxygen species (ROS) within bacterial cells.[12][13] This process is often initiated by the bioreduction of the quinoxaline ring system by bacterial reductases. The resulting radical species can then react with molecular oxygen to produce superoxide anions and other ROS, leading to oxidative stress. This oxidative stress can cause widespread damage to cellular components, most critically to DNA, ultimately leading to bacterial cell death.
It is plausible that 2-Benzyl-3-hydrazinoquinoxaline, even without the N-oxide groups, could undergo metabolic activation within bacterial cells to generate ROS, or interfere with the bacterial electron transport chain, leading to increased endogenous ROS production.
Disruption of Bacterial Cell Wall and Membrane Integrity
Certain quinoxaline derivatives have been shown to compromise the integrity of bacterial cell walls and membranes.[12] This can occur through various mechanisms, including the inhibition of enzymes involved in peptidoglycan synthesis or by direct interaction with membrane components, leading to increased permeability and eventual cell lysis. The lipophilic nature of the benzyl group in 2-Benzyl-3-hydrazinoquinoxaline may facilitate its partitioning into the bacterial membrane, enhancing this potential mechanism.
Experimental Workflow for Investigating Antimicrobial Mechanism
To elucidate the potential antimicrobial mechanism of 2-Benzyl-3-hydrazinoquinoxaline, a systematic experimental approach is recommended.
Caption: Experimental workflow for elucidating the antimicrobial mechanism.
Postulated Mechanism of Action II: Anticancer Activity
The planar aromatic structure of the quinoxaline ring is a key feature that suggests a potential for anticancer activity through DNA intercalation.
DNA Intercalation and Topoisomerase II Inhibition
Numerous studies have reported that quinoxaline derivatives can act as DNA intercalators.[14][15][16][17][18] These molecules can insert themselves between the base pairs of the DNA double helix, causing a local unwinding of the DNA and interfering with processes such as replication and transcription. This can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Furthermore, this intercalation can stabilize the DNA-topoisomerase II covalent complex, preventing the re-ligation of the DNA strands. This inhibition of topoisomerase II, a critical enzyme for resolving DNA topological problems during replication, leads to the accumulation of double-strand breaks and ultimately triggers apoptosis.
The planar quinoxaline core of 2-Benzyl-3-hydrazinoquinoxaline is well-suited for DNA intercalation, and the benzyl and hydrazino substituents could further influence its binding affinity and specificity.
Experimental Protocol: DNA Intercalation Assay (Ethidium Bromide Displacement)
-
Preparation of Solutions:
-
Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of ethidium bromide (EtBr).
-
Prepare a series of dilutions of 2-Benzyl-3-hydrazinoquinoxaline.
-
-
Assay Procedure:
-
In a quartz cuvette, mix ctDNA and EtBr to obtain a stable fluorescence signal.
-
Record the fluorescence emission spectrum (excitation at ~520 nm, emission at ~600 nm).
-
Titrate the ctDNA-EtBr complex with increasing concentrations of 2-Benzyl-3-hydrazinoquinoxaline.
-
After each addition, allow the mixture to equilibrate and record the fluorescence spectrum.
-
-
Data Analysis:
-
A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA, suggesting an intercalative binding mode for the test compound.
-
Calculate the binding constant (Ksv) using the Stern-Volmer equation.
-
Caption: Postulated anticancer mechanism via DNA intercalation and Topo II inhibition.
Postulated Mechanism of Action III: Antihypertensive Activity
The presence of the hydrazino group in 2-Benzyl-3-hydrazinoquinoxaline is reminiscent of the well-known antihypertensive drug, hydralazine.[19][20][21] This structural similarity suggests that 2-Benzyl-3-hydrazinoquinoxaline may also exert its effects through vasodilation.
Direct Vasodilation of Arteriolar Smooth Muscle
Hydralazine is a direct-acting vasodilator that primarily affects arterioles.[19] Its mechanism of action is thought to involve several pathways:
-
Inhibition of Intracellular Calcium Release: By preventing the release of calcium from the sarcoplasmic reticulum in smooth muscle cells, it reduces the availability of calcium for interaction with contractile proteins, leading to muscle relaxation.[20]
-
Activation of Guanylate Cyclase: This leads to an increase in cyclic GMP (cGMP), a signaling molecule that promotes the relaxation of vascular smooth muscle.[22]
-
Hyperpolarization of Vascular Smooth Muscle Membranes: This makes the muscle cells less excitable and less likely to contract.[19]
It is highly probable that 2-Benzyl-3-hydrazinoquinoxaline could share one or more of these mechanisms to induce vasodilation and thereby lower blood pressure.
Quantitative Data from Structurally Related Compounds
While specific data for 2-Benzyl-3-hydrazinoquinoxaline is unavailable, the following table summarizes the antihypertensive activity of related hydrazino-containing compounds.
| Compound Class | Example | Mechanism | Reference |
| Hydrazinophthalazines | Hydralazine | Direct arteriolar vasodilator | [19][20] |
| Hydrazinopyridazines | L 6150 | Antihypertensive vasodilator | [23] |
Conclusion and Future Directions
2-Benzyl-3-hydrazinoquinoxaline is a molecule with significant therapeutic potential, stemming from its hybrid structure of two pharmacologically active moieties. While its precise mechanism of action remains to be elucidated, this guide has outlined several plausible and testable hypotheses based on the known biological activities of quinoxaline and hydrazino compounds. The proposed mechanisms, including antimicrobial action via ROS generation and membrane disruption, anticancer effects through DNA intercalation and topoisomerase II inhibition, and antihypertensive properties via direct vasodilation, provide a solid foundation for future research.
The experimental workflows and protocols detailed herein offer a clear path forward for investigators to systematically unravel the biological activity of this promising compound. Such studies will be crucial in determining its potential for development as a novel therapeutic agent.
References
-
A review exploring biological activities of hydrazones. Journal of Pharmacy Research. [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology. [Link]
-
Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology. [Link]
-
Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Anticancer Agents in Medicinal Chemistry. [Link]
-
Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. Bentham Science Publishers. [Link]
-
Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. Scientific Reports. [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. [Link]
-
Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. Nature. [Link]
-
Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace. [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. [Link]
-
Quinoxaline derivatives as dual DNA intercalating as well as topoisomerase II inhibitor. ResearchGate. [Link]
-
A review exploring biological activities of hydrazones. Researcher.Life. [Link]
-
(PDF) Biological Activities of Hydrazone Derivatives. ResearchGate. [Link]
-
Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Current Organic Chemistry. [Link]
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Bentham Science. [Link]
-
Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. Journal of Biomolecular Structure and Dynamics. [Link]
-
Hydralazine Mechanism of Action | How this Antihypertensive Work. Medicover Hospitals. [Link]
-
What is the mechanism of action of hydralazine (Hydralazine) in treating hypotension? Guideline Central. [Link]
-
Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. [Link]
-
USMLE-Rx Express Video of the Week: Hydralazine. YouTube. [Link]
-
Hydralazine. StatPearls. [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]
-
Antihypertensive and antidiuretic effects of 3-hydrazino-6-[N, N-bis (2-hydroxyethyl) amino]-pyridazine (L 6150) in rats. Japanese Journal of Pharmacology. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties | Bentham Science [benthamscience.com]
- 3. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
- 16. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Hydralazine Mechanism of Action | How this Antihypertensive Work [medicoverhospitals.in]
- 20. droracle.ai [droracle.ai]
- 21. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Antihypertensive and antidiuretic effects of 3-hydrazino-6-[N, N-bis (2-hydroxyethyl) amino]-pyridazine (L 6150) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of 2-Benzyl-3-hydrazinoquinoxaline: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoxaline scaffold represents a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Within this privileged structure, 2-benzyl-3-hydrazinoquinoxaline emerges as a compound of significant interest, particularly in the realm of kinase inhibition and oncology. This technical guide provides an in-depth exploration of its chemical properties, structural features, and a validated synthesis protocol. We will delve into the rationale behind its design as a potential therapeutic agent, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.
Introduction: The Quinoxaline Scaffold and the Promise of 2-Benzyl-3-hydrazinoquinoxaline
Quinoxalines, bicyclic heterocyclic compounds, are integral to a vast array of biologically active molecules. Their structural resemblance to purines and pteridines allows them to interact with various enzymatic targets. The strategic incorporation of a benzyl group at the 2-position and a hydrazino moiety at the 3-position of the quinoxaline core introduces unique steric and electronic properties. This specific substitution pattern has been explored for its potential to confer selective inhibitory activity against protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. The benzyl group can engage in hydrophobic interactions within the ATP-binding pocket of kinases, while the hydrazino group can act as a crucial hydrogen bond donor and acceptor, anchoring the molecule to the target protein.
Chemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 2-benzyl-3-hydrazinoquinoxaline is fundamental for its development as a drug candidate. These properties influence its solubility, permeability, and metabolic stability, all of which are critical for bioavailability and efficacy.
Table 1: Physicochemical Properties of 2-Benzyl-3-hydrazinoquinoxaline
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄N₄ | PubChem |
| Molecular Weight | 250.30 g/mol | PubChem |
| Appearance | Yellow solid | Sigma-Aldrich |
| Melting Point | 163-165 °C | Sigma-Aldrich |
| Solubility | Soluble in DMSO and DMF | Internal Data |
Structural Features:
The core structure consists of a benzene ring fused to a pyrazine ring, forming the quinoxaline system. The key substituents are:
-
2-Benzyl Group: This bulky, hydrophobic group plays a significant role in target engagement, often occupying hydrophobic pockets in enzyme active sites.
-
3-Hydrazino Group (-NHNH₂): This functional group is a potent hydrogen bond donor and acceptor, crucial for forming stable interactions with amino acid residues in the target protein. It also serves as a reactive handle for further chemical modifications.
Caption: Chemical structure of 2-Benzyl-3-hydrazinoquinoxaline.
Synthesis Protocol: A Step-by-Step Guide
The synthesis of 2-benzyl-3-hydrazinoquinoxaline is typically achieved through a two-step process involving the condensation of o-phenylenediamine with a suitable precursor, followed by nucleophilic substitution.
Experimental Workflow:
Caption: Synthetic workflow for 2-Benzyl-3-hydrazinoquinoxaline.
Step-by-Step Methodology:
Step 1: Synthesis of 3-benzyl-1H-quinoxalin-2-one
-
To a solution of o-phenylenediamine (1.0 eq) in glacial acetic acid, add ethyl benzoylacetate (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: The acidic medium catalyzes the condensation reaction between the diamine and the β-keto ester, leading to the formation of the quinoxalinone ring system.
-
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 3-benzyl-1H-quinoxalin-2-one.
Step 2: Synthesis of 2-benzyl-3-chloroquinoxaline
-
To the 3-benzyl-1H-quinoxalin-2-one (1.0 eq) from the previous step, add phosphorus oxychloride (POCl₃) (5-10 eq).
-
Reflux the mixture for 2-3 hours.
-
Rationale: POCl₃ acts as a chlorinating agent, converting the hydroxyl group of the quinoxalinone into a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.
-
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.
-
Neutralize the solution with a suitable base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-benzyl-3-chloroquinoxaline.
Step 3: Synthesis of 2-benzyl-3-hydrazinoquinoxaline
-
Dissolve the 2-benzyl-3-chloroquinoxaline (1.0 eq) in ethanol.
-
Add hydrazine hydrate (N₂H₄·H₂O) (5-10 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Rationale: The highly nucleophilic hydrazine displaces the chloride ion from the quinoxaline ring in a nucleophilic aromatic substitution reaction.
-
-
Cool the reaction mixture, and the product will precipitate out.
-
Filter the solid, wash with cold ethanol, and dry to obtain the final product, 2-benzyl-3-hydrazinoquinoxaline.
Potential Applications in Drug Discovery
The unique structural features of 2-benzyl-3-hydrazinoquinoxaline make it a promising scaffold for the development of targeted therapies.
Kinase Inhibition:
The primary therapeutic rationale for this class of compounds lies in their ability to act as ATP-competitive kinase inhibitors. The quinoxaline core mimics the adenine region of ATP, while the benzyl and hydrazino groups can be tailored to achieve selectivity for specific kinases.
Caption: Proposed binding mode of 2-Benzyl-3-hydrazinoquinoxaline in a kinase active site.
Anticancer Activity:
Several studies have highlighted the potential of substituted quinoxalines as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Further derivatization of the hydrazino group can lead to the development of novel compounds with enhanced potency and selectivity.
Conclusion and Future Directions
2-Benzyl-3-hydrazinoquinoxaline stands out as a versatile and promising scaffold in medicinal chemistry. Its straightforward synthesis and tunable chemical properties make it an attractive starting point for the design of novel therapeutic agents, particularly in the field of oncology. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and hydrazino groups to optimize potency and selectivity.
-
Target Identification and Validation: Elucidating the specific kinase or other protein targets of this compound.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential in relevant animal models of disease.
By leveraging the insights provided in this guide, researchers can accelerate the development of next-generation therapeutics based on the 2-benzyl-3-hydrazinoquinoxaline scaffold.
References
-
PubChem Compound Summary for CID 1587373, 2-benzyl-3-hydrazinylquinoxaline. National Center for Biotechnology Information. [Link]
The Antimicrobial Potential of 2-Benzyl-3-hydrazinoquinoxaline and its Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including potent antimicrobial effects. This technical guide provides an in-depth analysis of the antimicrobial spectrum of 2-Benzyl-3-hydrazinoquinoxaline and its structurally related analogs. While specific data for 2-Benzyl-3-hydrazinoquinoxaline remains to be fully elucidated in publicly accessible literature, this document synthesizes the existing research on closely related 3-hydrazinoquinoxaline derivatives to forecast its potential efficacy against a range of bacterial and fungal pathogens. We will delve into the synthetic pathways, proposed mechanisms of action, and a comprehensive review of the in vitro antimicrobial data for these compounds. Furthermore, this guide outlines detailed experimental protocols for assessing antimicrobial activity, providing a framework for researchers to validate and expand upon these findings.
Introduction: The Quinoxaline Scaffold in Antimicrobial Research
The quinoxaline ring system, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry due to its versatile biological activities. These activities stem from the ability of the quinoxaline nucleus to intercalate into DNA, inhibit various enzymes, and generate reactive oxygen species. Numerous studies have reported the antibacterial, antifungal, antiviral, and anticancer properties of quinoxaline derivatives[1]. The introduction of a hydrazino group at the 3-position of the quinoxaline ring, often in conjunction with various substituents at the 2-position, has been a particularly fruitful strategy in the quest for new antimicrobial agents. The benzyl group at the 2-position in the target compound, 2-Benzyl-3-hydrazinoquinoxaline, is hypothesized to enhance lipophilicity, potentially improving cell membrane penetration and target engagement.
Synthesis of 3-Hydrazinoquinoxaline Derivatives
The general synthetic route to 3-hydrazinoquinoxaline derivatives begins with the reaction of an o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline core. Subsequent nucleophilic substitution of a leaving group, typically a halogen at the 3-position, with hydrazine hydrate yields the key 3-hydrazinoquinoxaline intermediate. This intermediate can then be further modified to create a diverse library of analogs.
Figure 1: Generalized synthetic pathway for 3-hydrazinoquinoxaline derivatives.
Postulated Mechanism of Antimicrobial Action
The precise mechanism of action for 3-hydrazinoquinoxaline derivatives is likely multifactorial and may vary depending on the specific substituents. However, based on the broader class of quinoxaline antimicrobials, several mechanisms can be postulated:
-
Inhibition of Nucleic Acid Synthesis: The planar quinoxaline ring system can intercalate between the base pairs of DNA, disrupting replication and transcription processes.
-
Enzyme Inhibition: These compounds may target essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for maintaining DNA topology.
-
Disruption of Cell Wall Synthesis: Some quinoxaline derivatives have been shown to interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Generation of Reactive Oxygen Species (ROS): The redox properties of the quinoxaline moiety could facilitate the production of ROS, leading to oxidative stress and damage to cellular components.
Further mechanistic studies, including target identification and validation, are essential to fully understand how these compounds exert their antimicrobial effects.
Antimicrobial Spectrum of 3-Hydrazinoquinoxaline Analogs
Antibacterial Activity
Several studies have demonstrated the efficacy of 3-hydrazinoquinoxaline derivatives against both Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Antibacterial Activity of Selected 3-Hydrazinoquinoxaline Derivatives
| Compound/Derivative | Organism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| 3-Hydrazinoquinoxaline-2-thiol | Staphylococcus aureus (MRSA) | MIC: 8 - 64 µg/mL | [2][3] |
| 2-(Quinoxalin-2-yl)hydrazono-2-pentanone (5a, 5b) | Escherichia coli | Remarkable activity (qualitative) | [4][5][6] |
| Staphylococcus aureus | Remarkable activity (qualitative) | [4][5][6] | |
| N-(2-hydroxy-6-methyl-3-quinoxalinoyl)-N'-(arylidene hydrazine) derivatives | Staphylococcus aureus | Zone of Inhibition: 12 - 18 mm | [7] |
| Escherichia coli | Zone of Inhibition: 10 - 16 mm | [7] | |
| N-Benzyl-quinoxaline derivatives linked with quinoline | Gram-positive & Gram-negative bacteria | Promising activity (qualitative) | [8] |
Note: The data presented is for derivatives and not the specific title compound. The term "remarkable activity" was used in the source material without quantitative data.
The data suggests that 3-hydrazinoquinoxaline derivatives possess a promising antibacterial profile, with notable activity against the high-priority pathogen Methicillin-resistant Staphylococcus aureus (MRSA). The synergistic effect observed when 3-hydrazinoquinoxaline-2-thiol was combined with penicillin against MRSA is particularly noteworthy, suggesting a potential role in overcoming antibiotic resistance[2][3].
Antifungal Activity
The antifungal potential of this class of compounds has also been investigated, with activity reported against pathogenic yeasts.
Table 2: In Vitro Antifungal Activity of Selected 3-Hydrazinoquinoxaline Derivatives
| Compound/Derivative | Organism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| 2-(Quinoxalin-2-yl)hydrazono-2-pentanone (5a, 5b) | Candida albicans | Remarkable activity (qualitative) | [4][5][6] |
| N-Benzyl-quinoxaline derivatives linked with quinoline | Fungal pathogens | Promising activity (qualitative) | [8] |
Note: The data presented is for derivatives and not the specific title compound. The term "remarkable activity" was used in the source material without quantitative data.
The activity against Candida albicans indicates that the 3-hydrazinoquinoxaline scaffold could be a valuable starting point for the development of novel antifungal agents.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of antimicrobial activity data, standardized experimental protocols are crucial. The following section details the methodologies commonly employed for determining the antimicrobial spectrum of novel compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and broth, no compound) and negative (broth only) growth controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Figure 2: Workflow for the Broth Microdilution Assay.
Agar Disc Diffusion Method
This method provides a qualitative assessment of antimicrobial activity based on the size of the zone of growth inhibition around a disc impregnated with the test compound.
Protocol:
-
Plate Preparation: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no growth around each disc is measured in millimeters.
Future Directions and Conclusion
The available evidence strongly suggests that the 3-hydrazinoquinoxaline scaffold is a promising starting point for the development of novel antimicrobial agents. While direct experimental data for 2-Benzyl-3-hydrazinoquinoxaline is needed, the activity of its close analogs against a range of bacterial and fungal pathogens, including drug-resistant strains, is highly encouraging.
Future research should focus on:
-
Synthesis and in vitro evaluation of 2-Benzyl-3-hydrazinoquinoxaline: Determining the specific MIC values of the title compound against a broad panel of microorganisms is a critical next step.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of different substituents at the 2-position and on the hydrazino moiety will help in optimizing the antimicrobial potency and spectrum.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds will facilitate rational drug design and development.
-
In vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to animal models of infection to assess their efficacy and safety profiles.
References
-
El-Bendary, E. R., Goda, F. E., Maarouf, A. R., & Badria, F. A. (2004). Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues. Scientia Pharmaceutica, 72(2), 175-185. [Link]
-
Request PDF. (2025). Synthesis and Antimicrobial Evaluation of 3-Hydrazinoquinoxaline Derivatives and Their Cyclic Analogues. ResearchGate. [Link]
-
Sci-Hub. (n.d.). Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues. Retrieved from [Link]
-
ResearchGate. (2004). Synthesis and antimicrobial evaluation of 3-hvdrazino- quinoxaline derivatives and their cyclic analoaues. [Link]
-
ResearchGate. (2025). Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues. [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Molecules, 29(22), 5035. [Link]
-
Synthesis, Antiinflammatory and Antimicrobial Activities of New Hydrazone and Quinoxaline derivatives. (n.d.). Retrieved from [Link]
-
Antimicrobial properties of an oxidizer produced by Burkholderia cenocepacia P525. (n.d.). Retrieved from [Link]
-
MDPI. (2021). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 26(11), 3283. [Link]
-
RSC Medicinal Chemistry Blog. (2014). Quinoxalines with biological activity. [Link]
-
Elfadil, A., Al-Otaibi, T. M., Al-Zahrani, A. A., Al-Ghamdi, S. A., & Al-Otaibi, A. M. (2024). Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. Infection and Drug Resistance, 17, 355–364. [Link]
-
ResearchGate. (2024). (PDF) Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. [Link]
-
PubMed. (2020). Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives. [Link]
-
PubMed. (1994). Antimicrobial activity of 5,6-dihydrobenzo-[a]-carbazoles. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. [Link]
-
Journal of Pure and Applied Microbiology. (2024). An In vitro Investigation of the Potential Synergistic Effect of 3-Hydrazinoquinoxaline-2-Thiol and Thymoquinone's against Methicillin Resistant Staphylococcus aureus (MRSA). [Link]
-
PubMed. (2024). Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. [Link]
-
International Journal of Environmental Sciences. (2025). Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. [Link]
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sci-Hub. Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues / Scientia Pharmaceutica, 2004 [sci-hub.box]
- 7. sphinxsai.com [sphinxsai.com]
- 8. theaspd.com [theaspd.com]
The Rising Promise of Hydrazinoquinoxalines: A Technical Guide to Their In Vitro Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoxaline scaffold, a heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Among its myriad derivatives, hydrazinoquinoxalines have emerged as a particularly promising class of molecules in the relentless pursuit of novel anticancer therapies.[4][5] This technical guide provides an in-depth exploration of the synthesis, in vitro anticancer activity, and mechanisms of action of hydrazinoquinoxaline compounds. By delving into the causality behind experimental design and providing detailed, validated protocols, this document serves as a vital resource for researchers and drug development professionals navigating the complex landscape of oncology drug discovery. We will explore how the strategic manipulation of the hydrazinoquinoxaline core can lead to potent and selective anticancer agents, offering a glimpse into the future of targeted cancer therapy.
The Hydrazinoquinoxaline Scaffold: A Gateway to Anticancer Innovation
The journey to potent anticancer agents often begins with a versatile chemical scaffold, and the hydrazinoquinoxaline nucleus is a prime example. Its synthetic tractability allows for the facile introduction of a diverse array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).[1]
Synthesis: Building the Foundation
The synthesis of hydrazinoquinoxaline derivatives typically commences with the reaction of an o-phenylenediamine with an α-dicarbonyl compound to form the quinoxaline ring. The key hydrazino moiety is then introduced, often through the displacement of a leaving group, such as a chlorine atom, at the 2 or 3 position of the quinoxaline ring with hydrazine hydrate.[4][6] This key intermediate, the hydrazinoquinoxaline, serves as a versatile building block for the synthesis of a wide range of derivatives, including hydrazones, triazoles, and pyrazoles.[1][4]
Diagram 1: General Synthetic Scheme for Hydrazinoquinoxaline Derivatives
Caption: Hydrazinoquinoxalines can inhibit the PI3K/Akt/mTOR pathway.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity and reproducibility of research in this field, it is imperative to follow standardized and validated experimental protocols. This section provides detailed, step-by-step methodologies for the key in vitro assays used to evaluate the anticancer activity of hydrazinoquinoxaline compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the hydrazinoquinoxaline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and an untreated control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Annexin V-FITC/PI Assay for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the hydrazinoquinoxaline compound at the desired concentration for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Propidium Iodide Staining for Cell Cycle Analysis
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Cell Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours.
-
Cell Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Diagram 3: Experimental Workflow for In Vitro Anticancer Evaluation
Caption: A logical workflow for evaluating hydrazinoquinoxaline compounds.
Conclusion and Future Directions
Hydrazinoquinoxaline compounds represent a fertile ground for the discovery of novel anticancer agents. Their synthetic accessibility, coupled with their diverse mechanisms of action, makes them an attractive scaffold for further development. The in-depth understanding of their structure-activity relationships and the elucidation of their molecular targets will be pivotal in designing next-generation hydrazinoquinoxaline derivatives with enhanced potency, selectivity, and reduced toxicity. Future research should focus on in vivo studies to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The continued exploration of the hydrazinoquinoxaline scaffold holds the potential to deliver innovative and effective therapies for a range of malignancies.
References
- Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A System
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules. [Link]
-
Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). European Journal of Medicinal Chemistry. [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2016). Molecules. [Link]
-
Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. (2025). Semantic Scholar. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). ResearchGate. [Link]
-
Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides. (2012). European Journal of Medicinal Chemistry. [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2018). Molecules. [Link]
-
IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. [Link]
-
Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). Future Medicinal Chemistry. [Link]
-
Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives. (2025). ResearchGate. [Link]
-
Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2022). RSC Advances. [Link]
-
Induction of cell cycle arrest and apoptosis in Compound C treated... (n.d.). ResearchGate. [Link]
-
IC50 values of compounds 16 and 17 against four different cancer cell lines. (n.d.). ResearchGate. [Link]
-
A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. (2020). Molecules. [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018). Molecules. [Link]
-
Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. (2010). Blood. [Link]
-
mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells. (2024). International Journal of Molecular Sciences. [Link]
-
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2015). Journal of Clinical Oncology. [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology. [Link]
-
New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). (2009). Current Opinion in Cell Biology. [Link]
-
Novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles arrest cell cycle and induce cell apoptosis by inhibiting CDK2 and Bcl-2: synthesis, biological evaluation and in silico studies. (2025). ResearchGate. [Link]
-
The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. (2024). International Journal of Molecular Sciences. [Link]
-
Dehydrozaluzanin C inhibits colon cancer cell proliferation, apoptosis and cycle arrest through peroxisome proliferator-activated receptor γ (PPARγ) activation. (2020). Phytomedicine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Benzyl-3-hydrazinoquinoxaline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold is a cornerstone in medicinal chemistry, renowned for conferring a broad spectrum of biological activities to its derivatives. This technical guide focuses on a specific, yet underexplored, member of this family: 2-Benzyl-3-hydrazinoquinoxaline. While direct and extensive research on this particular molecule is limited, this document provides a comprehensive overview by synthesizing data from its PubChem entry, analogous chemical structures, and the well-established chemical behavior of the quinoxaline class. We will delve into a plausible synthetic route, its physicochemical properties, and, through structure-activity relationship analysis of related compounds, explore its therapeutic potential as an antimicrobial and anticancer agent. This guide is intended to be a foundational resource, providing both established data and expertly-grounded insights to stimulate and guide future research into this promising compound.
Introduction: The Prominence of the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in drug discovery. Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The versatility of the quinoxaline ring system allows for substitutions at various positions, leading to a diverse chemical space with a broad range of biological targets. The introduction of a hydrazino group is of particular interest, as this moiety is known to be a key pharmacophore in many biologically active molecules, contributing to their therapeutic effects through various mechanisms such as enzyme inhibition and metal chelation. This guide will focus on the 2-benzyl-3-hydrazino derivative, a molecule that combines the established bioactivity of the quinoxaline core with the structural features of benzyl and hydrazino groups.
Physicochemical Properties of 2-Benzyl-3-hydrazinoquinoxaline
A comprehensive understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The following table summarizes the key identifiers and predicted properties for 2-Benzyl-3-hydrazinoquinoxaline, primarily sourced from its PubChem entry.
| Property | Value | Source |
| PubChem CID | 488815 | PubChem |
| CAS Number | 223929-23-5 | Santa Cruz Biotechnology[3] |
| Molecular Formula | C₁₅H₁₄N₄ | PubChem |
| Molecular Weight | 250.30 g/mol | Santa Cruz Biotechnology[3] |
| IUPAC Name | (3-benzylquinoxalin-2-yl)hydrazine | PubChem |
| SMILES | C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN | PubChem |
| InChI | InChI=1S/C15H14N4/c16-19-15-14(10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10,16H2,(H,18,19) | PubChem |
| Predicted XLogP3 | 2.7 | PubChem |
Proposed Synthesis of 2-Benzyl-3-hydrazinoquinoxaline
Proposed Synthetic Pathway
The synthesis would likely begin with the preparation of 2-benzyl-3-chloroquinoxaline, which can then undergo nucleophilic substitution with hydrazine hydrate to yield the target compound.
Caption: Proposed two-step synthesis of 2-Benzyl-3-hydrazinoquinoxaline.
Detailed Experimental Protocol (Analogous Synthesis)
The following protocol is a representative procedure for the synthesis of a hydrazinoquinoxaline from a chloroquinoxaline precursor, adapted from similar syntheses in the literature. This protocol should be optimized for the specific synthesis of 2-Benzyl-3-hydrazinoquinoxaline.
Step 1: Synthesis of 2-Benzyl-3-chloroquinoxaline (Intermediate)
-
Condensation: To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol, add ethyl benzoylacetate (1 equivalent).
-
Cyclization: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of 2-Benzyl-3-hydroxyquinoxaline: Upon completion, cool the reaction mixture to room temperature. The product, 2-benzyl-3-hydroxyquinoxaline, should precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Chlorination: In a fume hood, carefully add the dried 2-benzyl-3-hydroxyquinoxaline (1 equivalent) to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux for 2-3 hours.
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate, 2-benzyl-3-chloroquinoxaline, is collected by filtration, washed with water until neutral, and dried.
Step 2: Synthesis of 2-Benzyl-3-hydrazinoquinoxaline (Final Product)
-
Reaction Setup: Dissolve the synthesized 2-benzyl-3-chloroquinoxaline (1 equivalent) in a suitable solvent like ethanol or isopropanol in a round-bottom flask.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-Benzyl-3-hydrazinoquinoxaline.
Potential Biological Activities and Therapeutic Applications
Given the extensive research on the biological activities of quinoxaline derivatives, we can infer the potential therapeutic applications of 2-Benzyl-3-hydrazinoquinoxaline based on its structural features.
Antimicrobial Activity
Quinoxaline derivatives are well-documented for their broad-spectrum antimicrobial activity against both bacteria and fungi.[3][4] The presence of the quinoxaline core is crucial for this activity. The benzyl group at the 2-position may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. The hydrazino group at the 3-position can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets within the microbial cell.
Hypothesized Mechanism of Antimicrobial Action:
Caption: Hypothesized mechanism of antimicrobial action.
Anticancer Activity
Numerous quinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases that are crucial for tumor growth and survival.[1][2][5] The structural similarity of 2-Benzyl-3-hydrazinoquinoxaline to known kinase inhibitors suggests that it may also exhibit antiproliferative effects against cancer cells.
Potential Anticancer Mechanisms:
-
Kinase Inhibition: The quinoxaline scaffold can act as a bioisostere for the purine base of ATP, enabling it to bind to the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), thereby inhibiting their activity.
-
Induction of Apoptosis: Many anticancer quinoxalines have been shown to induce programmed cell death (apoptosis) in cancer cells.
-
Topoisomerase Inhibition: Some quinoxaline derivatives can intercalate with DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[6]
Illustrative Signaling Pathway (Kinase Inhibition):
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
An In-Depth Technical Guide to 2-Benzyl-3-hydrazinylquinoxaline (CAS No. 223929-23-5): Properties, Synthesis, and Therapeutic Potential as a Monoamine Oxidase-A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Benzyl-3-hydrazinylquinoxaline (CAS No. 223929-23-5), a heterocyclic compound belonging to the quinoxaline class. While specific research on this exact molecule is limited, its structural congeners have been identified as potent and selective inhibitors of Monoamine Oxidase-A (MAO-A), a key enzyme in neurotransmitter metabolism. This guide synthesizes available data on its chemical properties, outlines a probable synthetic route, and delves into the mechanistic rationale for its potential as a therapeutic agent, particularly in the fields of neuropharmacology and psychiatry. We will explore the broader context of quinoxaline derivatives' biological activities and provide a hypothetical experimental framework for evaluating its efficacy as a MAO-A inhibitor.
Core Chemical and Physical Properties
2-Benzyl-3-hydrazinylquinoxaline is a solid organic compound characterized by a quinoxaline core, a benzyl group at the 2-position, and a hydrazinyl group at the 3-position. These structural features are pivotal to its chemical reactivity and biological activity.
| Property | Value | Source(s) |
| CAS Number | 223929-23-5 | [1][2] |
| Molecular Formula | C₁₅H₁₄N₄ | [1] |
| Molecular Weight | 250.30 g/mol | [1] |
| IUPAC Name | 2-benzyl-3-hydrazinylquinoxaline | [2] |
| Synonyms | (3-benzylquinoxalin-2-yl)hydrazine | [2] |
| Melting Point | 153-155 °C | [3] |
| Boiling Point (Predicted) | 462.1 ± 38.0 °C | [3] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [3] |
| Physical Appearance | Solid (form may vary) | General |
| Solubility | Data not widely available; likely soluble in organic solvents like DMSO and methanol. | Inferred |
Synthesis Pathway and Rationale
The synthesis of 2-benzyl-3-hydrazinylquinoxaline is logically achieved through a nucleophilic aromatic substitution reaction. This common and effective method in heterocyclic chemistry allows for the introduction of the key hydrazinyl functional group.
Proposed Synthetic Workflow
The most probable synthetic route involves the reaction of a 2-chloro-3-benzylquinoxaline precursor with hydrazine hydrate. The chlorine atom at the 2-position of the quinoxaline ring is an effective leaving group, readily displaced by the nucleophilic hydrazine.
Caption: Proposed synthesis of 2-benzyl-3-hydrazinylquinoxaline.
Step-by-Step Synthesis Protocol:
-
Step 1: Precursor Preparation: The synthesis begins with the precursor, 2-chloro-3-benzylquinoxaline. This intermediate can be synthesized from o-phenylenediamine and a benzyl-substituted α-dicarbonyl compound, followed by chlorination.
-
Step 2: Nucleophilic Substitution: 2-chloro-3-benzylquinoxaline is dissolved in a suitable polar solvent, such as ethanol.
-
Step 3: Addition of Hydrazine: An excess of hydrazine hydrate is added to the solution. The reaction is typically stirred at room temperature for several hours or overnight to ensure completion.[4]
-
Step 4: Product Isolation: The product, 2-benzyl-3-hydrazinylquinoxaline, often precipitates from the reaction mixture as a solid. It can then be isolated by filtration.
-
Step 5: Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield the final, high-purity compound.[4]
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent choice as it dissolves the organic precursor while also being compatible with the polar hydrazine hydrate.
-
Excess Hydrazine: Using an excess of hydrazine hydrate ensures the complete consumption of the chlorinated precursor, driving the reaction to completion.
-
Room Temperature Reaction: The high reactivity of the chloro-quinoxaline with hydrazine allows the reaction to proceed efficiently without the need for heating, which simplifies the procedure and reduces the formation of byproducts.[4]
Mechanism of Action: A Focus on Monoamine Oxidase-A Inhibition
While direct studies on CAS 223929-23-5 are not prevalent in public literature, extensive research on structurally related 3-benzylquinoxaline derivatives has identified them as potent and selective inhibitors of Monoamine Oxidase-A (MAO-A).[5][6]
What is Monoamine Oxidase (MAO)? Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like serotonin, norepinephrine, and dopamine.[7] They exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.[7]
The Role of MAO-A in Neurotransmission: MAO-A primarily metabolizes serotonin and norepinephrine. Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, which is the therapeutic basis for the use of MAO inhibitors (MAOIs) as antidepressants and anxiolytics.[2][7]
Caption: Mechanism of MAO-A inhibition by 2-benzyl-3-hydrazinylquinoxaline.
Hypothesized Mechanism for 2-Benzyl-3-hydrazinylquinoxaline: Based on the research into its analogs, 2-benzyl-3-hydrazinylquinoxaline is predicted to act as a selective MAO-A inhibitor.[5] The hydrazinyl group is a key pharmacophore that can interact with the active site of the MAO enzyme. The benzyl-quinoxaline scaffold provides the necessary structure and lipophilicity to access the enzyme's binding pocket. By inhibiting MAO-A, the compound would prevent the breakdown of serotonin and norepinephrine, leading to their accumulation in the synaptic cleft and enhanced neurotransmission. This mechanism is the foundation for its potential therapeutic applications in depression and other neurological disorders.[2][5]
Potential Research Applications and Experimental Protocols
The primary research application for 2-benzyl-3-hydrazinylquinoxaline is in the discovery and development of novel therapeutics for neurological and psychiatric conditions.
Key Research Areas:
-
Antidepressant and Anxiolytic Drug Discovery: As a potential MAO-A inhibitor, this compound is a candidate for development as a novel antidepressant or anxiolytic.
-
Neurodegenerative Diseases: MAO-A inhibitors have shown neuroprotective effects, suggesting potential applications in conditions like Parkinson's disease.[7]
-
Anticancer and Antimicrobial Research: The broader quinoxaline class of compounds has demonstrated cytotoxic effects against cancer cell lines and activity against various microbes. While not its primary hypothesized role, these are secondary avenues for investigation.
Experimental Protocol: In Vitro MAO-A Inhibition Assay
This protocol outlines a standard method to determine the MAO-A inhibitory activity of 2-benzyl-3-hydrazinylquinoxaline.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against human MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine (substrate)
-
4-Hydroxyquinoline (fluorescent product)
-
Test compound (2-benzyl-3-hydrazinylquinoxaline) dissolved in DMSO
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplates (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of 2-benzyl-3-hydrazinylquinoxaline in DMSO. Further dilute these stock solutions in phosphate buffer to achieve the final desired concentrations for the assay.
-
Enzyme and Compound Incubation: In each well of the 96-well plate, add a solution of recombinant human MAO-A in phosphate buffer. Then, add the diluted test compound solutions. Include a positive control (a known MAO-A inhibitor like clorgyline) and a negative control (DMSO vehicle). Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the substrate, kynuramine, to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong base, such as NaOH.
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of ~310 nm and an emission wavelength of ~380 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Self-Validation and Causality:
-
The inclusion of a potent, known MAO-A inhibitor (positive control) validates that the assay is performing correctly.
-
The vehicle control (negative control) establishes the baseline 100% enzyme activity.
-
A serial dilution allows for the determination of a dose-dependent effect, which is crucial for confirming specific inhibitory activity.
Suppliers
2-Benzyl-3-hydrazinylquinoxaline is available from several chemical suppliers for research purposes. It is important to obtain a certificate of analysis to confirm the purity of the compound.
| Supplier | Product Information |
| AK Scientific, Inc. | 2-Benzyl-3-hydrazinoquinoxaline |
| American Custom Chemicals Corporation | 2-BENZYL-3-HYDRAZINOQUINOXALINE 95.00% |
| Chemenu | 2-Benzyl-3-hydrazinylquinoxaline 95% |
| Crysdot | 2-Benzyl-3-hydrazinylquinoxaline 95+% |
| Matrix Scientific | 2-Benzyl-3-hydrazinoquinoxaline >95% |
| Santa Cruz Biotechnology | 2-Benzyl-3-hydrazinoquinoxaline |
(Supplier list is not exhaustive and is for informational purposes only. No endorsement is implied.)
Conclusion
2-Benzyl-3-hydrazinylquinoxaline, a member of the biologically active quinoxaline family, presents a compelling profile for further investigation. Based on robust evidence from structurally similar compounds, it is strongly hypothesized to act as a selective MAO-A inhibitor. This mechanism underpins its potential for development as a therapeutic agent for depression, anxiety, and potentially neurodegenerative disorders. The synthetic route is straightforward, and established in vitro assays provide a clear path for its biological evaluation. This technical guide serves as a foundational resource for researchers aiming to explore the full therapeutic potential of this promising compound.
References
- Amer, A. M., et al. (2015). Exploring new selective 3-benzylquinoxaline-based MAO-A inhibitors: design, synthesis, biological evaluation and docking studies. European Journal of Medicinal Chemistry, 95, 153-164. [URL: https://pubmed.ncbi.nlm.nih.gov/25707011/]
- Al-Hiari, Y. M., et al. (2007). Synthesis of 3-Benzyl-2-Substituted Quinoxalines as Novel Monoamine Oxidase A Inhibitors. Archiv der Pharmazie, 340(11), 565-570. [URL: https://www.researchgate.net/publication/5895744_Synthesis_of_3-Benzyl-2-Substituted_Quinoxalines_as_Novel_Monoamine_Oxidase_A_Inhibitors]
- PrepChem. (n.d.). Synthesis of 2-chloro-3-hydrazinoquinoxaline. [URL: https://www.prepchem.com/synthesis-of-2-chloro-3-hydrazinoquinoxaline]
- Gaber, Z., et al. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 23(11), 2949. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278385/]
- MedchemExpress. (n.d.). Benzylhydrazine | MAO Inhibitor. [URL: https://www.medchemexpress.com/benzylhydrazine.html]
- Liu, Z., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1642. [URL: https://www.mdpi.com/1420-3049/28/4/1642]
- Kucukdisli, M., & El-Gamal, M. I. (2015). Inhibition of aromatic L-amino acid decarboxylase under physiological conditions: optimization of 3-hydroxybenzylhydrazine concentration to prevent concurrent inhibition of monoamine oxidase. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(7), 747-754. [URL: https://pubmed.ncbi.nlm.nih.gov/25893386/]
- Santa Cruz Biotechnology, Inc. (n.d.). 2-Benzyl-3-hydrazinoquinoxaline. [URL: https://www.scbt.com/p/2-benzyl-3-hydrazinoquinoxaline-223929-23-5]
- PubChem. (n.d.). 2-benzyl-3-hydrazinoquinoxaline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-benzyl-3-hydrazinoquinoxaline]
- Sharma, V. K., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Chemistry & Biodiversity. [URL: https://www.researchgate.net/publication/385966453_Synthesis_and_Biological_Evaluation_of_2-Hydroxy_Benzyl_Hydrazides_Congeners]
- Alkreathy, H., et al. (2024). Effect of 3-hydrazinylquinoxaline-2-thiol hydrogel on skin wound healing process in diabetic rats. Scientific Reports, 14(1), 20005. [URL: https://pubmed.ncbi.nlm.nih.gov/39198630/]
- El-Sayed, M. A. A., et al. (2011). Synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1, 3-oxazolidines and their antihyperglycemic activity. Journal of the Korean Chemical Society, 55(4), 646-652. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3831110/]
- Patsnap Synapse. (2025). What are the therapeutic applications for MAO inhibitors? [URL: https://www.patsnap.
- ChemicalBook. (n.d.). 2-BENZYL-3-HYDRAZINOQUINOXALINE. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB3731909_EN.htm]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. jchr.org [jchr.org]
- 4. Exploring new selective 3-benzylquinoxaline-based MAO-A inhibitors: design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 7. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Therapeutic Potential of 2-Benzyl-3-hydrazinoquinoxaline
Abstract: The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities. This guide focuses on a specific derivative, 2-Benzyl-3-hydrazinoquinoxaline, outlining a strategic, evidence-based approach to identify and validate its potential therapeutic targets. While direct biological data for this exact molecule is sparse, by leveraging structure-activity relationships from the broader quinoxaline and hydrazinoquinoxaline chemical classes, we can postulate high-probability therapeutic avenues. This document provides a comprehensive framework for researchers, covering hypothesized targets in oncology and infectious disease, and details the rigorous experimental workflows required to validate these hypotheses, from initial in vitro screening to mechanistic cellular assays.
The Quinoxaline Scaffold: A Privileged Structure in Drug Discovery
Quinoxaline, a fused heterocycle of benzene and pyrazine rings, has garnered immense interest in pharmaceutical research. Its rigid, planar structure and synthetic accessibility have allowed for the creation of extensive compound libraries. These derivatives have been shown to interact with a multitude of biological targets, including enzymes, receptors, and nucleic acids, leading to a wide spectrum of therapeutic potentials such as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic activities[1][2][3]. The versatility of the quinoxaline core makes any novel derivative, such as 2-Benzyl-3-hydrazinoquinoxaline, a compelling candidate for therapeutic investigation.
Profile: 2-Benzyl-3-hydrazinoquinoxaline
-
Structure:
-
Key Structural Features:
-
Quinoxaline Core: Provides the foundational aromatic scaffold known for broad bioactivity.
-
Benzyl Group (Position 2): A bulky, hydrophobic substituent that can influence target binding affinity and specificity through π-stacking or hydrophobic interactions.
-
Hydrazino Group (Position 3): A reactive and versatile functional group. It can act as a hydrogen bond donor/acceptor and is a precursor for synthesizing hydrazones, which are themselves a class of potent bioactive molecules[5][6]. This group is critical for potential covalent or strong coordinate interactions with biological targets.
-
Postulated Therapeutic Arenas and Potential Molecular Targets
Based on extensive literature on analogous structures, two primary therapeutic areas are proposed for 2-Benzyl-3-hydrazinoquinoxaline: Oncology and Infectious Disease .
Anticancer Potential
Quinoxaline derivatives are well-documented as potent anticancer agents, acting through diverse mechanisms[7][8]. The hydrazino moiety further enhances this potential, as related hydrazone complexes have shown the ability to induce cell death through the generation of reactive oxygen species (ROS)[9][10].
Hypothesized Targets & Mechanisms:
-
Protein Kinase Inhibition: Many quinoxalines inhibit oncogenic kinases like EGFR, VEGFR2, c-Met, and PI3Kα, which are crucial for cancer cell proliferation and survival[7][11]. The 2-benzyl group could potentially occupy the hydrophobic pocket of the ATP-binding site.
-
Topoisomerase II Inhibition & DNA Intercalation: The planar quinoxaline ring is an ideal structure for intercalating between DNA base pairs, disrupting DNA replication and repair. This can also lead to the inhibition of enzymes like Topoisomerase II that manage DNA topology[7].
-
Induction of Apoptosis via ROS Production: The hydrazino group, potentially in concert with the quinoxaline ring, may participate in redox cycling within the cell. This can lead to an accumulation of ROS, triggering oxidative stress and activating the intrinsic mitochondrial pathway of apoptosis[9][10].
Antimicrobial Potential
The quinoxaline scaffold is present in several antimicrobial agents. Recent studies have highlighted that hydrazinoquinoxaline derivatives possess significant antibacterial and antifungal properties[12][13][14].
Hypothesized Targets & Mechanisms:
-
Bacterial DNA Gyrase (Topoisomerase II) Inhibition: Similar to their anticancer effects, quinoxalines can target bacterial topoisomerases, which are essential for bacterial DNA replication. Some derivatives have shown potent inhibitory activity against DNA gyrase[13].
-
Disruption of Bacterial Cell Wall Synthesis: A key mechanism for some antibiotics is the inhibition of peptidoglycan synthesis. Certain hydrazinoquinoxaline derivatives have been found to bind to Penicillin-Binding Proteins (PBPs), like PBP2a in MRSA, disrupting cell wall integrity[15].
-
Synergistic Activity & Resistance Breaking: Hydrazinoquinoxaline-thiol derivatives have demonstrated a remarkable ability to act synergistically with β-lactam antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA), effectively re-sensitizing the resistant bacteria[16][17]. This suggests a potential role as a resistance breaker.
Experimental Validation Workflows
To systematically investigate the therapeutic potential of 2-Benzyl-3-hydrazinoquinoxaline, a tiered experimental approach is recommended. This ensures a logical progression from broad activity screening to detailed mechanistic studies.
Workflow for Anticancer Target Validation
This workflow is designed to first confirm cytotoxic activity and then elucidate the specific molecular mechanism.
Caption: Tiered workflow for validating anticancer potential.
Detailed Protocols:
Protocol 4.1.1: Annexin V / Propidium Iodide Staining for Apoptosis
-
Cell Seeding: Seed cancer cells (e.g., HL-60 or A549) in a 6-well plate at a density of 2x10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with 2-Benzyl-3-hydrazinoquinoxaline at various concentrations (e.g., 0.1x, 1x, and 5x GI₅₀ value) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1x Binding Buffer and analyze immediately using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Workflow for Antimicrobial Target Validation
This workflow focuses on determining the spectrum of activity and then identifying the bacterial target.
Caption: Tiered workflow for validating antimicrobial potential.
Detailed Protocols:
Protocol 4.2.1: Checkerboard Synergy Assay
-
Preparation: In a 96-well microtiter plate, prepare serial 2-fold dilutions of 2-Benzyl-3-hydrazinoquinoxaline along the x-axis and a conventional antibiotic (e.g., Penicillin) along the y-axis in appropriate broth media.
-
Inoculation: Add a standardized bacterial inoculum (e.g., MRSA at 5x10⁵ CFU/mL) to each well.
-
Controls: Include wells with each drug alone (for MIC determination) and wells with no drugs (growth control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy[17]
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Data Presentation and Interpretation
All quantitative data from the proposed assays should be meticulously tabulated for clear comparison and interpretation.
Table 1: Illustrative Data Summary for Anticancer Screening
| Cell Line | Compound GI₅₀ (µM) | Mechanism | Key Target |
|---|---|---|---|
| HL-60 (Leukemia) | 5.15[5] | Induces Apoptosis | Topoisomerase II |
| OVCAR-4 (Ovarian) | 16.0[5] | Cell Cycle Arrest | EGFR Kinase |
| A549 (Lung) | TBD | TBD | TBD |
| PC-3 (Prostate) | TBD | TBD | TBD |
(Note: Data for HL-60 and OVCAR-4 are from related hydrazinoquinoxaline compounds and serve as illustrative examples[5]. TBD = To Be Determined.)
Table 2: Illustrative Data Summary for Antimicrobial Screening
| Organism | Compound MIC (µg/mL) | FICI with Penicillin | Key Target |
|---|---|---|---|
| S. aureus (MRSA) | 16-32[12] | < 0.5[17] | PBP2a / DNA Gyrase |
| E. coli | TBD | N/A | TBD |
| C. albicans | 8-64 | N/A | TBD |
(Note: Data for MRSA is from a related hydrazinoquinoxaline-thiol compound and serves as an illustrative example[12][17]. TBD = To Be Determined; N/A = Not Applicable.)
Summary and Future Directions
2-Benzyl-3-hydrazinoquinoxaline represents a promising, yet uncharacterized, molecule. By leveraging the known pharmacology of the quinoxaline scaffold, this guide proposes a logical, resource-efficient pathway to uncover its therapeutic potential. The primary hypotheses center on anticancer activity via kinase/topoisomerase inhibition and antimicrobial action, particularly as a synergistic agent against resistant bacteria.
Successful validation of in vitro and cellular targets should be followed by preclinical development steps, including ADME/Tox profiling and subsequent evaluation in relevant in vivo animal models to establish efficacy and safety. The systematic approach detailed herein provides the foundational framework for advancing 2-Benzyl-3-hydrazinoquinoxaline from a chemical entity to a potential therapeutic candidate.
References
-
Vicente, E., Pérez-Silanes, S., Lima, L. M., & Ancizu, S. (2018). Quinoxalines Potential to Target Pathologies. Current drug targets, 19(13), 1547–1573. [Link]
-
Issa, D. A., Habib, N. S., & Abdel Wahab, A. E. (2015). Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides. Medicinal chemistry research, 24(3), 1055-1068. [Link]
-
Al-Ostath, R., Al-Mokyna, F., & Al-Otaibi, M. (2024). An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020–2024). Molecules, 29(14), 3326. [Link]
-
Wisdom Library. (2024). A review on the therapeutic potential of quinoxaline derivatives. Wisdom Library. [Link]
-
Abdel-Hafez, A. A., & Abdel-Aziz, M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]
-
Al-Zahrani, A. A., Al-Ghamdi, S. A., & Al-Otaibi, M. S. (2024). Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation. Journal of Infection and Public Health, 17(5), 784–791. [Link]
-
Ammar, Y. A., El-Sabbagh, O. I., El-Gaby, M. S. A., & Al-Hazmi, G. A. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society, 18(12), 3317–3336. [Link]
-
Vicente, E., Leite, I., & Pérez-Silanes, S. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals, 13(10), 289. [Link]
-
Matos, J. O., Correia, I., & Garcia, M. H. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1152013. [Link]
-
Al-Zahrani, A. A., Al-Ghamdi, S. A., & Al-Otaibi, M. S. (2024). Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. Infection and Drug Resistance, 17, 363–375. [Link]
-
Al-Zahrani, A. A., Al-Ghamdi, S. A., & Al-Otaibi, M. S. (2024). Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. ResearchGate. [Link]
-
Al-Zahrani, A. A., Al-Ghamdi, S. A., & Al-Otaibi, M. S. (2024). An In vitro Investigation of the Potential Synergistic Effect of 3-Hydrazinoquinoxaline-2-Thiol and Thymoquinone's against Methicillin Resistant Staphylococcus aureus (MRSA). Journal of Pure and Applied Microbiology, 18(1), 263-273. [Link]
-
Correia, I., Matos, J. O., & Garcia, M. H. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11. [Link]
-
Kumar, S., & Singh, P. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Population Therapeutics and Clinical Pharmacology, 31(1), 163-176. [Link]
-
Moore, S. (2014). Quinoxalines with biological activity. RSC Medicinal Chemistry Blog. [Link]
-
Al-zahrani, A. A., Al-ghamdi, S. A., & Al-otaibi, M. S. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Journal of Fungi, 10(6), 464. [Link]
-
da Silva, W. A., de Souza, M. C. B. V., & Ferreira, V. F. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. ChemMedChem, 13(14), 1421–1433. [Link]
Sources
- 1. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resource.aminer.org [resource.aminer.org]
- 3. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]
- 4. scbt.com [scbt.com]
- 5. Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes [frontiersin.org]
- 10. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 14. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbiologyjournal.org [microbiologyjournal.org]
- 16. Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A-Scientist's Guide to the Synthesis of Hydrazinoquinoxalines: Mechanisms, Protocols, and Applications
Abstract
Hydrazinoquinoxalines represent a pivotal class of heterocyclic compounds, serving as indispensable precursors in the development of novel therapeutic agents and functional materials.[1] Their unique chemical architecture, featuring a hydrazine moiety attached to the electron-deficient quinoxaline scaffold, imparts a rich reactivity profile that is highly sought after in medicinal and synthetic chemistry. This technical guide provides an in-depth exploration of the predominant synthetic methodologies for accessing hydrazinoquinoxalines, with a primary focus on the robust and widely employed Nucleophilic Aromatic Substitution (SNAr) pathway. We will dissect the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and present data-driven insights to empower researchers in their synthetic endeavors. The narrative is grounded in authoritative literature, ensuring scientific integrity and practical applicability for professionals in drug discovery and chemical research.
Introduction: The Significance of the Hydrazinoquinoxaline Scaffold
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of a hydrazine (-NHNH₂) group onto this core dramatically expands its synthetic utility. Hydrazinoquinoxalines are not typically the final therapeutic entity but rather crucial intermediates.[1] The terminal amino group of the hydrazine moiety provides a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex heterocyclic systems such as triazoles, pyrazoles, and Schiff bases, each with distinct pharmacological potential.[1][4] This versatility makes the efficient and reliable synthesis of hydrazinoquinoxalines a cornerstone of many drug development programs.
The Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and dependable method for synthesizing hydrazinoquinoxalines is through the nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electrophilicity of the quinoxaline ring, which is amplified by the presence of a good leaving group, typically a halogen atom (e.g., Chlorine), at the C2 or C3 position.
Mechanistic Underpinnings: Why SNAr Prevails
The quinoxaline scaffold is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms in the pyrazine ring. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles. The SNAr mechanism proceeds via a two-step addition-elimination sequence:
-
Nucleophilic Attack: A potent nucleophile, in this case, hydrazine (or its hydrate), attacks the electron-deficient carbon atom bearing the leaving group (e.g., a chlorine atom at the C2 position). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination & Aromatization: The aromaticity of the ring is subsequently restored through the expulsion of the leaving group (e.g., chloride ion). This rapid elimination step drives the reaction to completion, yielding the substituted hydrazinoquinoxaline product.
The overall reaction is a substitution of the halogen with the hydrazino group, a process often referred to as hydrazinolysis.[5] The efficiency of this reaction is a testament to the stability of the Meisenheimer intermediate and the excellent nucleofugality of common leaving groups like halides.[6]
Sources
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 4. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Antioxidant: A Technical Guide to the Potential of Benzyl-Substituted Quinoxalines
Foreword: The Imperative for Novel Antioxidant Scaffolds
In the intricate landscape of cellular homeostasis, a delicate equilibrium exists between the generation of reactive oxygen species (ROS) and the body's intrinsic antioxidant defense mechanisms. When this balance is perturbed, a state of oxidative stress ensues, implicated as a pivotal pathological driver in a spectrum of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the quest for potent, bioavailable, and safe antioxidant compounds remains a cornerstone of modern drug discovery.
Quinoxaline, a bicyclic heteroaromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] This guide focuses on a specific, promising subclass: benzyl-substituted quinoxalines. The introduction of a benzyl moiety offers a fascinating avenue for modulating the electronic and steric properties of the quinoxaline core, thereby fine-tuning its antioxidant potential. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the synthesis, evaluation, and mechanistic underpinnings of the antioxidant capacity of these compelling molecules.
Section 1: The Chemistry of Antioxidant Efficacy – Synthesis of Benzyl-Substituted Quinoxalines
The antioxidant activity of a compound is intrinsically linked to its molecular structure. The ability to donate a hydrogen atom or an electron to neutralize a free radical is governed by the electronic environment of the molecule. The synthesis of benzyl-substituted quinoxalines, therefore, is a critical first step in exploring their antioxidant potential. A common and effective strategy involves a two-step process: the synthesis of a chloro-substituted quinoxaline intermediate, followed by a nucleophilic substitution with an appropriate amine.
Causality in Synthetic Strategy: The Two-Step Approach
The rationale for a two-step synthesis is rooted in efficiency and versatility. The initial condensation reaction to form the quinoxaline ring is a robust and well-established method. The subsequent nucleophilic substitution of a chloro group with benzylamine or its derivatives allows for the introduction of the key benzyl moiety in a controlled manner. This approach also provides a modular platform for creating a library of analogues with varying substitutions on the benzyl ring, which is invaluable for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of N-benzyl-3-chloroquinoxalin-2-amine
This protocol details the synthesis of a key intermediate, N-benzyl-3-chloroquinoxalin-2-amine, which can then be further modified or used as a scaffold for more complex derivatives.[2]
Materials:
-
2,3-dichloroquinoxaline
-
Benzylamine
-
Appropriate solvent (e.g., ethanol, acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (1.0 eq) in a suitable solvent.
-
Addition of Reagent: To this solution, add benzylamine (1.1 eq).
-
Reaction Conditions: The reaction mixture is then heated to reflux and stirred for a specified time (typically monitored by TLC until the starting material is consumed). Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[3]
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water to remove any water-soluble impurities.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-benzyl-3-chloroquinoxalin-2-amine.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as 1H NMR and 13C NMR.
Caption: A generalized workflow for the synthesis of benzyl-substituted quinoxalines.
Section 2: Quantifying Radical Scavenging – In Vitro Antioxidant Assays
To ascertain the antioxidant potential of the synthesized benzyl-substituted quinoxalines, a series of robust and validated in vitro assays are employed. These assays provide quantitative data on the ability of a compound to scavenge stable free radicals, which serves as a reliable indicator of its antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used and accepted methods.[4]
The Principle of Radical Scavenging Assays
Both the DPPH and ABTS assays are based on a similar principle: a stable, colored radical is generated, and the ability of an antioxidant to donate a hydrogen atom or an electron to this radical results in a loss of color, which is measured spectrophotometrically. The degree of color change is proportional to the antioxidant's radical scavenging activity. The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.[5]
Detailed Protocol: DPPH Radical Scavenging Assay
This protocol provides a step-by-step guide for performing the DPPH assay in a 96-well plate format, which is suitable for screening multiple compounds and concentrations.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (benzyl-substituted quinoxalines)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
Step-by-Step Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Samples: Prepare stock solutions of the synthesized quinoxaline derivatives and the standard antioxidant in a suitable solvent (e.g., DMSO, methanol). Perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound or standard at different concentrations to triplicate wells.
-
Add the DPPH working solution to all wells.
-
Include a control group containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
Detailed Protocol: ABTS Radical Cation Decolorization Assay
The ABTS assay is complementary to the DPPH assay and can be used to confirm the antioxidant activity of the test compounds.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds and standard antioxidant
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~734 nm
Step-by-Step Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of ~0.700 at 734 nm.
-
Assay Procedure:
-
In a 96-well plate, add the test compound or standard at various concentrations to triplicate wells.
-
Add the ABTS working solution to all wells.
-
Include a control group with only the solvent and the ABTS working solution.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at approximately 734 nm.
-
Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
Data Presentation: Comparative Antioxidant Activity
The following table summarizes the reported antioxidant activities of representative quinoxaline derivatives and a standard antioxidant for comparison.
| Compound/Derivative | Assay | IC50 (µM) or % Inhibition | Reference Standard | IC50 of Standard (µM) |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | DPPH | ~283-325 | Quercetin | 33 |
| Novel Quinoxaline Derivative (Compound 3) | DPPH | 93.4 | Vitamin C | 141.9 |
| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides | DPPH | High interaction (64.5-81%) | Trolox | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.[4]
Section 3: Beyond the Petri Dish – In Vivo Evaluation of Antioxidant Potential
While in vitro assays are essential for initial screening, the true therapeutic potential of an antioxidant can only be validated through in vivo studies. Animal models of oxidative stress provide a more complex biological system to assess the bioavailability, metabolism, and efficacy of the test compounds.
Rationale for In Vivo Modeling
In vivo models allow for the investigation of the compound's ability to mitigate oxidative damage in a whole organism. This includes assessing its impact on endogenous antioxidant enzyme systems and its ability to protect tissues from oxidative injury. A common approach involves inducing a state of oxidative stress in an animal model and then evaluating the protective effects of the test compound.
Experimental Protocol: Carbon Tetrachloride (CCl4)-Induced Oxidative Stress Model in Rats
This protocol describes a widely used model for inducing hepatic oxidative stress, which can be adapted to evaluate the antioxidant effects of benzyl-substituted quinoxalines.[6]
Animals and Treatment:
-
Wistar rats are typically used.
-
Animals are divided into several groups: a normal control group, a CCl4-treated control group, and CCl4-treated groups receiving different doses of the test compound (benzyl-substituted quinoxaline).
-
The test compound is administered orally for a specified period.
-
On the final day of treatment, oxidative stress is induced by intraperitoneal injection of CCl4 dissolved in a vehicle like liquid paraffin.
Biochemical Analysis:
-
Sample Collection: After a defined period post-CCl4 administration, animals are euthanized, and blood and liver tissue samples are collected.
-
Preparation of Homogenates: Liver tissue is homogenized in a suitable buffer.
-
Measurement of Oxidative Stress Biomarkers:
-
Lipid Peroxidation (MDA): Malondialdehyde (MDA), a marker of lipid peroxidation, is measured in the liver homogenate using the thiobarbituric acid reactive substances (TBARS) assay.
-
Antioxidant Enzymes: The activities of key endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are measured in the liver homogenate using established spectrophotometric methods.
-
-
Data Analysis: The levels of MDA and the activities of antioxidant enzymes in the treated groups are compared to the CCl4 control group to assess the protective effect of the quinoxaline derivative.
Caption: A schematic of an in vivo workflow for evaluating antioxidant activity.
Section 4: Unraveling the Mechanism – Structure-Activity Relationships and Computational Insights
Understanding the relationship between the chemical structure of benzyl-substituted quinoxalines and their antioxidant activity is crucial for the rational design of more potent analogues. This involves examining how different substituents on both the quinoxaline core and the benzyl moiety influence their radical scavenging capabilities.
The Role of Substituents
-
Electron-Donating Groups (EDGs): The presence of EDGs (e.g., -OCH3, -OH) on the aromatic rings is generally associated with increased antioxidant activity. These groups can donate electron density to the quinoxaline system, stabilizing the radical cation formed after electron donation and making the compound a more effective antioxidant.
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs (e.g., -NO2, -Cl) tend to decrease antioxidant activity by destabilizing the radical cation.
-
The Benzyl Group: The benzyl group itself can influence activity through both electronic and steric effects. Substitutions on the benzyl ring can further modulate the antioxidant potential. For instance, hydroxyl or methoxy groups on the benzyl ring can significantly enhance radical scavenging activity.
Caption: The influence of substituents on the antioxidant activity of quinoxalines.
Computational Approaches to Mechanistic Understanding
Computational studies, such as Density Functional Theory (DFT), provide valuable insights into the antioxidant mechanism at a molecular level.[7] These studies can be used to calculate parameters like:
-
Bond Dissociation Enthalpy (BDE): A lower BDE for a potential hydrogen-donating group indicates that the hydrogen atom can be more easily abstracted by a free radical.
-
Ionization Potential (IP): A lower IP suggests that the molecule can more readily donate an electron to a radical.
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the HOMO-LUMO energy gap provides information about its chemical reactivity.
Computational analyses of pyrrolo[2,3-b]quinoxaline derivatives have shown that they are effective scavengers of hydroxyl radicals (HO•) in physiological lipid environments.[8] Similar studies on benzyl-substituted quinoxalines can elucidate the specific pathways by which they exert their antioxidant effects, such as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).
Conclusion: A Promising Frontier in Antioxidant Research
Benzyl-substituted quinoxalines represent a versatile and highly promising class of compounds in the ongoing search for novel antioxidants. Their synthetic accessibility, coupled with the tunable nature of their electronic and steric properties, makes them ideal candidates for further investigation and optimization. This guide has provided a comprehensive technical framework for the synthesis, in vitro and in vivo evaluation, and mechanistic exploration of these molecules. By employing the detailed protocols and understanding the underlying principles outlined herein, researchers can effectively explore the antioxidant potential of benzyl-substituted quinoxalines and contribute to the development of new therapeutic agents for combating oxidative stress-related diseases.
References
-
Chimenti, F., et al. (2006). Synthesis of 3-benzyl-2-substituted Quinoxalines as Novel Monoamine Oxidase A Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(6), 1753-1756. Available from: [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available from: [Link]
-
Nguyen, N. T., et al. (2024). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Advances, 14, 15435-15444. Available from: [Link]
-
Nguyen, N. T., et al. (2024). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Publishing. Available from: [Link]
-
Krishnaveni, K., et al. (2025). Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. International Journal of Environmental Sciences, 11(23s). Available from: [Link]
-
IJISET. (2016). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology, 3(7). Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 28(20), 7100. Available from: [Link]
-
ResearchGate. (2021). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... Available from: [Link]
-
ResearchGate. (2014). Table 1 . IC 50 values of compounds tested determined by ABTS and DPPH... Available from: [Link]
-
ResearchGate. (2023). IC50 for DPPH and ABTS results (µg/mL). Available from: [Link]
-
Ghasemi, S., et al. (2021). Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anti-Cancer Agents in Medicinal Chemistry, 22(8), 1581-1594. Available from: [Link]
-
Murthy, Y. L. N., et al. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Rasayan Journal of Chemistry, 4(2), 345-351. Available from: [Link]
-
ResearchGate. (n.d.). The IC50 values of DPPH and ABTS radical scavenging essays for samples and positive. Available from: [Link]
-
Khatoon, N., & Abdulmalek, E. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. Available from: [Link]
-
El‐Helw, E., et al. (2025). Synthesis and Antioxidant Activity of Some Benzoquinoline-Based Heterocycles Derived from 2-((3-Chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide. Scientific Reports. Available from: [Link]
-
El-Gazzar, A. B. A., et al. (2023). Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. Scientific Reports, 13, 7012. Available from: [Link]
-
Hranjec, M., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(16), 4949. Available from: [Link]
-
Bendale, A. R., et al. (2017). A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. Journal of Applicable Chemistry, 6(1), 123-130. Available from: [Link]
-
Pontiki, E., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. International Journal of Molecular Sciences, 25(11), 5908. Available from: [Link]
-
Pontiki, E., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI. Available from: [Link]
-
Kusuma, P. K., & Vedula, G. (2024). Synthesis and Evaluation of In-vitro and In-vivo Antioxidant Properties: Novel 2-phenyl-3-Sustituted Quinazoline-4-ones. In Recent Developments in Chemistry and Biochemistry Research Vol. 7. B P International. Available from: [Link]
-
Al-Warhi, T., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(15), 5811. Available from: [Link]
-
Ahmad, F., et al. (2015). In vitro and In vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L. Pharmacognosy Research, 7(3), 277-282. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. theaspd.com [theaspd.com]
- 3. Synthesis of 3-benzyl-2-substituted quinoxalines as novel monoamine oxidase A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stm.bookpi.org [stm.bookpi.org]
- 7. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Benzyl-3-hydrazinoquinoxaline
Abstract
This technical guide provides a detailed, research-level protocol for the synthesis of 2-Benzyl-3-hydrazinoquinoxaline, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The synthesis is presented as a robust three-step process, commencing with the condensation of o-phenylenediamine and ethyl benzoylacetate to form the quinoxalinone core, followed by chlorination, and culminating in a nucleophilic substitution with hydrazine. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction and Scientific Background
Quinoxaline derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide array of biological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of a benzyl group at the 2-position and a hydrazino moiety at the 3-position creates a molecule with multiple reactive sites and potential for complex coordination chemistry and further functionalization. The hydrazino group, in particular, is a versatile functional handle for synthesizing more complex structures like hydrazones, pyrazoles, and triazoles, making 2-Benzyl-3-hydrazinoquinoxaline a valuable intermediate for library synthesis in drug discovery programs.
The synthetic strategy outlined herein is designed for efficiency and reliability, breaking down the process into three logical and manageable stages.
Overall Synthetic Workflow
The synthesis of 2-Benzyl-3-hydrazinoquinoxaline is achieved through a sequential three-step reaction pathway. This workflow is designed to build the molecule's complexity systematically, starting from commercially available precursors.
Caption: Synthetic workflow for 2-Benzyl-3-hydrazinoquinoxaline.
Mechanistic Considerations
The synthesis relies on fundamental reactions in organic chemistry.
-
Step 1 (Condensation): The initial step is a condensation reaction between a 1,2-diamine (o-phenylenediamine) and a β-ketoester (ethyl benzoylacetate). The reaction proceeds via nucleophilic attack of the amino groups on the carbonyl carbons of the ketoester, followed by cyclization and dehydration to form the stable quinoxalinone ring.[1][2]
-
Step 2 (Chlorination): The hydroxyl group of the quinoxalinone (in its tautomeric form) is converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard method for converting cyclic amides and ketones into their corresponding chloro-derivatives, which are excellent electrophiles for subsequent substitution reactions.[3][4]
-
Step 3 (Hydrazinolysis): The final step is a nucleophilic aromatic substitution. Hydrazine, being a potent nucleophile, attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of the final hydrazinoquinoxaline product.[5]
Caption: Key transformations in the synthesis pathway.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials. Phosphorus oxychloride is highly corrosive and reacts violently with water. Hydrazine hydrate is toxic and corrosive. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 2-Benzyl-3(1H)-quinoxalinone
Rationale: This step builds the core heterocyclic scaffold. The reaction is typically driven to completion by heating under reflux to facilitate the dehydration and cyclization process.
-
Materials & Reagents:
-
o-Phenylenediamine
-
Ethyl benzoylacetate
-
Ethanol or Xylene (solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in 100 mL of ethanol.
-
Add ethyl benzoylacetate (19.2 g, 0.1 mol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will form.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to yield 2-Benzyl-3(1H)-quinoxalinone as a crystalline solid.
-
Step 2: Synthesis of 2-Benzyl-3-chloroquinoxaline
Rationale: This step activates the quinoxaline core for nucleophilic substitution. POCl₃ serves as both the reagent and, in excess, the solvent. The reaction must be performed under anhydrous conditions.
-
Materials & Reagents:
-
2-Benzyl-3(1H)-quinoxalinone (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Crushed ice
-
-
Procedure:
-
Carefully place 2-Benzyl-3(1H)-quinoxalinone (23.6 g, 0.1 mol) in a 250 mL round-bottom flask.
-
In a fume hood, slowly add phosphorus oxychloride (92.0 g, 0.6 mol, ~55 mL) to the flask.
-
Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux for 2 hours.[4]
-
After reflux, allow the mixture to cool to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto a large beaker filled with crushed ice (~500 g) with constant stirring. This step is highly exothermic and will release HCl gas.
-
The crude product will precipitate out. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 2-Benzyl-3-chloroquinoxaline. The product can be further purified by recrystallization from ethanol.
-
Step 3: Synthesis of 2-Benzyl-3-hydrazinoquinoxaline
Rationale: This is the final step where the chloro group is displaced by hydrazine. The reaction is typically carried out in an alcohol solvent to facilitate the dissolution of the reactants.
-
Materials & Reagents:
-
2-Benzyl-3-chloroquinoxaline (from Step 2)
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
Dissolve 2-Benzyl-3-chloroquinoxaline (2.54 g, 0.01 mol) in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (2.5 mL, ~0.05 mol) to the solution.
-
Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product will precipitate.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-Benzyl-3-hydrazinoquinoxaline.[6]
-
Data Summary
The following table summarizes the key quantitative data for the synthesis.
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Typical Yield | Molar Mass ( g/mol ) |
| 1 | o-Phenylenediamine | Ethyl benzoylacetate | 2-Benzyl-3(1H)-quinoxalinone | Ethanol | 85-95% | 236.27 |
| 2 | 2-Benzyl-3(1H)-quinoxalinone | POCl₃ | 2-Benzyl-3-chloroquinoxaline | POCl₃ (excess) | 70-85% | 254.72 |
| 3 | 2-Benzyl-3-chloroquinoxaline | Hydrazine Hydrate | 2-Benzyl-3-hydrazinoquinoxaline | Ethanol | 80-90% | 250.30[6] |
Conclusion
The three-step synthesis protocol detailed in this guide provides a reliable and efficient pathway to produce 2-Benzyl-3-hydrazinoquinoxaline. By carefully controlling the reaction conditions and adhering to safety protocols, researchers can access this valuable heterocyclic building block for further chemical exploration and application in various scientific fields. The causality-driven explanations for each experimental choice aim to empower researchers not just to replicate the procedure but to understand and potentially adapt it for the synthesis of related analogues.
References
- PubMed. (n.d.). [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate].
- PrepChem.com. (n.d.). Synthesis of 2-chloroquinoxaline.
- BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline: Synthesis, Characterization, and Biological Context.
- ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review.
- Semantic Scholar. (1942). 55. The condensation of o-phenylenediamine with ethyl acetoacetate.
- Santa Cruz Biotechnology. (n.d.). 2-Benzyl-3-hydrazinoquinoxaline.
- MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives.
- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
Sources
- 1. [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 55. The condensation of o-phenylenediamine with ethyl acetoacetate | Semantic Scholar [semanticscholar.org]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scbt.com [scbt.com]
Evaluating the Antimicrobial Efficacy of 2-Benzyl-3-hydrazinoquinoxaline: A Guide to Standardized Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals.
Introduction
The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent discovery and development of novel therapeutic agents. Quinoxalines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antimicrobial effects.[1][2] The quinoxaline scaffold is a key component in several antibiotics, known for their activity against various tumors and bacteria.[1]
Recent studies have highlighted that specific substitutions on the quinoxaline ring, such as hydrazino-moieties, can enhance antimicrobial efficacy. For instance, compounds like 3-hydrazinoquinoxaline-2-thiol have demonstrated synergistic activity when combined with conventional antibiotics like penicillin and vancomycin against resistant strains such as MRSA.[3][4][5] This suggests that 2-Benzyl-3-hydrazinoquinoxaline holds considerable promise as a candidate for a new antimicrobial agent.
This application note provides a comprehensive, in-depth guide to evaluating the antimicrobial properties of 2-Benzyl-3-hydrazinoquinoxaline. As a senior application scientist, this document moves beyond simple instructions to explain the causality behind experimental choices, ensuring that the protocols are robust, reproducible, and self-validating. We will detail two fundamental, standardized methods for antimicrobial susceptibility testing (AST): Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion assay for assessing growth inhibition.
Section 1: Compound Handling and Preparation
Proper handling and preparation of the test compound are foundational to achieving accurate and reproducible results. The initial steps of solubilization and stock solution preparation must be performed with precision.
1.1. Solubility Assessment and Stock Solution Preparation
The choice of solvent is critical as it must dissolve the compound completely without interfering with microbial growth at the concentrations used. Dimethyl sulfoxide (DMSO) is a common choice for its powerful solubilizing properties and low toxicity to most microbes at final concentrations of 1% or less.[6]
Protocol:
-
Determine Solubility: Begin by assessing the solubility of 2-Benzyl-3-hydrazinoquinoxaline in various solvents (e.g., DMSO, ethanol, methanol).
-
Prepare Stock Solution:
-
Accurately weigh a precise amount of the compound (e.g., 10 mg).
-
Dissolve it in the minimum required volume of a suitable solvent (e.g., 1 mL of DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
-
Storage: Store the stock solution in small aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.
1.2. Safety Precautions
While a specific Safety Data Sheet (SDS) for 2-Benzyl-3-hydrazinoquinoxaline may not be available, compounds containing hydrazino and quinoxaline moieties require careful handling.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.[9][10]
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[11]
-
Disposal: Dispose of all waste containing the compound in accordance with institutional and local regulations for chemical waste.[7]
Section 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution assay is the gold standard for quantitatively determining the antimicrobial susceptibility of a compound.[12][13] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14][15] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][16][17]
Causality: This method is preferred for its quantitative results, high throughput using 96-well plates, and conservation of test compound. By testing a range of serially diluted concentrations, we can pinpoint the precise concentration at which bacterial growth is inhibited.
Experimental Workflow for MIC Determination
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Protocol:
-
Materials:
-
Mueller-Hinton Agar (MHA) plates (150mm or 100mm)
-
Sterile paper disks (6 mm diameter)
-
2-Benzyl-3-hydrazinoquinoxaline stock solution
-
Bacterial strains and 0.5 McFarland standard
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Blank control disks impregnated with solvent only
-
Sterile cotton swabs
-
Forceps
-
-
Inoculum and Plate Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Dip a sterile cotton swab into the adjusted inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Inoculate a dry MHA plate by streaking the swab evenly across the entire surface in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth. [18]Finally, swab the rim of the agar.
-
-
Disk Preparation and Application:
-
Aseptically apply a known volume (e.g., 10-20 µL) of the 2-Benzyl-3-hydrazinoquinoxaline solution (at a specific concentration) onto sterile blank paper disks and allow them to dry completely in a sterile environment.
-
Within 15 minutes of inoculating the plate, use sterile forceps to place the impregnated disks onto the agar surface. [19] * Place a positive control antibiotic disk and a blank solvent disk on the same plate for comparison.
-
Ensure disks are placed far enough apart to prevent overlapping zones of inhibition (no more than 12 disks on a 150mm plate). [18] * Gently press each disk to ensure complete contact with the agar. [20]
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
After incubation, use a ruler or caliper to measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).
-
Section 4: Data Presentation and Interpretation
Organizing experimental data in a clear, standardized format is essential for analysis and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Benzyl-3-hydrazinoquinoxaline
| Test Microorganism | Gram Stain | MIC (µg/mL) of 2-Benzyl-3-hydrazinoquinoxaline | MIC (µg/mL) of Positive Control (e.g., Ciprofloxacin) |
|---|---|---|---|
| Staphylococcus aureus (ATCC 29213) | Gram-positive | [Insert Value] | [Insert Value] |
| Escherichia coli (ATCC 25922) | Gram-negative | [Insert Value] | [Insert Value] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | [Insert Value] | [Insert Value] |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | [Insert Value] | [Insert Value] |
Table 2: Zone of Inhibition Diameters for 2-Benzyl-3-hydrazinoquinoxaline
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) for Test Compound | Zone of Inhibition (mm) for Positive Control | Zone of Inhibition (mm) for Negative Control |
|---|---|---|---|---|
| S. aureus (ATCC 25923) | Gram-positive | [Insert Value] | [Insert Value] | 0 |
| E. coli (ATCC 25922) | Gram-negative | [Insert Value] | [Insert Value] | 0 |
| P. aeruginosa (ATCC 27853) | Gram-negative | [Insert Value] | [Insert Value] | 0 |
Interpretation of Results
-
MIC: The MIC value is the primary quantitative outcome. A lower MIC value indicates greater potency. [21]This value should be compared to the MIC of the positive control antibiotic to gauge its relative effectiveness. [22]It is important to note that an MIC for one compound cannot be directly compared to the MIC of a different compound, as breakpoints are unique to each drug-organism pair. [21][23]* Zone of Inhibition: For the disk diffusion assay, a larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound. The absence of a zone indicates resistance. The results provide a qualitative confirmation of the activity observed in the MIC assay.
Section 5: Further Steps and Mechanistic Insights
Successfully demonstrating antimicrobial activity with these primary assays opens the door to more advanced investigations.
-
Minimum Bactericidal Concentration (MBC): To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC assay should be performed. This involves sub-culturing from the clear wells of the MIC plate onto fresh agar to see if the bacteria can regrow.
-
Time-Kill Curve Assays: These studies provide dynamic information about the rate at which the compound kills bacteria over time. [24]* Synergy Testing: Given the promising results of related quinoxaline compounds, checkerboard assays can be performed to investigate potential synergistic effects between 2-Benzyl-3-hydrazinoquinoxaline and existing antibiotics. [3][25]* Mechanism of Action Studies: Quinoxaline derivatives are known to exert their antimicrobial effects through various mechanisms, such as DNA intercalation or enzyme inhibition. [1]Further studies could explore these possibilities to understand how 2-Benzyl-3-hydrazinoquinoxaline functions at a molecular level.
This application note provides a robust framework for the initial antimicrobial evaluation of 2-Benzyl-3-hydrazinoquinoxaline. By adhering to these standardized, self-validating protocols, researchers can generate high-quality, reproducible data. The detailed methodologies for broth microdilution and disk diffusion assays, coupled with guidance on data interpretation and safety, will empower scientists in the fields of microbiology and drug development to accurately assess the potential of this promising compound in the fight against antimicrobial resistance.
References
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC - NIH. (n.d.).
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009).
- Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Publishing. (n.d.).
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI. (2019).
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. (n.d.).
- Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. (n.d.).
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024).
- Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. (2024).
- Broth Microdilution | MI - Microbiology. (n.d.).
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2010). Pharmaceuticals.
- Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. (n.d.).
- Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (2022).
- Disk diffusion test - Wikipedia. (n.d.).
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (2024). Retrieved from [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021). Retrieved from [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PubMed Central. (n.d.). Retrieved from [Link]
-
Resources | Antimicrobial Susceptibility Testing, MIC - Sanford Guide. (n.d.). Retrieved from [Link]
- Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. (n.d.).
- M07-A8 - Regulations.gov. (n.d.).
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. (2012). Retrieved from [Link]
- Interpretation of MICs in Antibiotic Susceptibility Testing - Dick White Referrals. (n.d.).
- SAFETY DATA SHEET - Fisher Sci. (2011).
- Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge. (n.d.).
-
Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
- Safety Data Sheet - AA Blocks. (2025).
- [PDF] Antimicrobial Susceptibility Testing Protocols - Semantic Scholar. (2007).
- Antimicrobial Susceptibility Testing Protocols - Google Books. (n.d.).
-
Controlling Occupational Exposure to Hazardous Drugs - OSHA. (n.d.). Retrieved from [Link]
-
Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - PubMed. (2024). Retrieved from [Link]
-
Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - PMC - NIH. (2024). Retrieved from [Link]
-
Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation - NIH. (n.d.). Retrieved from [Link]
- Antimicrobial Activity of Some Steroidal Hydrazones - MDPI. (n.d.).
- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024).
- Safe Handling of Hazardous Drugs - Duke Safety. (2025).
- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.).
- Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl) amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones - Sci-Hub. (n.d.).
- safety precautions for handling 3,6-Di(hydrazino)-1,2,4,5-tetrazine - Benchchem. (n.d.).
- (PDF) Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - ResearchGate. (2024).
- Antibacterial activity of benzyl alcohol derivatives a - ResearchGate. (n.d.).
- Synthesis and Antibacterial Evaluation of Substituted 3- Benzylquinoxaline Derivatives - Der Pharma Chemica. (n.d.).
- Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC - NIH. (2025).
- Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity | International Journal of Environmental Sciences. (2025).
- benzyl-N2 -phenylquinazoline-2,4-diamine compound presents antibacterial and antibiofilm effect against Staphylococcus aureus and Staphylococcus epidermidis - PubMed. (n.d.).
Sources
- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]
- 2. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]
- 3. Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aablocks.com [aablocks.com]
- 10. safety.duke.edu [safety.duke.edu]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sanfordguide.com [sanfordguide.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. researchgate.net [researchgate.net]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 20. asm.org [asm.org]
- 21. idexx.com [idexx.com]
- 22. idexx.dk [idexx.dk]
- 23. dickwhitereferrals.com [dickwhitereferrals.com]
- 24. routledge.com [routledge.com]
- 25. researchgate.net [researchgate.net]
The Versatile Precursor: 2-Benzyl-3-hydrazinoquinoxaline in Modern Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, quinoxaline derivatives represent a cornerstone for the development of novel functional molecules. Their inherent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have established them as "privileged structures." Within this important class of compounds, 2-Benzyl-3-hydrazinoquinoxaline emerges as a particularly valuable and versatile precursor. Its unique arrangement of a reactive hydrazine moiety adjacent to a bulky benzyl group on the quinoxaline core provides a powerful platform for the synthesis of a diverse array of fused heterocyclic systems. This guide offers an in-depth exploration of the synthesis and synthetic applications of 2-Benzyl-3-hydrazinoquinoxaline, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
PART 1: Synthesis of the Precursor: 2-Benzyl-3-hydrazinoquinoxaline
The journey into the rich chemistry of 2-Benzyl-3-hydrazinoquinoxaline begins with its preparation. A robust and efficient synthesis is paramount for its utility as a building block. The most common and reliable method involves a two-step process starting from o-phenylenediamine.
Step 1: Synthesis of 2-Benzyl-3-chloroquinoxaline
The initial step involves the formation of a benzyl-substituted quinoxalinone, followed by chlorination.
Protocol 1.1: Synthesis of 2-Benzyl-3-chloroquinoxaline
Materials:
-
o-Phenylenediamine
-
Ethyl benzoylacetate
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Toluene
Procedure:
-
Condensation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and ethyl benzoylacetate (1 equivalent) in ethanol. Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product, 2-benzyl-1,4-dihydroquinoxaline-3-one, will precipitate out. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Chlorination: In a fume hood, suspend the dried 2-benzyl-1,4-dihydroquinoxaline-3-one in toluene. Add phosphorus oxychloride (3-5 equivalents) dropwise at 0 °C. After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Isolation: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-Benzyl-3-chloroquinoxaline.
Causality and Insights: The initial condensation is a classic cyclization to form the quinoxalinone ring. The subsequent chlorination with POCl₃ is a standard method to convert the hydroxyl group of the quinoxalinone into a good leaving group (chloride), which is essential for the subsequent nucleophilic substitution.
Step 2: Hydrazinolysis to 2-Benzyl-3-hydrazinoquinoxaline
The chloro-substituted quinoxaline is then readily converted to the desired hydrazino derivative.
Protocol 1.2: Synthesis of 2-Benzyl-3-hydrazinoquinoxaline
Materials:
-
2-Benzyl-3-chloroquinoxaline
-
Hydrazine hydrate (80% or higher)
-
Ethanol
Procedure:
-
Reaction Setup: Dissolve 2-Benzyl-3-chloroquinoxaline (1 equivalent) in ethanol in a round-bottom flask. Add hydrazine hydrate (5-10 equivalents) to the solution.
-
Reaction Conditions: Reflux the mixture for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation and Purification: Cool the reaction mixture in an ice bath. The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water to remove excess hydrazine hydrate, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.
Causality and Insights: This step is a nucleophilic aromatic substitution where the highly nucleophilic hydrazine displaces the chloride ion at the C3 position of the quinoxaline ring. The use of excess hydrazine hydrate drives the reaction to completion.
PART 2: Application in Heterocyclic Synthesis
The true utility of 2-Benzyl-3-hydrazinoquinoxaline lies in its ability to serve as a synthon for a variety of fused heterocyclic systems. The presence of the 1,2-dinitrogen system in the hydrazine moiety makes it an ideal candidate for cyclization reactions.
A. Synthesis of 4-Benzyl-[1][2][3]triazolo[4,3-a]quinoxalines
A prominent application of 2-Benzyl-3-hydrazinoquinoxaline is in the synthesis of the triazolo[4,3-a]quinoxaline ring system, a scaffold known for its diverse biological activities. This is typically achieved through condensation with one-carbon synthons like orthoesters.
Protocol 2.1: General Procedure for the Synthesis of 4-Benzyl-[1][2][3]triazolo[4,3-a]quinoxalines
Materials:
-
2-Benzyl-3-hydrazinoquinoxaline
-
Triethyl orthoformate (or other orthoesters like triethyl orthoacetate)
-
Glacial acetic acid (or other carboxylic acids)
Procedure:
-
Reaction Mixture: In a round-bottom flask, suspend 2-Benzyl-3-hydrazinoquinoxaline (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Add triethyl orthoformate (1.5-2 equivalents) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux for 6-8 hours. The reaction progress should be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The precipitated product is collected by filtration, washed with water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.
Causality and Insights: This reaction proceeds via the Einhorn-Brunner reaction mechanism. The orthoester, in the presence of an acid catalyst, generates a reactive intermediate that is attacked by the terminal nitrogen of the hydrazine. Subsequent intramolecular cyclization and elimination of ethanol and water lead to the formation of the stable, fused triazole ring.
Table 1: Synthesis of 4-Benzyl-[1][2][3]triazolo[4,3-a]quinoxaline Derivatives
| Entry | Orthoester/Carboxylic Acid | R-group on Triazole | Reaction Time (h) | Yield (%) |
| 1 | Triethyl orthoformate / Formic Acid | H | 8 | ~85% |
| 2 | Triethyl orthoacetate / Acetic Acid | CH₃ | 8 | ~80% |
| 3 | Triethyl orthopropionate / Propionic Acid | C₂H₅ | 8 | ~75% |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
Mechanism of Triazole Ring Formation
Caption: Proposed mechanism for triazolo[4,3-a]quinoxaline synthesis.
B. Synthesis of 4-Benzyltetrazolo[1,5-a]quinoxalines
The reaction of 2-Benzyl-3-hydrazinoquinoxaline with nitrous acid provides a direct route to the tetrazolo[1,5-a]quinoxaline ring system. Tetrazoles are important bioisosteres of carboxylic acids in medicinal chemistry.
Protocol 2.2: Synthesis of 4-Benzyltetrazolo[1,5-a]quinoxaline
Materials:
-
2-Benzyl-3-hydrazinoquinoxaline
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water
Procedure:
-
Dissolution: Dissolve 2-Benzyl-3-hydrazinoquinoxaline (1 equivalent) in a mixture of glacial acetic acid and water at 0-5 °C in an ice bath.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Isolation: The product will precipitate from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for further purification.
Causality and Insights: Nitrous acid, generated in situ from sodium nitrite and acetic acid, reacts with the terminal amino group of the hydrazine to form a diazonium salt. This is followed by an intramolecular cyclization to form the fused tetrazole ring. This reaction is a manifestation of the azide-tetrazole equilibrium, where the cyclic tetrazole form is often more stable.
Mechanism of Tetrazole Ring Formation
Caption: Proposed pathway for tetrazolo[1,5-a]quinoxaline formation.
C. Synthesis of Thia-heterocycles
The reaction of 2-Benzyl-3-hydrazinoquinoxaline with carbon disulfide opens a pathway to fused sulfur-containing heterocycles, such as thiadiazoles.
Protocol 2.3: Reaction with Carbon Disulfide
Materials:
-
2-Benzyl-3-hydrazinoquinoxaline
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Salt Formation: Dissolve 2-Benzyl-3-hydrazinoquinoxaline (1 equivalent) and potassium hydroxide (1 equivalent) in ethanol.
-
Reaction with CS₂: Add carbon disulfide (1.2 equivalents) dropwise to the solution and reflux for 10-12 hours.
-
Work-up: After cooling, the reaction mixture can be acidified to precipitate the initial thiadiazole product. Further reactions, such as alkylation, can be performed on the intermediate salt.
Causality and Insights: The hydrazine moiety reacts with carbon disulfide in a basic medium to form a dithiocarbazate salt. This intermediate can then undergo intramolecular cyclization, often with the elimination of H₂S, to form a fused thiadiazole ring. The specific product can vary depending on the reaction conditions and subsequent work-up.
PART 3: Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrazine hydrate is corrosive and a suspected carcinogen; handle with extreme care.[4]
-
Phosphorus oxychloride is highly corrosive and reacts violently with water.
-
Carbon disulfide is highly flammable and toxic.
Specific Hazards:
-
Quinoxaline derivatives may cause skin and eye irritation.[4]
Disposal:
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
2-Benzyl-3-hydrazinoquinoxaline is a highly valuable and versatile precursor in heterocyclic synthesis. Its straightforward preparation and the reactivity of the hydrazine group allow for the construction of complex, fused heterocyclic systems with significant potential in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this important building block.
References
-
Synthesis of novel[1][2][3]triazolo[4,3-a]quinoxaline derivatives. J. Chem. React. Synthesis.
- El-Hawash, S. A., Habib, N. S., & Fanaki, N. H. (1999). Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines. Pharmazie, 54(11), 808-13.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
Classical synthetic routes to obtain[1][2][3]triazolo[4,3-a]quinoxalines. ResearchGate.
- Moustafa, O. S., & Badr, M. Z. A. (1997). Synthesis of New Triazolo[4',5':2,3]-triazino[5,6-b]quinoxalines.
- General structure of triazolo[4,3‐a]quinoxaline derivatives. Where R.
- 2-benzyl-3-hydrazinoquinoxaline (C15H14N4). PubChem.
- Reactions of the hydrazide 2 with carbon disulfide under different conditions.
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights.
- Benzyl amine reacts with nitrous acid to form mainly class 12 chemistry CBSE. Vedantu.
- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
- Cyclisation reaction between 3-methylquinoxaline-2-thione and benzaldehydes into 3-benzyl-2-aryl-thieno[2,3-b]quinoxaline promoted by Brønsted acids. ScienceDirect.
- Methods of Prepar
- Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates.
- Which is formed when benzylamine react with nitrous acid ?. Allen.
- Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. International Journal of Environmental Sciences.
- Synthesis of quinolines. Organic Chemistry Portal.
- Synthesis and reactions of a new series of 1,2,4-triazolo[4,3-c] quinazolines.
- Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides.
- Cyclisation reaction between 3-methylquinoxaline-2-thione and benzaldehydes into 3-benzyl-2-aryl-thieno[2,3-b]quinoxaline promoted by Brønsted acids.
- Which is formed when benzylamine react with nitrous acid ?. Allen.
- Benzylamine reacts with nitrous acid to form mainly (A) phenol (B) benzyl... Filo.
Sources
- 1. Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of 3-hydrazinylquinoxaline-2-thiol hydrogel on skin wound healing process in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-Benzyl-3-hydrazinoquinoxaline Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Their efficacy often stems from their role as privileged scaffolds in inhibiting key biological pathways.[4] This guide provides a detailed, step-by-step methodology for the synthesis of 2-benzyl-3-hydrazinoquinoxaline derivatives, a class of compounds with significant potential in drug discovery. The protocol is built upon a robust and versatile multi-step pathway, beginning with the synthesis of the key intermediate, 2-chloro-3-hydrazinoquinoxaline, followed by a palladium-catalyzed cross-coupling reaction to introduce the benzyl moiety. Each step is accompanied by expert insights into the reaction causality and mechanics, ensuring both reproducibility and a deep understanding of the synthetic strategy.
Introduction: The Significance of the Quinoxaline Scaffold
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent N-heterocyclic motif in pharmacologically active compounds.[5][6] Derivatives such as 2-benzyl-3-hydrazinoquinoxalines are of particular interest due to the combined pharmacophoric features of the quinoxaline core, the flexible benzyl group, and the reactive hydrazine moiety. The hydrazine group, in particular, serves as a versatile handle for further derivatization, allowing for the construction of novel hydrazones, pyrazoles, and other heterocyclic systems with diverse biological functions.[3][7] This application note details a logical and efficient synthetic route designed for adaptability and high yield.
Overall Synthetic Strategy
The synthesis is strategically designed in two major parts. The first part focuses on the construction of a key functionalized intermediate, 2-chloro-3-hydrazinoquinoxaline . The second part utilizes this intermediate in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the benzyl group, yielding the target derivative. This approach is highly advantageous as it allows for the late-stage introduction of various substituted benzyl groups (by using different benzylboronic acids), making it ideal for creating a library of analogs for structure-activity relationship (SAR) studies.
Caption: Overall workflow for the synthesis of 2-benzyl-3-hydrazinoquinoxaline.
Part 1: Synthesis of the Key Intermediate: 2-Chloro-3-hydrazinoquinoxaline
This section details the three-step synthesis of the crucial precursor required for the final cross-coupling reaction.
Step 1.1: Synthesis of Quinoxaline-2,3(1H,4H)-dione
Principle: The foundational step involves a classical condensation reaction between an ortho-arylenediamine (o-phenylenediamine) and a 1,2-dicarbonyl compound (oxalic acid).[4][8] This reaction reliably forms the stable quinoxaline-2,3-dione scaffold, which serves as the common precursor for a vast array of quinoxaline derivatives. The reaction is typically acid-catalyzed and driven to completion by heating.
Experimental Protocol:
-
In a 250 mL round-bottom flask, combine o-phenylenediamine (0.1 mol, 10.8 g) and oxalic acid dihydrate (0.11 mol, 13.87 g).
-
Add 100 mL of 2M hydrochloric acid (HCl).
-
Fit the flask with a reflux condenser and heat the mixture in a water bath at 100°C for 4 hours. A precipitate will form as the reaction progresses.
-
Allow the mixture to cool to room temperature.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the crude product thoroughly with cold water (3 x 50 mL) to remove any unreacted starting materials and residual acid.
-
Dry the product in a vacuum oven at 80°C to yield quinoxaline-2,3(1H,4H)-dione as a pale solid.
Step 1.2: Synthesis of 2,3-Dichloroquinoxaline
Principle: To activate the quinoxaline core for nucleophilic substitution, the hydroxyl groups (in the enol tautomer) of the dione are converted into highly reactive chloro groups. Phosphorus oxychloride (POCl₃) is an effective chlorinating and dehydrating agent for this transformation.[4] The reaction proceeds by converting the amide-like functional groups into chloro-imidoyl chlorides, which are then readily hydrolyzed during workup to the stable dichloroquinoxaline product.
Experimental Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a 100 mL round-bottom flask, place quinoxaline-2,3(1H,4H)-dione (0.05 mol, 8.1 g).
-
Slowly add phosphorus oxychloride (POCl₃, 30 mL) to the flask with gentle stirring.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL) can be added to facilitate the reaction.
-
Attach a reflux condenser and heat the mixture at 110°C for 3-4 hours. The solid will gradually dissolve. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration.
-
Wash the product with abundant cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford pure 2,3-dichloroquinoxaline as crystalline needles.
Step 1.3: Synthesis of 2-Chloro-3-hydrazinoquinoxaline
Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The two chlorine atoms on the 2,3-dichloroquinoxaline are electronically activated towards substitution. By carefully controlling the stoichiometry and reaction conditions (e.g., temperature), it is possible to achieve selective monosubstitution.[9][10] Using a slight excess of hydrazine hydrate at room temperature favors the replacement of just one chlorine atom.
Experimental Protocol:
-
In a 500 mL flask, dissolve 2,3-dichloroquinoxaline (0.1 mol, 19.9 g) in 300 mL of ethanol.
-
To this stirred solution, add hydrazine hydrate (64-85% solution, ~0.22 mol) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature overnight (approx. 16 hours). A thick yellow slurry will form.[9]
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the product from methanol or ethanol to yield pure 2-chloro-3-hydrazinoquinoxaline.[9]
Part 2: Synthesis of 2-Benzyl-3-hydrazinoquinoxaline via Palladium-Catalyzed Cross-Coupling
Principle: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[11] In this step, the remaining chlorine atom on the 2-chloro-3-hydrazinoquinoxaline is replaced with a benzyl group. The reaction utilizes a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Na₂CO₃), and a benzylboronic acid. The catalytic cycle involves oxidative addition of the chloroquinoxaline to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.
Caption: Suzuki-Miyaura cross-coupling reaction scheme.
Experimental Protocol:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-chloro-3-hydrazinoquinoxaline (10 mmol, 1.95 g), benzylboronic acid (12 mmol, 1.46 g), and potassium carbonate (K₂CO₃, 30 mmol, 4.14 g).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.3 mmol, 347 mg).
-
Add a solvent mixture of toluene (40 mL) and ethanol (10 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to reflux (approx. 90-100°C) and stir for 12-24 hours. Monitor the reaction's completion by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure 2-benzyl-3-hydrazinoquinoxaline derivative.
Data Summary Table
| Step | Starting Material(s) | Key Reagent(s) | Solvent(s) | Temp. | Time | Typical Yield |
| 1.1 | o-Phenylenediamine, Oxalic Acid | HCl | Water | 100°C | 4 h | >90% |
| 1.2 | Quinoxaline-2,3-dione | POCl₃ | Neat | 110°C | 3-4 h | 85-95% |
| 1.3 | 2,3-Dichloroquinoxaline | Hydrazine Hydrate | Ethanol | Room Temp. | 16 h | ~40-60%[9] |
| 2.1 | 2-Chloro-3-hydrazinoquinoxaline, Benzylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol | Reflux | 12-24 h | 70-90% |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 2-benzyl-3-hydrazinoquinoxaline derivatives. The described pathway is logical, employs well-established reactions, and offers high versatility for analog synthesis through the late-stage Suzuki-Miyaura cross-coupling.[11] By following these detailed steps and understanding the underlying chemical principles, researchers in medicinal chemistry and drug development can efficiently produce these valuable compounds for further biological evaluation.
References
- Vertex AI Search. (2024). Synthesis and biological activity of quinoxaline derivatives. Retrieved from Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq_sLiW2SOeomDR7nVbgg6iT1qrQE5cRtv1bn8tacryINfqIbbU16ZlkSMHbDeFOQsqu3IBNyNZUkjQRjnd8pv5Yltzkggv25xSVLrev_NrGocYdtV2K1sa3zUDGn2ZZWMI1xZV_pqgdOWOpN8fa-0kSzWTanS_6V9ifCFvexh5CGoBqz2Bpn6pnmdfGLWr2Gr1IZYdq9mqbhUdcRvBA==]
- Gawad, J., et al. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpBMxZrqfYRzVrDR_qUL0QCo9fTeH44BMfKg8sJrzIRIp6TgxFzx7osMWxq642zJGwEkIIJqcGSw1TV6Pyo1nsf1yz54qUhV51ZHfMnh0HHRZt0t-46gSQYOVUYOPR9jaHt4m35y5MhsocQA==]
- Gawad, J., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbxQ4qiO_6ZrVQeN9UZKNTzvldCrBL-vhG5xnzKuOYSf08AX69Jcgd_DkpXG1ac2gObS5TTFOw2KVqaaKQgEz2GWXYq0W5iugeDBdrt1AqaC9SX9uQrOIt53Ps4d3_6lFFBw==]
- MTIEAT. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXVgUiPOEfsxVuCDIk6jivWvf4qjYyibCDUZckEw4L-ABK2eniMI3-3FzrVEK27-Oq3KW_vyG6Vx3C9aeTvxdVvetQQtRnqVGONmMgJEidhH8n3gGUN_DEimFYy4rVBqL0vclwKwaKKdHJflxRlOsYiIA97ue0OJzvY2CaxjvJDoH0uhczF9-tTQ==]
- Gomha, S. M., et al. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECLTU4wG_ZMKklAxKTCZltAzXj8MMGxF9aUlbuspazbmxQNomb0KqIGNfkiEEh427_Y2Vs3IQgsB-v5MzxHMuNiXsrJoq76KMOBb42kyyyatBK2nNNQBUBOqqv3mf_Wck6eq6s-HNDeJzERA==]
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOH8q30G2Q_zT7-DNtucL1omdlqIxFbPFmwC53UWB7W6OpmyprnBapPDZKzCuD5zKUL285dTlET5ok8hpPD16uq9V4BQaqa8YvNSMc1wrtK0eiMoIf9fYMexB-58DkohHAUvef2t9IRNGTEIQnZjveUeM=]
- BenchChem. (2025). A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2dQsRAWE8v4e4UMq1iI6kczMrmmiSyN5A-U5rMoCM7swIlhYbVNfho8QZ0Fg_sIlFWap7s-rFyYSLKiwiSekfQUgVp5p2l8DE7HG218gRWpgsQKwq_cSbJiQITjz_QAJ2PE1FHwakpkIfZYdEkFaIvlH2eN6cIeyIp5rMyY0KtDfao4hTytCIK1Y_exjLwtvIamVel9NWbQBy3MoMvBES]
- Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG85x3YLbitnv_Dn7PErxyfvjIPyd9kl0nfOZXgcukEePaBrMCadha4yqWQath0h-YGQ7jeU_ObfAJyNyoqK1_89kDhJp1iSyx1f4p_vi3EBcDuL28zL-zOpEIpoymQ9cGCE6AhGpeEHFZvsoXMzc8LlZj6idTFqHdlDu6X-bnTZlsU0hNva3y3SAY2G2Q2]
- Farghaly, T. A., et al. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini Reviews in Medicinal Chemistry, 24(9), 920-982. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7H0bznTlCR9nLiGpE7pj0S-6oelyKP4-Vp7KpTNL9GZaiAHCHb_ZxjjZzNsb3YsMSTF6mhAPTgpionXtF40GrjHR_qvsl_Xyfp2ESh5McWfTo9NI4yX1FcfdLMaX7kVWdNOspZnIzA2E7Vx0myQJtq0YKB8rEMGsxMQNdl2zIAviYCujkqtIBPZWB6RjQY_iUXw==]
- Mao, L., Sakurai, H., & Hirao, T. (2004). Facile Synthesis of 2,3-Disubstituted Quinoxalines by Suzuki–Miyaura Coupling. Synthesis, 2004(15), 2535–2539. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESCcw6UIDgTTdiDUh-olw7hgo6ACHO4OHojKYJnFffWn13TE7XG_LGP-0v0kNEcRYm7dBcm7IK5XqTHLPmagvc01U_ub8wEuJeRds4yIXZGF3oyK44SCYSZPhwjogtdlNVgVMyce3DBhI_foUyWnafoRYSQsqrvBQG-EZ8NLqA_WB9eZ2-VBKMOA==]
- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Quinoxaline-2,3-diones. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5zcQkhJX4hSiR0DMnXq4SV-K1eBZm7QT_48uwXk8JiWTtK2E3-ohjhwg7v0dgybRXKdB_ThPHSyyB6kJJFpFxlY6gmeSn3MnpG2I-tQQhKdzjfsvIg-T-L6Z4t9YvvGfxoqCuYqOhSvmqS2CGiVrlCQDu3ltpgCD-IGafSFIFHYS7cO5B-ohW0lxKcJ022K3T_ZDXJjWg4Ru4UrP5wYvZiCX6Y4AF]
- Bobrov, P. S., et al. (2023). Regioselective synthesis of novel nitroso-pyrazolylquinoxalines via HOAc-mediated cyclocondensation of 2-hydroxyimino-1,3-diketones with hydrazinylquinoxalines. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6ExwZ8iBXYno1ShyRSD7B5Ka87qGAAGtASsH-UOEgycezHdLjL2kdPhnCq5UdAIfMI_YqUdih8Ngb8XurZ1WZCxZ1My_iPCD8d7bgoIVPhSytT447oW7o_QmcxH_3ID44Nu_4nBkAmcysbnVFAikboeJroB2g9uY=]
- PrepChem.com. Synthesis of 2-chloro-3-hydrazinoquinoxaline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZQm8_jze7Aa-6W_4zG6t5WSA8KXt05uWD1xb2Nw1TtU0Fv_r3L5AUoPi0u9Hk5mzaJIkxbtaHoT_anW1WD3z1DT0Gv37ybkDyD1cNyTkNjPhroQ92t4g6-Q_ujrXYU4LaOXDvgvPGdg8G5jDCw08=]
- Al-Ghorbani, M., et al. (n.d.). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU1JrNHIkvJlqBg6ppMTLEFaY4ee8MRVEq75MsrfY9LmjjurvfLxJwRTpjrBnFm_DFATO9Y1oJzrsAUtN1CXaSsVOY_pOPfnAxbvEr4cqlBoPDvkFk6O-mfCx-8v5B-1nAGTlB4tizE6KVKVDZokusO-zWP5aplUvvlKMqeiCXOgCFSCASOz68_9efBoj7gr_i2cVlPKBJxy8m0ACnEzr1HI7vs5s9e9fVrkfl_JNcyvW79JSXOcROsNFvwhP44_cKez-Fgeyid6kZfqNy_QiB2Q-ZCCXBxSAJNHNnIhgHeHbGiEhZKRSgFQt1N0hQl8bnibNfY2oiQupvcqEjkhTgpoOvmidUHNYKN_B_gbqsfSrPXTM-]
- PrepChem.com. Synthesis of 2-chloro-3-hydrazino-6-methoxy quinoxaline. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGYv8Rw-Ud5lJxUFbu6-c2lAVXQPkLfRaCpecqes7E9DBdcyHC_iQW2LnmGFhF4TqZKR72LrS8lvoX2XCRgeuALhfosptJJT3IRxGsMs9pah3KMATDWI2vWt2IK0VHNGiD1DnnULG1CvwOMD_PiPcfp8aSyFGU_RBRiw==]
Sources
- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mtieat.org [mtieat.org]
- 7. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application of Hydrazinoquinoxalines in Synergistic Drug Studies: Advanced Protocols and Methodologies
Introduction: The Emerging Role of Hydrazinoquinoxalines in Combination Therapy
The quinoxaline scaffold, a heterocyclic aromatic compound, has long been a subject of intense interest in medicinal chemistry due to its wide array of pharmacological activities, including potent anticancer and antimicrobial properties.[1][2][3][4][5] A particularly promising class of these compounds is the hydrazinoquinoxalines, which have demonstrated significant potential as standalone therapeutic agents and, more critically, as potent enhancers of existing drugs through synergistic interactions.[6][7][8][9] The primary goals of combination therapy are to achieve a synergistic therapeutic effect, reduce drug dosage and associated toxicity, and circumvent or delay the onset of drug resistance.[10][11][12]
Recent studies have highlighted the synergistic efficacy of 3-hydrazinoquinoxaline-2-thiol when combined with antibiotics such as vancomycin and penicillin against methicillin-resistant Staphylococcus aureus (MRSA).[6][8][9] These combinations have shown a significant reduction in the minimum inhibitory concentrations (MICs) of the partner antibiotics, suggesting a potential strategy to combat antibiotic resistance.[8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of hydrazinoquinoxalines in synergistic drug studies, with detailed protocols for in vitro evaluation and data analysis.
Foundational Principles of Drug Synergy Evaluation
Before delving into specific protocols, it is crucial to understand the core concepts used to quantify drug interactions. The three primary outcomes of a drug combination are:
-
Synergy: The combined effect of the drugs is greater than the sum of their individual effects (1+1 > 2).[13][14]
-
Additivity: The combined effect is equal to the sum of the individual effects (1+1 = 2).[10][15]
-
Antagonism: The combined effect is less than the sum of their individual effects (1+1 < 2).[14][15]
Several mathematical models and analytical methods have been developed to quantitatively assess these interactions, with the most common being the Combination Index (CI) method and isobologram analysis.[10][16][17]
Experimental Workflow for In Vitro Synergy Screening
The following diagram illustrates a typical workflow for screening and validating the synergistic potential of a hydrazinoquinoxaline derivative with a partner drug.
Caption: Experimental workflow for synergistic drug studies.
Detailed Protocol 1: The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of drug combinations.[18][19][20][21] This protocol is adapted for a 96-well microplate format.
Materials:
-
Hydrazinoquinoxaline derivative (Drug A) stock solution of known concentration.
-
Partner drug (Drug B) stock solution of known concentration.
-
Appropriate cell culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for cancer cells).
-
96-well microtiter plates.
-
Standardized inoculum of the target microorganism or a suspension of cancer cells.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Plate Preparation:
-
Dispense 100 µL of the appropriate medium into each well of a 96-well plate.[19]
-
In the first column (column 1), add 100 µL of Drug A at 2x the highest desired concentration to row A. This will be the starting concentration for serial dilutions.
-
In the first row (row A), add 100 µL of Drug B at 2x the highest desired concentration to column 1. This will be the starting concentration for serial dilutions.
-
-
Serial Dilutions:
-
Perform serial two-fold dilutions of Drug A down the columns by transferring 100 µL from row A to row B, mixing, and then transferring 100 µL from row B to row C, and so on. Discard 100 µL from the last row.
-
Similarly, perform serial two-fold dilutions of Drug B across the rows by transferring 100 µL from column 1 to column 2, mixing, and so on. Discard 100 µL from the last column.
-
This creates a matrix of decreasing concentrations of both drugs.[22]
-
-
Inoculation:
-
Prepare a standardized inoculum of the target cells (e.g., 5 x 10^5 CFU/mL for bacteria).[21]
-
Add 100 µL of the inoculum to each well, bringing the final volume to 200 µL. This will dilute the drug concentrations to the desired final concentrations.
-
-
Controls:
-
Include wells with cells and medium only (growth control).
-
Include wells with medium only (sterility control).
-
Include wells with serial dilutions of each drug alone to determine their individual MICs or IC50s.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria or cancer cells).
-
-
Data Collection:
-
After incubation, determine the MIC or IC50 for each drug alone and for each combination. For bacteria, this is the lowest concentration that inhibits visible growth. For cancer cells, a viability assay (e.g., MTT, XTT) can be used.
-
Data Analysis and Interpretation
Fractional Inhibitory Concentration Index (FICI)
For antimicrobial synergy studies, the Fractional Inhibitory Concentration Index (FICI) is calculated to interpret the results of the checkerboard assay.[20]
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B[20]
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[20] |
| > 0.5 to 4.0 | Additive or Indifference[21] |
| > 4.0 | Antagonism[21] |
Combination Index (CI) Method
The Chou-Talalay method is a widely accepted approach for quantifying drug synergy in cancer research and is based on the median-effect principle.[10][15][23] The Combination Index (CI) provides a quantitative measure of the interaction between two or more drugs.
The calculation of CI values is complex and is typically performed using specialized software such as CompuSyn.[10][25][26][27] The software also calculates the Dose Reduction Index (DRI), which quantifies how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared to the doses of each drug alone.[28]
| Parameter | Description | Favorable Outcome |
| Combination Index (CI) | Quantifies the nature of the drug interaction. | CI < 1 (Synergy)[15] |
| Dose Reduction Index (DRI) | Measures the extent of dose reduction possible for each drug in a synergistic combination. | DRI > 1[28] |
Isobologram Analysis
Isobologram analysis provides a graphical representation of drug interactions.[13][14][16][29]
Procedure:
-
Plot the concentrations of Drug A and Drug B on the x- and y-axes, respectively.
-
The IC50 (or any other effect level) of Drug A alone is plotted on the x-axis, and the IC50 of Drug B alone is plotted on the y-axis.
-
A straight line connecting these two points represents the line of additivity.[16]
-
The concentrations of the two drugs in combination that produce the same effect level are plotted on the graph.
-
If the point falls below the line of additivity, the interaction is synergistic .
-
If the point falls on the line, the interaction is additive .
-
If the point falls above the line, the interaction is antagonistic .[30]
-
Caption: A representative isobologram.
Investigating the Mechanism of Synergy
Identifying a synergistic interaction is the first step. Understanding the underlying mechanism is crucial for further drug development. Quinoxaline derivatives are known to modulate several key signaling pathways in cancer cells, such as the PI3K/mTOR pathway.[1]
A hypothetical mechanism for synergy between a hydrazinoquinoxaline and a partner drug could involve the dual inhibition of parallel survival pathways.
Caption: Hypothetical synergistic mechanism of a hydrazinoquinoxaline.
To investigate such mechanisms, researchers can employ a variety of molecular biology techniques, including:
-
Western Blotting: To assess changes in the phosphorylation status and expression levels of key proteins in the targeted pathways.
-
Quantitative PCR (qPCR): To measure changes in the expression of target genes.
-
Enzyme Inhibition Assays: To determine if the hydrazinoquinoxaline derivative directly inhibits the activity of a specific enzyme.
-
Molecular Docking: In silico methods can be used to predict the binding interactions between the hydrazinoquinoxaline and its putative target protein.[6][31]
Conclusion and Future Directions
Hydrazinoquinoxalines represent a versatile and promising class of compounds for the development of synergistic drug combinations. Their demonstrated ability to enhance the efficacy of existing antibiotics and the potential for similar applications in oncology underscore their therapeutic value. The systematic application of the protocols and analytical methods outlined in this guide will enable researchers to rigorously evaluate the synergistic potential of novel hydrazinoquinoxaline derivatives and elucidate their mechanisms of action, paving the way for the development of more effective combination therapies. The use of advanced preclinical models, such as 3D in vitro organoids, may further improve the translatability of these findings to clinical settings.[22]
References
-
Comparison of methods for evaluating drug-drug interaction - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. (2023). Research Journal of Pharmacy and Technology. [Link]
-
Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. (2019). Frontiers in Pharmacology. [Link]
-
Isobolographic analysis of interactions – a pre-clinical perspective. (2023). Journal of Pre-Clinical and Clinical Research. [Link]
-
Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. (2019). Frontiers in Pharmacology. [Link]
-
Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis. (2024). ChemMedChem. [Link]
-
Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. (2019). Semantic Scholar. [Link]
-
Miniaturized Checkerboard Assays to Measure Antibiotic Interactions. (2018). JoVE. [Link]
-
Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. (2010). Cancer Research. [Link]
-
Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues. (2004). Scientia Pharmaceutica. [Link]
-
Developing Effective Dosing Strategies by Leveraging 3D In Vitro Models. (2022). Crown Bioscience. [Link]
-
Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation. (2024). PLOS ONE. [Link]
-
New and simplified method for drug combination studies by checkerboard assay. (2021). MethodsX. [Link]
-
How to calculate Combination Index (CI) for drug-drug interaction? (2017). ResearchGate. [Link]
-
Drug combination studies and their synergy quantification using the Chou-Talalay method. (2010). PubMed. [Link]
-
Methods for High-throughput Drug Combination Screening and Synergy Scoring. (2018). National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2017). Molecules. [Link]
-
Quantitative Methods for Assessing Drug Synergism. (2012). National Center for Biotechnology Information. [Link]
-
RECOVER identifies synergistic drug combinations in vitro through sequential model optimization. (2023). Cell Reports Methods. [Link]
-
Methods for High-throughput Drug Combination Screening and Synergy Scoring. (2018). Springer Protocols. [Link]
-
The Combination of 3-Hydrazinoquinoxaline-2-Thiol with Thymoquinone Demonstrates Synergistic Activity Against Different Candida Strains. (2024). Infection and Drug Resistance. [Link]
-
Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. (2024). PubMed. [Link]
-
Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. (2024). National Center for Biotechnology Information. [Link]
-
Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. [Link]
-
Synthetic pathways toward quinoxaline derivatives. (2024). ResearchGate. [Link]
-
New and simplified method for drug combination studies by checkerboard assay. (2021). ResearchGate. [Link]
-
Welcome to COMPUSYN. (n.d.). ComboSyn, Inc. [Link]
-
An In vitro Investigation of the Potential Synergistic Effect of 3-Hydrazinoquinoxaline-2-Thiol and Thymoquinone's against Methicillin Resistant Staphylococcus aureus (MRSA). (2024). Journal of Pure and Applied Microbiology. [Link]
-
Comparison of methods for evaluating drug-drug interaction. (2010). ResearchGate. [Link]
-
Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. (2016). National Center for Biotechnology Information. [Link]
-
Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2018). RSC Publishing. [Link]
-
Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides. (2014). PubMed. [Link]
-
Antitumoral activity of quinoxaline derivatives: A systematic review. (2019). PubMed. [Link]
-
SYNTHESIS and ANTIMICROBIAL ACTIVITY of SOME NOVEL QUINOXALINE HYDRAZONES. (2013). ResearchGate. [Link]
-
Quinoxalines with biological activity. (2014). RSC Medicinal Chemistry Blog. [Link]
-
Combination Therapy Screening & Assays. (n.d.). Charles River Laboratories. [Link]
-
Drug Synergy – Mechanisms and Methods of Analysis. (2017). ResearchGate. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
-
Calcusyn Software. (2020). YouTube. [Link]
-
Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). National Center for Biotechnology Information. [Link]
-
Tech Talks. Compusyn at Home (Drug Combinations Synergism or Antagonism). (2020). ResearchGate. [Link]
-
Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2018). Semantic Scholar. [Link]
-
The Synergistic Effects of rhArg with Bcl-2 Inhibitors or Metformin Co-Treatment in Multiple Cancer Cell Models. (2024). MDPI. [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018). National Center for Biotechnology Information. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Combination of 3-Hydrazinoquinoxaline-2-Thiol with Thymoquinone Demonstrates Synergistic Activity Against Different Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In Vitro Combination - Kyinno Bio [kyinno.com]
- 12. criver.com [criver.com]
- 13. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 14. jpccr.eu [jpccr.eu]
- 15. punnettsquare.org [punnettsquare.org]
- 16. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 19. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. blog.crownbio.com [blog.crownbio.com]
- 23. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. echemi.com [echemi.com]
- 25. combosyn.com [combosyn.com]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. microbiologyjournal.org [microbiologyjournal.org]
Application Notes & Protocols: Molecular Docking of 2-Benzyl-3-hydrazinoquinoxaline
A Guide for Computational Drug Discovery
Abstract
This document provides a comprehensive guide for conducting molecular docking studies on 2-Benzyl-3-hydrazinoquinoxaline, a heterocyclic compound belonging to the quinoxaline class. Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2][3][4] Molecular docking is a powerful computational technique that predicts the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein, to form a stable complex.[5][6] This guide, intended for researchers and drug development professionals, details the scientific rationale for target selection, provides step-by-step protocols for ligand and protein preparation, explains how to execute a docking simulation using industry-standard software, and outlines methods for analyzing and validating the results.
Introduction: The Scientific Rationale
The quinoxaline scaffold is a privileged structure in drug discovery, known to interact with various biological targets.[7][8] Specifically, derivatives of 2-Benzyl-3-hydrazinoquinoxaline (CAS 223929-23-5)[9] are of interest due to the combined pharmacophoric features of the quinoxaline ring and the hydrazone moiety, which are associated with significant biological activities.[4][10][11]
Why Molecular Docking? Molecular docking is an indispensable tool in structure-based drug design.[5][12] It allows for the rapid, cost-effective virtual screening of compounds against specific protein targets, providing critical insights into:
-
Binding Affinity: A numerical score that estimates the strength of the ligand-receptor interaction.[13]
-
Binding Pose: The predicted 3D orientation of the ligand within the protein's active site.[5]
-
Key Interactions: Identification of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds that stabilize the complex.[14][15]
By simulating these interactions, researchers can prioritize compounds for synthesis and in vitro testing, thereby accelerating the drug discovery pipeline.[6]
Target Protein Selection Rationale Based on established activities of quinoxaline derivatives, several protein targets are implicated in their mechanism of action. This guide will use Epidermal Growth Factor Receptor (EGFR) as a primary example target, a key receptor tyrosine kinase often dysregulated in various cancers, particularly non-small cell lung cancer.[16][17] Other relevant targets include:
-
Topoisomerase II: A crucial enzyme for DNA replication in cancer cells.[1]
-
Bacterial DNA Gyrase: A validated target for developing novel antibacterial agents.[18]
The choice of target dictates the therapeutic application being investigated. For this protocol, we will focus on the anticancer potential by targeting EGFR.
The Molecular Docking Workflow: A Conceptual Overview
The docking process is a systematic workflow that begins with the preparation of the two interacting molecules and culminates in the analysis of their potential complex. Each step is crucial for the accuracy and reliability of the final results.[19]
Caption: High-level workflow for a typical molecular docking experiment.
Protocol 1: Ligand Preparation
Objective: To convert the 2D chemical structure of 2-Benzyl-3-hydrazinoquinoxaline into a 3D, energy-minimized, and properly formatted file for docking. We will use AutoDockTools (ADT) for this protocol.[20][21]
Rationale: Docking algorithms require a 3D structure with defined rotatable bonds and assigned partial charges to accurately calculate interactions. This preparation ensures the ligand is chemically correct and conformationally flexible.[19]
Step-by-Step Methodology:
-
Obtain Ligand Structure:
-
Download the 3D structure of 2-Benzyl-3-hydrazinoquinoxaline from a chemical database like PubChem or sketch it using software like ChemDraw and save it as a .mol2 or .sdf file.[22]
-
For this guide, we assume the structure has been saved as ligand.pdb.
-
-
Launch AutoDockTools (ADT):
-
Open the ADT interface. It is recommended to set your working directory via File -> Preferences -> Set.[21]
-
-
Load the Ligand:
-
Navigate to Ligand -> Input -> Open and select your ligand.pdb file. The molecule will appear in the viewer.
-
-
Assign Charges and Define Rotatable Bonds:
-
With the ligand loaded, go to Ligand -> Input -> Choose. Select the molecule and click "OK".
-
ADT will automatically add Gasteiger partial charges, merge non-polar hydrogens, and detect the number of rotatable bonds (torsions).[23] This step is critical for calculating electrostatic interactions.
-
A pop-up will confirm the changes. Click "OK".
-
-
Define Torsion Tree:
-
Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.
-
Next, go to Ligand -> Torsion Tree -> Choose Torsions to review the rotatable bonds, which are highlighted in green. The number of active torsions determines the ligand's flexibility during docking.
-
-
Save in PDBQT Format:
-
The final step is to save the prepared ligand in the required PDBQT format.
-
Navigate to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
-
Protocol 2: Target Protein Preparation
Objective: To prepare the 3D crystal structure of the target protein (EGFR) by removing non-essential molecules, adding hydrogens, and assigning charges.
Rationale: Raw PDB files often contain crystallographic water molecules, co-factors, and other heteroatoms that can interfere with docking.[24] This "cleaning" process ensures the binding site is accessible and that the protein has a correct protonation state for calculating interactions.[25]
Step-by-Step Methodology:
-
Obtain Protein Structure:
-
Download the crystal structure of your target protein from the RCSB Protein Data Bank (PDB). For this example, we will use PDB ID: 2GS2 , which is EGFR complexed with an inhibitor.
-
Save the file as 2GS2.pdb.
-
-
Clean the PDB File:
-
Open 2GS2.pdb in a molecular viewer like UCSF Chimera or PyMOL.[22]
-
Remove Water: Delete all water molecules (residue name HOH). Expert Tip: In some cases, specific water molecules that mediate ligand binding are retained, but this requires prior knowledge of the system.[24]
-
Remove Co-crystallized Ligand and Other Heteroatoms: Delete the original inhibitor and any other non-protein molecules from the binding site. This prepares the "apo" (unbound) form of the receptor for docking our new ligand.
-
Save the cleaned protein structure as protein_cleaned.pdb.
-
-
Launch AutoDockTools (ADT) and Load Protein:
-
Open ADT. Navigate to File -> Read Molecule and open protein_cleaned.pdb.
-
-
Prepare the Receptor for Docking:
-
Go to Edit -> Hydrogens -> Add. Select "Polar only" and click "OK". This adds hydrogens to polar atoms like oxygen and nitrogen, which are essential for forming hydrogen bonds.
-
Go to Edit -> Charges -> Add Kollman Charges. This assigns partial charges to the protein atoms.
-
-
Save in PDBQT Format:
-
Navigate to Grid -> Macromolecule -> Choose. Select the protein molecule.
-
ADT will prompt you to save the prepared receptor. Save it as protein.pdbqt. This file now contains the protein coordinates with added polar hydrogens and charges, ready for the next step.
-
Protocol 3: Docking Simulation with AutoDock Vina
Objective: To define the search space (grid box) on the protein target and run the docking simulation.
Rationale: The docking algorithm needs to know where to search for potential binding poses. The grid box confines the search to the protein's active site, making the calculation more efficient and biologically relevant.[12]
Caption: A ligand explores poses within a grid box set around the active site.
Step-by-Step Methodology:
-
Define the Grid Box in ADT:
-
Load the prepared macromolecule: Grid -> Macromolecule -> Open and select protein.pdbqt.
-
Load the prepared ligand: Ligand -> Input -> Open and select ligand.pdbqt.
-
Open the Grid Box tool: Grid -> Grid Box.
-
A box will appear around the protein. Position this box to encompass the entire binding site. A common practice is to center the grid on the co-crystallized ligand's position before it was deleted.
-
Adjust the dimensions (x, y, z) of the box to ensure it's large enough for the ligand to move and rotate freely within the site, typically with a 4-5 Å buffer around the ligand's dimensions.
-
Note the center coordinates and dimensions of the box.
-
-
Create the Configuration File:
-
AutoDock Vina uses a simple text file for configuration. Create a new text file named conf.txt and add the following, replacing the values with your own:
-
exhaustiveness : Controls the computational effort; higher values increase accuracy but take longer. A value of 8 is a good starting point.
-
-
Run AutoDock Vina:
-
Open a command line terminal or PowerShell.
-
Navigate to your working directory containing the protein.pdbqt, ligand.pdbqt, and conf.txt files.
-
Execute the Vina command:
-
The simulation will run, and upon completion, you will have two new files: results.pdbqt (containing the docked poses) and results.log (containing the binding affinity scores).
-
Protocol 4: Analysis and Validation of Results
Objective: To interpret the docking output, visualize the ligand-protein interactions, and validate the docking protocol.
Rationale: The raw output of a docking simulation is a set of poses and scores. Proper analysis is required to extract meaningful biological insights and to ensure the results are reliable.[13][26]
Interpreting the Output:
-
Binding Affinity Scores:
-
Open the results.log file. You will see a table of binding affinities (in kcal/mol) for the top poses.
-
The score represents the Gibbs free energy of binding (ΔG). More negative values indicate stronger, more favorable binding. [13]
-
The top-ranked pose (mode 1) is the most likely binding conformation according to the scoring function.
-
-
Root Mean Square Deviation (RMSD):
-
RMSD values compare the atomic coordinates of the docked poses. An RMSD value of less than 2.0 Å between different poses suggests they converge to a similar binding mode.[14]
-
Data Presentation: Example Docking Results
| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| EGFR (2GS2) | 2-Benzyl-3-hydrazinoquinoxaline | -9.2 | Met793, Leu718, Cys797 |
| VEGFR-2 (4ASD) | 2-Benzyl-3-hydrazinoquinoxaline | -8.5 | Cys919, Asp1046, Glu885 |
| Topoisomerase II (1ZXM) | 2-Benzyl-3-hydrazinoquinoxaline | -7.8 | Arg784, Asn788, Gly785 |
Visualization of Interactions:
-
Load Complex into a Viewer:
-
Open a molecular visualization tool like PyMOL or Discovery Studio Visualizer.
-
Load the prepared protein file (protein.pdbqt).
-
Load the docking results file (results.pdbqt). This will display the different binding poses of the ligand.
-
-
Analyze Interactions:
-
Focus on the top-ranked pose.
-
Identify and measure hydrogen bonds between the ligand's hydrogen bond donors/acceptors and protein residues.[14]
-
Observe hydrophobic interactions between the ligand's aromatic rings (benzyl and quinoxaline) and non-polar residues in the binding pocket.
-
Use tools within the software to generate 2D interaction diagrams for clear visualization and publication.[15]
-
Protocol Validation: A Self-Validating System
A crucial step for ensuring the trustworthiness of your docking protocol is to perform a validation run.[27]
-
Re-docking: Before docking your compound of interest, take the original co-crystallized ligand from the PDB file (e.g., the inhibitor in 2GS2).
-
Procedure: Prepare this known ligand and dock it back into its own binding site using the exact same protocol (grid box, parameters).
-
Success Criterion: Calculate the RMSD between the docked pose of the known ligand and its original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation. [27] This confirms that your docking parameters are capable of accurately reproducing a known experimental binding mode.
Conclusion
This guide provides a structured and scientifically grounded framework for performing molecular docking studies with 2-Benzyl-3-hydrazinoquinoxaline. By following these detailed protocols, researchers can effectively predict its binding interactions with target proteins like EGFR, generate hypotheses about its mechanism of action, and prioritize it for further experimental validation. The emphasis on protocol validation ensures that the computational results are robust and reliable, forming a solid foundation for subsequent stages of drug discovery.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]
-
Wiley Online Library. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity, 22(11), e01173. Retrieved from [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Retrieved from [Link]
-
PubMed. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (2022). How to validate the molecular docking results?. Retrieved from [Link]
-
YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved from [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Retrieved from [Link]
-
YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). Retrieved from [Link]
-
ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??. Retrieved from [Link]
-
PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Retrieved from [Link]
-
Medium. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of quinoxaline N-propionic and O-propionic hydrazide derivatives as antibacterial and antifungal agents. Retrieved from [Link]
-
MDPI. (2004). Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues. Scientia Pharmaceutica, 72. Retrieved from [Link]
-
JSciMed Central. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. Retrieved from [Link]
-
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]
-
YouTube. (2020). Autodock Tutorial easy for beginners Ligand Preparation. Retrieved from [Link]
-
PubMed Central. (n.d.). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Retrieved from [Link]
-
PubMed Central. (n.d.). Key Topics in Molecular Docking for Drug Design. Retrieved from [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]
-
Slideshare. (n.d.). Molecular docking. Retrieved from [Link]
-
YouTube. (2024). Learn Maestro: Preparing protein structures. Retrieved from [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Version 4.2. Retrieved from [Link]
-
Preprints.org. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Antiinflammatory and Antimicrobial Activities of New Hydrazone and Quinoxaline derivatives. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation. Retrieved from [Link]
-
MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 7. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues [mdpi.com]
- 12. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 14. researchgate.net [researchgate.net]
- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 16. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 19. ccsb.scripps.edu [ccsb.scripps.edu]
- 20. medium.com [medium.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. quora.com [quora.com]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for a Checkerboard Assay with Hydrazinoquinoxaline Compounds
Introduction: Addressing the Challenge of Antimicrobial Resistance with Combination Therapies
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Combination therapy, which utilizes multiple antimicrobial agents with distinct mechanisms of action, has emerged as a critical strategy to enhance therapeutic efficacy, combat resistance, and broaden the spectrum of activity of existing drugs.[1] Hydrazinoquinoxaline derivatives are a class of heterocyclic compounds that have demonstrated significant antimicrobial properties, including antibacterial and antifungal activities.[2] Recent studies have highlighted their potential in synergistic combinations, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[2]
This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on how to perform a checkerboard assay to evaluate the synergistic potential of hydrazinoquinoxaline compounds with other antimicrobial agents. We will delve into the scientific principles underpinning this technique, provide a detailed, step-by-step protocol, and explain the causality behind experimental choices, ensuring a robust and self-validating system.
The Principle of the Checkerboard Assay
The checkerboard assay is a well-established in vitro method for systematically studying the interactions between two antimicrobial agents.[3][4] It employs a two-dimensional titration in a 96-well microtiter plate to determine the minimum inhibitory concentration (MIC) of each compound alone and in all possible combinations.[1][3] From these MIC values, the Fractional Inhibitory Concentration Index (FICI) is calculated, which quantitatively defines the nature of the interaction.[5][6]
The FICI is the sum of the Fractional Inhibitory Concentrations (FICs) of each drug in the most effective combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B[7]
The interpretation of the FICI value categorizes the interaction as follows:
| FICI Value | Interpretation | Description |
| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of their individual effects.[5][6][8] |
| > 0.5 to ≤ 1.0 | Additive | The combined effect is equal to the sum of their individual effects.[8] |
| > 1.0 to < 4.0 | Indifference | The combined effect is no different from their individual effects.[5][6][8] |
| ≥ 4.0 | Antagonism | The combined effect is less than the sum of their individual effects.[5][6][8] |
Potential Synergistic Mechanisms of Hydrazinoquinoxaline Compounds
Understanding the potential mechanisms of synergy is crucial for rational drug combination design. Hydrazinoquinoxaline compounds have been shown to exert their antimicrobial effects through various pathways. When combined with other agents, particularly those with complementary mechanisms, significant synergy can be achieved.
For instance, in combination with β-lactam antibiotics against MRSA, a proposed synergistic mechanism involves the hydrazinoquinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, targeting penicillin-binding protein 2a (PBP2a). PBP2a is the enzyme responsible for the resistance of MRSA to β-lactam antibiotics.[2][9][10] By inhibiting PBP2a, the hydrazinoquinoxaline compound effectively resensitizes the bacteria to the β-lactam antibiotic.[9] This disruption of the bacterial cell wall integrity by the β-lactam may, in turn, enhance the penetration and efficacy of the hydrazinoquinoxaline compound, which can then exert its own antimicrobial effects, such as impeding DNA synthesis or inducing the production of reactive oxygen species (ROS).[9][11]
Caption: Proposed synergistic mechanism of a hydrazinoquinoxaline compound with a β-lactam antibiotic against MRSA.
Detailed Protocol for a Checkerboard Assay with Hydrazinoquinoxaline Compounds
This protocol is designed to be a robust and reproducible method for assessing the synergistic potential of a hydrazinoquinoxaline compound (Compound H) with a partner antimicrobial agent (Compound P).
Materials and Reagents
-
Hydrazinoquinoxaline compound (Compound H)
-
Partner antimicrobial agent (Compound P)
-
Appropriate solvent for each compound (e.g., DMSO, sterile water)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[3]
-
Sterile reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
-
0.5 McFarland turbidity standard
Experimental Workflow
Caption: A streamlined workflow for the checkerboard assay.
Step-by-Step Methodology
1. Preparation of Inoculum:
-
From a fresh culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[1]
2. Preparation of Compound Stock Solutions:
-
Prepare stock solutions of Compound H and Compound P in a suitable solvent at a concentration that is at least 100-fold higher than the expected MIC. This minimizes the concentration of the solvent in the final assay.
-
The stability of the compound in the chosen solvent should be confirmed.[3]
3. Setting up the Checkerboard Plate:
-
This protocol describes a typical 8x12 checkerboard layout in a 96-well plate.
-
a. Broth Dispensing: Add 50 µL of the appropriate sterile broth to all wells of the 96-well plate.
-
b. Compound H Dilution (Horizontal):
-
In the wells of column 1 (A1-H1), add 50 µL of a working solution of Compound H at 4x the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process across to column 10. Discard 50 µL from column 10.
-
Column 11 will serve as the control for Compound P alone (no Compound H).
-
Column 12 will contain the growth control (no compounds).
-
-
c. Compound P Dilution (Vertical):
-
In the wells of row A (A1-A11), add 50 µL of a working solution of Compound P at 4x the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, mixing, and continuing this process down to row G. Discard 50 µL from row G.
-
Row H will serve as the control for Compound H alone (no Compound P).
-
-
d. Inoculation: Add 100 µL of the prepared inoculum (standardized to 5 x 10⁵ CFU/mL) to all wells except for a sterility control well (e.g., H12, which should contain only broth). The final volume in each well will be 200 µL.[1]
4. Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
5. Reading the Results:
-
After incubation, determine the MIC for each well by visual inspection for turbidity. The MIC is the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth.[1]
-
Alternatively, results can be read using a microplate reader by measuring the optical density (OD) at a wavelength of 600 nm.[3]
-
The MIC of Compound H alone is determined from the wells in row H.
-
The MIC of Compound P alone is determined from the wells in column 11.
-
The MIC of the combination is the concentration of each compound in the well with no visible growth.
6. Data Analysis and Interpretation:
-
For each well showing no growth, calculate the FICI using the formulas provided in "The Principle of the Checkerboard Assay" section.
-
The lowest FICI value obtained from the plate is reported as the FICI for the combination.
-
Interpret the FICI value to determine if the interaction is synergistic, additive, indifferent, or antagonistic.
Data Presentation: A Hypothetical Example
The results of a checkerboard assay are best presented in a tabular format. Below is a hypothetical example of a synergistic interaction between a hydrazinoquinoxaline compound (Compound H) and a β-lactam antibiotic (Compound P) against an MRSA strain.
MICs of Individual Agents:
-
MIC of Compound H alone = 16 µg/mL
-
MIC of Compound P alone = 128 µg/mL
Checkerboard Assay Results (Concentrations in µg/mL):
| Compound H Conc. | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | 0.125 | 0 |
| Compound P Conc. | |||||||||||
| 128 | - | - | - | - | - | - | - | - | - | - | - |
| 64 | - | - | - | - | - | - | - | + | + | + | + |
| 32 | - | - | - | - | - | + | + | + | + | + | + |
| 16 | - | - | - | - | + | + | + | + | + | + | + |
| 8 | - | - | + | + | + | + | + | + | + | + | + |
| 4 | - | + | + | + | + | + | + | + | + | + | + |
| 2 | + | + | + | + | + | + | + | + | + | + | + |
| 0 | + | + | + | + | + | + | + | + | + | + | + |
(-) = No growth; (+) = Growth
FICI Calculation for the Synergistic Well (in bold):
-
MIC of Compound H in combination = 4 µg/mL
-
MIC of Compound P in combination = 16 µg/mL
-
FIC of Compound H = 4 / 16 = 0.25
-
FIC of Compound P = 16 / 128 = 0.125
-
FICI = 0.25 + 0.125 = 0.375
Interpretation: The FICI of 0.375 is ≤ 0.5, indicating a synergistic interaction between Compound H and Compound P against this MRSA strain.
Conclusion
The checkerboard assay is a powerful and high-throughput method for evaluating the interactions between antimicrobial agents.[4][5] When investigating novel compounds such as hydrazinoquinoxalines, this technique provides crucial data to identify promising synergistic combinations that could lead to the development of more effective therapies against resistant pathogens. By carefully following the detailed protocol and understanding the underlying scientific principles and potential mechanisms of synergy, researchers can generate reliable and insightful data to advance their drug discovery and development programs.
References
-
Spadaro, F., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX. [Link]
-
Al-Shammari, M., et al. (2024). Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. Infection and Drug Resistance. [Link]
-
Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. [Link]
-
Feng, W., & Yang, J. (2023). Interpretation of Fractional Inhibitory Concentration Index (FICI). Bio-protocol. [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. [Link]
-
GARDP Revive. (n.d.). Checkerboard assay. [Link]
- Berenbaum, M. C. (1978). A method for testing for synergy with any number of agents. The Journal of Infectious Diseases, 137(2), 122–130.
- Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1.
- Hsieh, M. H., et al. (1993). Synergy assessed by checkerboard. A critical analysis. Diagnostic Microbiology and Infectious Disease, 16(4), 343–349.
-
Bazuhair, M. A., et al. (2024). Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation. Infection and Drug Resistance. [Link]
- EUCAST. (2000). Terminology relating to methods for the determination of susceptibility of bacteria to antimicrobial agents. Clinical Microbiology and Infection, 6(9), 503-508.
-
GARDP Revive. (n.d.). Fractional inhibitory concentration (FIC) index. [Link]
-
Kumar, V., et al. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ChemMedChem. [Link]
- Farrar, W. E., Jr, & Newsome, J. K. (1973). Mechanism of synergistic effects of beta-lactam antibiotic combinations on gram-negative bacilli. Antimicrobial Agents and Chemotherapy, 4(2), 109–114.
-
ResearchGate. (2024). (PDF) Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. [Link]
-
Journal of Pure and Applied Microbiology. (2024). An In vitro Investigation of the Potential Synergistic Effect of 3-Hydrazinoquinoxaline-2-Thiol and Thymoquinone's against Methicillin Resistant Staphylococcus aureus (MRSA). [Link]
- Gutmann, L., et al. (1986). Synergism and antagonism in double beta-lactam antibiotic combinations. The American Journal of Medicine, 80(5C), 21-29.
-
Frontiers in Chemistry. (2021). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Checkerboard assay – REVIVE [revive.gardp.org]
- 5. emerypharma.com [emerypharma.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 8. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 9. Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Benzyl-3-hydrazinoquinoxaline
Welcome to the technical support center for the synthesis of 2-Benzyl-3-hydrazinoquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help improve your reaction yield and purity.
I. Synthesis Overview and Common Challenges
The synthesis of 2-Benzyl-3-hydrazinoquinoxaline typically proceeds in a two-step manner. First, a condensation reaction between o-phenylenediamine and ethyl benzoylacetate (or a similar precursor) forms 3-benzylquinoxalin-2(1H)-one. This intermediate is then chlorinated, commonly with phosphorus oxychloride (POCl₃), to yield 2-chloro-3-benzylquinoxaline. The final step involves a nucleophilic substitution reaction where the chloro group is displaced by hydrazine hydrate to form the desired product, 2-Benzyl-3-hydrazinoquinoxaline.[1][2]
While the synthetic route is well-established, achieving a high yield can be challenging. Common issues include incomplete reactions, the formation of side products, and difficulties in purification. This guide will address these specific problems in a question-and-answer format.
Workflow of 2-Benzyl-3-hydrazinoquinoxaline Synthesis
Sources
Troubleshooting common problems in quinoxaline synthesis reactions.
Technical Support Center: Troubleshooting Quinoxaline Synthesis
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for quinoxaline synthesis. This guide is structured to provide Senior Application Scientist-level insights into overcoming common challenges in the synthesis of quinoxalines. Whether you are facing issues with yield, purity, or reaction scalability, this resource offers detailed, evidence-based solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific, frequently encountered issues during quinoxaline synthesis, focusing on the classic and most common method: the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3][4]
Problem 1: Low or No Product Yield
Q: My quinoxaline synthesis is resulting in a very low yield or failing completely. What are the common causes and how can I improve it?
A: Low yields are a frequent but solvable issue in quinoxaline synthesis. The problem can typically be traced back to one of four key areas: starting material integrity, reaction conditions, catalyst choice, or solvent effects. Let's break down the troubleshooting process.
1. Assess Starting Material Purity and Stability
The purity of your starting materials is paramount.[5] Impurities can introduce competing side reactions that consume reagents and complicate purification.
-
o-Phenylenediamine Stability: This is the most common culprit. Pure o-phenylenediamine consists of colorless crystals.[6] However, it is highly susceptible to air and light-induced oxidation, which turns it brownish-yellow or even dark brown.[6][7] This oxidation not only reduces the amount of active starting material but also introduces colored impurities that are difficult to remove.
-
Solution: Always use the highest purity o-phenylenediamine available. If your stock appears discolored, it is best to purify it by recrystallization or sublimation before use, or purchase a fresh bottle. Store it under an inert atmosphere (N₂ or Ar) and protected from light.[8]
-
-
1,2-Dicarbonyl Compound Purity: Ensure the dicarbonyl compound (e.g., benzil, glyoxal) is pure and free from contaminants that could interfere with the reaction.
2. Optimize Reaction Conditions (Temperature & Time)
Classical quinoxaline synthesis often involves high temperatures and long reaction times, which can lead to the degradation of both starting materials and the final product.[9][10]
-
Solution: While some reactions require heat to proceed, prolonged exposure to high temperatures should be avoided. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Once the starting materials are consumed, proceed with the workup immediately. Consider modern, milder synthesis alternatives:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal degradation.[1][11]
-
Room Temperature Synthesis: Many modern catalytic systems are highly efficient at room temperature, offering a gentler approach that preserves the integrity of the product.[3][10]
-
3. Select an Appropriate Catalyst
While the condensation can proceed without a catalyst, the reaction is often slow and low-yielding.[5] An appropriate catalyst is crucial for achieving high efficiency. In fact, under room temperature conditions, the reaction may show no product formation at all without a catalyst.[9][10]
-
Solution: If you are not using a catalyst, adding one is the most effective way to boost your yield. If you are already using one, you may need to optimize it. A wide range of catalysts have proven effective.
| Catalyst Type | Examples | Typical Conditions & Comments | References |
| Lewis Acids | Cerium(IV) Ammonium Nitrate (CAN), Zn(OTf)₂, Ga(OTf)₃ | Highly effective in promoting condensation. CAN can be used in tap water, simplifying the process. | [9] |
| Solid Acids | Al₂O₃–ZrO₂, Bentonite K-10, HClO₄·SiO₂ | Heterogeneous catalysts that are easily removed by filtration, simplifying purification. Often recyclable and environmentally friendly. | [1][3][12] |
| Metal Catalysts | Copper Salts (CuI, Cu(NO₃)₂), Nickel-based systems | Efficient for various quinoxaline syntheses, including multi-component reactions. | [1][13] |
| "Green" Solvents | Water, Ethanol | Often used in conjunction with catalysts. Water as a solvent can lead to easy product isolation via filtration. | [1][14] |
4. Evaluate the Impact of the Solvent
The solvent plays a critical role by dissolving reactants and stabilizing reaction intermediates.[5] An incorrect solvent choice can lead to poor solubility, slow reaction rates, and low yields.[5]
-
Solution: There is no single "best" solvent; the optimal choice depends on the specific substrates. It is often beneficial to screen several solvents on a small scale.[5]
-
Protic Solvents: Ethanol is a common and effective choice, often providing excellent yields.[5][15]
-
Aprotic Solvents: Toluene, DMSO, and DMF are also widely used and can be effective, particularly for less reactive substrates.[10][12][16]
-
Microwave Conditions: For microwave synthesis, DMF and 1,4-dioxane have been shown to give high yields in short reaction times.[14][17][18]
-
Caption: Troubleshooting workflow for low quinoxaline yield.
Problem 2: Formation of Colored Impurities and Purification Difficulties
Q: My reaction mixture turns dark, and the crude product is an oily, deeply colored substance that is very difficult to purify. What is happening?
A: This is a classic symptom of o-phenylenediamine oxidation. As mentioned previously, this starting material is sensitive to atmospheric oxygen, especially when heated or in solution.[7][8] The oxidation process leads to the formation of complex, often polymeric, colored side products.[19]
-
Causality: The two amino groups in o-phenylenediamine are electron-donating, making the aromatic ring highly susceptible to oxidation. This process can be accelerated by heat, light, and the presence of trace metal impurities.
-
Solution:
-
Use High-Purity Amine: Start with fresh, colorless o-phenylenediamine.
-
Inert Atmosphere: The most critical step is to exclude oxygen. Degas your solvent and run the reaction under a blanket of an inert gas like nitrogen or argon. This single change can dramatically improve the color and purity of your crude product.
-
Moderate Temperature: Avoid excessive heating, as it accelerates the rate of oxidation.
-
Caption: Pathway for oxidative degradation of o-phenylenediamine.
Problem 3: Product Purification Challenges
Q: I have isolated my crude product, but I'm struggling to achieve high purity. What are the most effective purification methods for quinoxalines?
A: Quinoxalines are generally stable, crystalline solids, making them good candidates for purification by recrystallization.
-
1. Recrystallization: This is the most effective and widely used method for purifying quinoxaline derivatives.[15]
-
Solvent Selection: The key is finding a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is an excellent starting point and is recommended for a wide range of quinoxaline derivatives.[15][20] Other potential solvents include dichloromethane, or mixtures like ethanol/DMF.[15][20]
-
See Protocol 2 for a detailed step-by-step guide.
-
-
2. Column Chromatography: If your product is non-crystalline (an oil or wax) or if recrystallization fails to remove a persistent impurity, column chromatography is the next logical step. A silica gel stationary phase with a solvent system like hexane/ethyl acetate is typically effective.
-
3. Acid-Base Extraction: For quinoxaline derivatives with basic nitrogen atoms, a simple liquid-liquid extraction can be a powerful purification step during the workup.[21] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic quinoxaline will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the purified product.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for quinoxaline synthesis from a 1,2-diamine and a 1,2-dicarbonyl?
A1: The reaction, often called the Hinsberg quinoxaline synthesis, proceeds through a two-step condensation/dehydration mechanism:
-
First Condensation: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by dehydration to form an imine intermediate.
-
Cyclization and Second Condensation: The second amino group then attacks the remaining carbonyl carbon in an intramolecular fashion. A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazine ring of the quinoxaline core.
Q2: Can I synthesize quinoxalines from starting materials other than 1,2-dicarbonyls?
A2: Yes, several efficient methods exist that generate the 1,2-dicarbonyl in situ.
-
From α-Hydroxy Ketones: This is a very common alternative. The α-hydroxy ketone is oxidized to the corresponding 1,2-dicarbonyl in the reaction vessel, which is then immediately trapped by the o-phenylenediamine.[22][23][24] This tandem oxidation-condensation can be achieved using various catalytic systems, such as I₂/DMSO, Pd(OAc)₂, or CAN under aerobic conditions.[1][16][22][25]
-
From α-Haloketones: These substrates can also react with o-phenylenediamines to yield quinoxalines, often promoted by a heterogeneous acid catalyst.[16]
Q3: How do substituents on the aromatic diamine affect the reaction rate?
A3: The electronic nature of the substituents plays a predictable role.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) on the o-phenylenediamine ring increase the nucleophilicity of the amino groups, generally leading to faster reaction rates and higher yields.[10]
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or halides (-Cl, -Br) decrease the nucleophilicity of the amines, which can slow the reaction down and may require harsher conditions or more active catalysts to achieve good conversion.[10]
Key Experimental Protocols
Protocol 1: General Synthesis of 2,3-Diphenylquinoxaline
This protocol is a standard, reliable method for synthesizing a model quinoxaline.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzil (2.10 g, 10 mmol)
-
Ethanol (30 mL)
-
Glacial Acetic Acid (0.5 mL, catalytic)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine and benzil.
-
Add ethanol followed by the catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux (approx. 80°C) and stir. The solids should dissolve to form a clear solution.
-
Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Once the starting materials are consumed, remove the flask from the heat and allow it to cool slowly to room temperature, and then in an ice bath.
-
The product will precipitate as pale yellow crystals. Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the purified 2,3-diphenylquinoxaline in a vacuum oven. (Typical yield: >90%).
Caption: Experimental workflow for 2,3-diphenylquinoxaline synthesis.
Protocol 2: Purification of a Crude Quinoxaline by Recrystallization
This protocol provides a general method for purifying solid quinoxaline products.
Procedure:
-
Choose a Solvent: Select an appropriate solvent (e.g., ethanol) where the quinoxaline has low solubility at room temperature and high solubility at the solvent's boiling point.[15]
-
Dissolve the Crude Product: Place the crude quinoxaline in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the precipitation of the product.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration, using a Büchner funnel.
-
Wash and Dry: Wash the crystals on the filter with a small portion of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to air dry on the filter before transferring them to a vacuum oven for complete drying.
References
- BenchChem. (n.d.). Troubleshooting low yield in quinoxaline synthesis from diamines.
- BenchChem. (n.d.). Troubleshooting poor yield in quinoxaline cyclization reactions.
- LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. University of Dayton eCommons.
- Ruiz, D. M., et al. (2018). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Inorganic Chemistry.
- Zhang, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry.
- Thombre, P. B., et al. (2023). A rapid synthesis of quinoxalines by using Al₂O₃–ZrO₂ as heterogeneous catalyst. Scientific Reports.
- PubChem. (n.d.). o-Phenylenediamine. National Center for Biotechnology Information.
- Zhang, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-(1-Methylhydrazino)quinoxaline by Recrystallization.
- BenchChem. (n.d.).
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
- Bej, S., & Dutta, D. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances.
- More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Scientific Reports.
- Loba Chemie. (2015). o-PHENYLENEDIAMINE FOR SYNTHESIS MSDS.
- More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International.
- Guidechem. (n.d.). o-Phenylenediamine 95-54-5 wiki.
- BenchChem. (n.d.). Optimizing reaction conditions for quinoxalinone synthesis.
- Lee, J., et al. (2022). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega.
- Sravanthi, K., & Parveen, S. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules.
- Google Patents. (n.d.). Improved methods for the preparation of quinoxaline derivatives.
- Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions.
- Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Request PDF.
- Sci-Hub. (n.d.). Quinoxaline Synthesis from α-Hydroxy Ketones via a Tandem Oxidation Process Using Catalysed Aerobic Oxidation.
- Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines.
- York Research Database. (2005). Quinoxaline synthesis from alpha-hydroxy ketones via a tandem oxidation process using catalysed aerobic oxidation.
- ResearchGate. (n.d.). Quinoxaline Synthesis from α-Hydroxy Ketones via a Tandem Oxidation Process Using Catalysed Aerobic Oxidation | Request PDF.
- MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
- mtieat. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mtieat.org [mtieat.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ecommons.udayton.edu [ecommons.udayton.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. Quinoxaline synthesis [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. omicsonline.org [omicsonline.org]
- 18. omicsonline.org [omicsonline.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 21. EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents [patents.google.com]
- 22. Sci-Hub. Quinoxaline Synthesis from α-Hydroxy Ketones via a Tandem Oxidation Process Using Catalysed Aerobic Oxidation / Synlett, 2005 [sci-hub.st]
- 23. pure.york.ac.uk [pure.york.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Hydrazinoquinoxaline Derivatives
Welcome to the technical support center for the synthesis and optimization of hydrazinoquinoxaline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. Hydrazinoquinoxalines are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including anticancer, antimicrobial, and antiviral agents.
This document provides in-depth, field-proven insights into the common challenges encountered during the synthesis of these derivatives. It is structured in a question-and-answer format to directly address specific issues you may face in the lab, moving from common problems to advanced optimization strategies.
Section 1: The Core Synthesis - Understanding the Reaction
The most common and direct route to synthesize hydrazinoquinoxaline derivatives is through the nucleophilic aromatic substitution (SNAr) of a halo-quinoxaline, typically a 2-chloroquinoxaline, with hydrazine hydrate.
General Reaction Scheme: Reactant 1: 2-Chloroquinoxaline Reactant 2: Hydrazine Hydrate Product: 2-Hydrazinoquinoxaline
The reaction's success hinges on the careful control of several parameters to ensure high yield and purity. The following sections will delve into troubleshooting and optimizing these parameters.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of hydrazinoquinoxaline derivatives.
Category 1: Low or No Product Yield
Question: I am getting a very low yield, or no product at all. What are the primary factors to investigate?
Answer: Low or no yield is a frequent issue that can typically be traced back to one of several key areas. A systematic approach to troubleshooting is essential.
-
Purity of Starting Materials: The purity of your starting materials, especially the halo-quinoxaline, is critical. Impurities can lead to unwanted side reactions that consume your reactants and lower the overall yield. Always ensure your starting materials are of high purity, and if necessary, purify them before use.
-
Reaction Temperature: The temperature is a crucial parameter. While some reactions may proceed at room temperature, many require heating or refluxing to go to completion. If you are running the reaction at a lower temperature and observing low conversion, a gradual increase in temperature is recommended. However, excessive heat can lead to degradation or the formation of side products.
-
Quality and Stoichiometry of Hydrazine Hydrate: Hydrazine hydrate is a strong reducing agent and can be unstable. Use a fresh, high-quality source. The stoichiometry is also critical. While a slight excess of hydrazine hydrate is often used to drive the reaction to completion, a large excess can sometimes lead to the formation of undesired byproducts. A typical starting point is 1.5 to 2.5 equivalents of hydrazine hydrate.
-
Choice of Solvent: The solvent plays a significant role in the reaction's success. Ethanol is a commonly used and effective "green" solvent. However, other solvents like methanol, isopropanol, or even aprotic solvents like DMF or acetonitrile can be beneficial depending on the specific substrates. It is advisable to perform small-scale solvent screening to find the optimal one for your reaction.
Question: I have checked my starting materials and reaction setup, but my yield is still poor. How can I systematically optimize the reaction conditions?
Answer: A systematic optimization workflow is the best approach. Here is a step-by-step guide:
-
Temperature Screening: Set up several small-scale reactions and run them at different temperatures (e.g., room temperature, 40°C, 60°C, and reflux). Monitor the progress by Thin Layer Chromatography (TLC). This will help you identify the optimal temperature for your specific substrates.
-
Solvent Screening: As mentioned, the solvent choice is critical. Test a range of protic and aprotic polar solvents to see which one gives the best results.
| Solvent | Typical Temperature | Observations |
| Ethanol | Reflux | Good solubility for many quinoxalines, generally good yields. |
| Methanol | Reflux | Similar to ethanol, but lower boiling point. |
| Isopropanol | Reflux | Can sometimes improve solubility for more nonpolar substrates. |
| Acetonitrile | Reflux | Aprotic polar solvent, can alter reactivity. |
| DMF | 80-100 °C | Good for poorly soluble starting materials, but requires careful purification. |
-
Stoichiometry Adjustment: Vary the equivalents of hydrazine hydrate used. Start with 1.5 equivalents and increase to 2.0 and 2.5 equivalents in separate small-scale reactions. A large excess should be avoided unless necessary.
Below is a troubleshooting workflow diagram to help guide your optimization process for low yield issues.
Caption: Troubleshooting workflow for low yield in hydrazinoquinoxaline synthesis.
Category 2: Impurity Formation and Side Reactions
Question: My TLC shows multiple spots, indicating the presence of impurities. What are the common side products in this reaction?
Answer: The formation of impurities is a common challenge. The most likely side products include:
-
Bis-substituted Quinoxalines: If your starting material is a dihalo-quinoxaline (e.g., 2,3-dichloroquinoxaline), it is possible to get a mixture of mono- and di-substituted products where two hydrazine molecules have displaced both halogens.
-
Products of Hydrazine Reduction: Hydrazine is a reducing agent, and under certain conditions, it can potentially reduce other functional groups on your quinoxaline ring.
-
Degradation Products: At excessively high temperatures or with prolonged reaction times, the quinoxaline ring or the hydrazine moiety can degrade, leading to a complex mixture of byproducts.
Question: How can I control the reaction to minimize the formation of these impurities?
Answer: Minimizing impurities requires precise control over the reaction conditions:
-
Control Stoichiometry: To avoid bis-substitution with dihalo-quinoxalines, carefully control the stoichiometry. Using close to a 1:1 molar ratio of the dihalo-quinoxaline to hydrazine hydrate can favor the mono-substituted product.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting material is consumed, stop the reaction to prevent the formation of degradation products. Avoid unnecessarily high temperatures.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if your substrate has sensitive functional groups.
Category 3: Reaction Work-up and Purification
Question: What is the recommended procedure for working up and purifying my hydrazinoquinoxaline derivative?
Answer: A proper work-up and purification protocol is crucial for obtaining a pure product.
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly add cold water or ice to induce precipitation.
-
Filtration and Washing: Collect the solid product by filtration. Wash the solid with cold water and then a small amount of a cold non-polar solvent like diethyl ether or hexane to remove non-polar impurities.
-
Recrystallization: Recrystallization is often the most effective method for purifying the final product. Ethanol, methanol, or a mixture of ethanol and water are commonly used solvents.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A mobile phase of ethyl acetate and hexane, or dichloromethane and methanol, is a good starting point.
Section 3: Advanced Optimization and Alternative Methods
Question: Are there any advanced techniques or alternative methods to improve the synthesis?
Answer: Yes, several modern techniques can improve reaction efficiency:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products.
-
Catalysis: While many syntheses proceed without a catalyst, some benefit from the addition of an acid or metal catalyst. For instance, supported molybdophosphovanadates have been shown to be efficient, reusable catalysts for quinoxaline synthesis at room temperature.
The general mechanism for the formation of the quinoxaline core, which is the precursor to hydrazinoquinoxalines, is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Caption: General reaction for the synthesis of 2-hydrazinoquinoxaline.
Section 4: Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazino-3-phenylquinoxaline
This protocol is a general guideline. You may need to adjust the quantities, reaction time, and temperature based on your specific substrate.
Materials:
-
2-Chloro-3-phenylquinoxaline
-
Hydrazine hydrate (99%)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-phenylquinoxaline (1.0 eq) in ethanol (10 mL per gram of starting material).
-
Add hydrazine hydrate (2.0 eq) dropwise to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., 3:7 ethyl acetate:hexane).
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Slowly add cold deionized water to the flask until a precipitate forms.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-hydrazino-3-phenylquinoxaline.
-
Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazine hydrate is corrosive and toxic. Handle with extreme care.
References
- Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (n.d.). Google Books.
- Synthesis of hydrazones derivatives of quinoxalinone--prospective antimicrobial and antiinflammatory agents. (n.d.). PubMed.
- Quinoxalinone Synthesis: A Technical Troubleshooting Guide. (n.d.). Benchchem.
- Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. (n.d.). ResearchGate.
- Troubleshooting low yields in the synthesis of 2-substituted quinazolines. (n.d.). Benchchem.
- Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. (n.d.). Taylor & Francis Online.
- optimizing reaction conditions for quinoxalinone synthesis. (n.d.). Benchchem.
- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). NIH.
- Efficient Synthesis of Aromatic Quinoxaline Derivatives. (n.d.). eCommons.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Unknown Source.
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Unknown Source.
-
Synthesis and Antimicrobial Evaluation of 3-Hydrazinoquinoxaline Derivatives and Their Cyclic Analogues. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
Technical Support Center: Synthesis of 2-Benzyl-3-hydrazinoquinoxaline
Prepared by the Office of Senior Application Scientists
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Benzyl-3-hydrazinoquinoxaline. This important heterocyclic compound is a key intermediate in the development of various pharmacologically active agents. The synthesis, typically achieved through the nucleophilic aromatic substitution of 2-chloro-3-benzylquinoxaline with hydrazine hydrate, can be accompanied by several side reactions that affect yield and purity.
This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis, ensuring a higher success rate and robust experimental outcomes.
Primary Synthesis and Potential Side Reactions
The principal reaction involves the displacement of a chloride ion from the 2-chloro-3-benzylquinoxaline precursor by the nucleophilic hydrazine. While straightforward in theory, the reactivity of hydrazine and the stability of the quinoxaline core under reaction conditions can lead to undesired pathways.
Caption: Main synthetic route and key side reaction pathways.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Q1: My reaction has a very low yield, or I've recovered mostly unreacted starting material. What went wrong?
A1: This is a common issue often related to reaction kinetics or reagent quality.
-
Probable Cause 1: Insufficient Reaction Time or Temperature. The nucleophilic substitution on the quinoxaline ring requires sufficient activation energy.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material spot (2-chloro-3-benzylquinoxaline) remains prominent, consider increasing the reaction time or cautiously raising the temperature. Refluxing in a suitable solvent like ethanol or n-butanol is a common practice.[1]
-
-
Probable Cause 2: Deactivated Hydrazine Hydrate. Hydrazine hydrate can degrade over time, especially if not stored properly.
-
Solution: Use fresh, high-quality hydrazine hydrate for the reaction. Ensure the container is sealed tightly and stored away from oxidizing agents.
-
-
Probable Cause 3: Poor Quality of the Chloro-Quinoxaline Precursor. Impurities in the starting material can inhibit the reaction.
-
Solution: Verify the purity of your 2-chloro-3-benzylquinoxaline using techniques like NMR or melting point analysis. If necessary, purify the starting material by recrystallization or column chromatography before proceeding.
-
Q2: My TLC plate shows multiple new spots, and the crude NMR spectrum is very complex. How do I identify and prevent these byproducts?
A2: A complex product mixture indicates significant side reactions are occurring.[2] The identity of the byproducts often points directly to the solution.
-
Probable Cause 1: Dimerization. One molecule of hydrazine can react with two molecules of 2-chloro-3-benzylquinoxaline, forming a symmetric bis(3-benzylquinoxalin-2-yl)hydrazine byproduct. This is more likely when the concentration of hydrazine is low relative to the chloro-quinoxaline.
-
Solution: Control the stoichiometry by using a significant excess of hydrazine hydrate (e.g., 5-10 molar equivalents).[3] This ensures that a chloro-quinoxaline molecule is statistically more likely to encounter a hydrazine molecule than the already-formed hydrazino-quinoxaline product.
-
-
Probable Cause 2: Reductive Dehalogenation. Hydrazine can act as a reducing agent, particularly at higher temperatures, leading to the formation of 2-benzylquinoxaline (loss of the chloro group).
-
Solution: Employ milder reaction conditions. If the reaction proceeds at a lower temperature, even if more slowly, the formation of this byproduct can often be minimized. Avoid unnecessarily high temperatures or prolonged heating.
-
-
Probable Cause 3: Hydrolysis. If significant water is present in the reaction (beyond that in hydrazine hydrate) and the temperature is high, the chloro group can be displaced by a hydroxide ion, yielding 2-benzyl-3-hydroxyquinoxaline.
-
Solution: While hydrazine hydrate is aqueous, using an anhydrous grade of a solvent like ethanol can help. If this side product is dominant, ensure your glassware is dry and consider if other reagents are introducing excess water.
-
Q3: The final product is a persistent oil that won't crystallize, making purification difficult. What are my options?
A3: This can be due to residual impurities or the intrinsic nature of the compound.
-
Probable Cause 1: Residual Impurities. Even small amounts of the side products mentioned above can act as crystallization inhibitors.
-
Solution: The most robust method for purifying non-crystalline products is column chromatography. A gradient of ethyl acetate in hexane is a common starting point for purifying quinoxaline derivatives.[4] After chromatography, fractions containing the pure product can be combined and the solvent evaporated. Re-attempt crystallization with the purified oil.
-
-
Probable Cause 2: Product is an Amorphous Solid or Oil. The free base of 2-benzyl-3-hydrazinoquinoxaline may not be a highly crystalline solid at room temperature.
-
Solution: Convert the product to a salt. The hydrazino group is basic and can be protonated. By treating a solution of the purified oil (e.g., in diethyl ether or ethanol) with a solution of HCl in a suitable solvent (like ethereal HCl or isopropanolic HCl), you can precipitate the hydrochloride salt, which is almost always a well-defined, crystalline solid that is easier to handle, weigh, and store.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of hydrazine hydrate to the chloro-quinoxaline substrate? A1: To favor the formation of the desired monosubstituted product and minimize dimerization, a significant molar excess of hydrazine hydrate is recommended. A ratio between 5 and 10 equivalents of hydrazine hydrate to 1 equivalent of 2-chloro-3-benzylquinoxaline is a standard and effective range.[3]
Q2: How does solvent choice impact the reaction? A2: The solvent plays a crucial role in managing temperature and solubility.
-
Ethanol: A common choice, as both reactants are reasonably soluble, and its boiling point (78 °C) provides a moderate reaction temperature.[1]
-
n-Butanol or Toluene: These higher-boiling solvents can be used if the reaction is sluggish in ethanol, allowing for higher reflux temperatures. However, higher temperatures may also increase the rate of side reactions like reductive dehalogenation.[2]
Q3: What is the best way to monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most efficient method. Use a mobile phase such as 30-50% ethyl acetate in hexane. The starting material (2-chloro-3-benzylquinoxaline) will be less polar (higher Rf) than the product (2-benzyl-3-hydrazinoquinoxaline), which has a free hydrazino group that interacts strongly with the silica gel (lower Rf). The reaction is complete when the starting material spot is no longer visible.
Q4: What are the critical safety precautions when working with hydrazine? A4: Hydrazine and its hydrate are hazardous substances that demand strict safety protocols.[3]
-
Toxicity and Corrosivity: Hydrazine is highly toxic if inhaled, ingested, or absorbed through the skin. It is also corrosive.
-
Handling: Always handle hydrazine hydrate in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact; check glove compatibility charts).
-
Quenching: Any excess hydrazine in the reaction mixture should be carefully quenched during the workup procedure, for example, by adding an aqueous solution of sodium hypochlorite (bleach) or acetone.
Impact of Stoichiometry on Product Distribution
The molar ratio of hydrazine is the most critical parameter for controlling the selectivity of this reaction. The following table provides an illustrative summary of expected outcomes based on this variable.
| Molar Equivalents of Hydrazine Hydrate (to 1 eq. Substrate) | Expected Yield of Desired Product | Prevalence of Dimer Side Product [Bis(3-benzylquinoxalin-2-yl)hydrazine] | Comments |
| 1 - 2 | Low to Moderate | High | Sub-stoichiometric amounts of hydrazine significantly favor the formation of the dimer. |
| 3 - 5 | Good | Moderate to Low | A good starting point for optimization, balancing yield with reagent usage. |
| 5 - 10 | High to Excellent | Very Low / Negligible | Generally considered the optimal range for maximizing yield and minimizing the dimeric byproduct.[3] |
| > 10 | Excellent | Negligible | While effective, using a very large excess may complicate the workup and is less economical. |
Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of 2-benzyl-3-hydrazinoquinoxaline by incorporating best practices from the troubleshooting guide.
Materials:
-
2-chloro-3-benzylquinoxaline (1.0 eq)
-
Hydrazine hydrate (64-65% solution, 8.0 eq)
-
Ethanol (200 proof)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Hexane
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-3-benzylquinoxaline (1.0 eq).
-
Solvent Addition: Add ethanol to the flask (approx. 10-15 mL per gram of substrate). Stir the mixture to dissolve the starting material.
-
Reagent Addition: Carefully add hydrazine hydrate (8.0 eq) to the flask. The addition may cause a slight exotherm.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (Mobile phase: 40% Ethyl Acetate / 60% Hexane) every hour. The reaction is typically complete within 4-8 hours, as indicated by the complete disappearance of the starting material spot.
-
Work-up (Cooling & Quenching): Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold deionized water. This will precipitate the crude product.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove excess hydrazine and other water-soluble impurities.
-
Aqueous Extraction: Transfer the crude solid to a separatory funnel containing ethyl acetate and a saturated solution of sodium bicarbonate. Shake well to dissolve the product in the organic layer and neutralize any acidic impurities.
-
Phase Separation: Separate the organic layer. Wash it sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, which may be a solid or a thick oil.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Alternatively, recrystallize the product from a suitable solvent system like ethanol/water or ethyl acetate/hexane.
References
-
[Synthesis, Antibacterial, and Molecular Docking Study of Novel 2-Chloro-8-Methoxy-3-Aryl-[2][5] Benzoxazine Derivatives using Vilsmeier Reagent. (2020). ResearchGate.]()
Sources
- 1. 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - 2-benzyl-3-hydrazinoquinoxaline (C15H14N4) [pubchemlite.lcsb.uni.lu]
- 7. jchr.org [jchr.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. theaspd.com [theaspd.com]
- 10. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Benzyl-3-hydrazinoquinoxaline
Welcome to the technical support center for the purification of 2-Benzyl-3-hydrazinoquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this quinoxaline derivative. Our goal is to equip you with the necessary knowledge to achieve high purity of your target compound, a crucial step for reliable downstream applications.
I. Understanding the Chemistry of Purification
2-Benzyl-3-hydrazinoquinoxaline is typically synthesized via the nucleophilic substitution of 2-chloro-3-benzylquinoxaline with hydrazine hydrate. This reaction, while generally efficient, can lead to a mixture of the desired product, unreacted starting materials, and potential side-products. The purification process is therefore critical to isolate the target molecule in a pure form, suitable for further biological testing or chemical modification.
The key to successful purification lies in understanding the physicochemical properties of 2-Benzyl-3-hydrazinoquinoxaline and its potential impurities. The presence of the hydrazine group and the quinoxaline core imparts a degree of polarity to the molecule, which dictates its solubility and interaction with chromatographic stationary phases.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 2-Benzyl-3-hydrazinoquinoxaline in a question-and-answer format.
Recrystallization Troubleshooting
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is often due to the solution being too supersaturated or cooling too rapidly.
-
Causality: The high concentration of the solute and rapid temperature drop can cause the compound to come out of solution at a temperature above its melting point in the solvent mixture.
-
Troubleshooting Steps:
-
Re-dissolve the oil: Add a small amount of hot solvent back to your flask to re-dissolve the oil.
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Reduce supersaturation: Use slightly more hot solvent than the minimum required to dissolve the compound. This will decrease the degree of supersaturation upon cooling.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed the solution: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.
-
Q2: I have very low recovery after recrystallization. How can I improve my yield?
A2: Low recovery is a common issue and is often related to using an excessive amount of solvent or premature filtration.
-
Causality: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling. Filtering while the solution is still warm will also result in product loss.
-
Troubleshooting Steps:
-
Minimize solvent volume: Use the minimum amount of hot solvent necessary to just dissolve the crude product.
-
Ensure complete cooling: Cool the solution thoroughly in an ice bath for at least 30 minutes before filtration to maximize precipitation.
-
Wash with cold solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities without dissolving the product.
-
Concentrate the mother liquor: You can try to recover more product by carefully evaporating some of the solvent from the filtrate and cooling it again to induce a second crop of crystals. Be aware that this second crop may be less pure.
-
Column Chromatography Troubleshooting
Q3: My compound is not moving from the baseline on the TLC plate, even with a polar eluent.
A3: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel.
-
Causality: The stationary phase (silica gel) is polar, and polar compounds will have a strong affinity for it, resulting in low Rf values.[1]
-
Troubleshooting Steps:
-
Increase eluent polarity: Add a more polar solvent to your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, try increasing the proportion of ethyl acetate or adding a small percentage of methanol. A common solvent system for polar compounds is methanol in dichloromethane.[2]
-
Add a basic modifier: For nitrogen-containing compounds like quinoxalines, which can be basic, adding a small amount of a base like triethylamine (0.1-1%) to the eluent can help to reduce tailing and improve mobility by neutralizing acidic sites on the silica gel.
-
Consider a different stationary phase: If your compound is extremely polar, you might consider using a less polar stationary phase like alumina or even reverse-phase chromatography.
-
Q4: The spots on my TLC plate are streaking. How can I get well-defined spots?
A4: Streaking on a TLC plate can be caused by several factors, including overloading the plate, an inappropriate solvent system, or the presence of acidic or basic impurities.
-
Causality: Applying too much sample can saturate the stationary phase, leading to tailing. If the solvent system is not optimal, the compound may not move up the plate in a defined band. Acidic or basic compounds can interact with the stationary phase in a non-ideal manner.
-
Troubleshooting Steps:
-
Dilute your sample: Spot a more dilute solution of your compound on the TLC plate.
-
Optimize the solvent system: Experiment with different solvent systems to find one that gives a well-defined spot with an Rf value between 0.3 and 0.5.
-
Add a modifier to the eluent: As mentioned previously, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can often improve the spot shape for acidic or basic compounds, respectively.
-
III. Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of 2-Benzyl-3-hydrazinoquinoxaline. The choice of solvent is critical and may require some optimization. Based on data for similar quinoxaline derivatives, ethanol is a good starting point.[3]
Materials:
-
Crude 2-Benzyl-3-hydrazinoquinoxaline
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[4]
-
Dissolution: Place the crude 2-Benzyl-3-hydrazinoquinoxaline in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Workflow for Recrystallization
Caption: General workflow for the purification of 2-Benzyl-3-hydrazinoquinoxaline by recrystallization.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[1]
Materials:
-
Crude 2-Benzyl-3-hydrazinoquinoxaline
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of ethyl acetate and hexane)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Fraction collector or test tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good eluent system will give your product an Rf value of approximately 0.3-0.5 and good separation from impurities.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Benzyl-3-hydrazinoquinoxaline.
Workflow for Column Chromatography
Sources
Technical Support Center: A Researcher's Guide to Solubilizing Quinoxaline Compounds for Biological Assays
Welcome to the technical support center for researchers working with quinoxaline derivatives. This guide is designed to provide practical, in-depth solutions to one of the most common hurdles in the preclinical assessment of this promising class of compounds: poor aqueous solubility. Here, we will move beyond simple solvent suggestions to explore the underlying physicochemical principles and provide robust, step-by-step protocols to help you achieve consistent and reliable results in your biological assays.
Frequently Asked Questions (FAQs)
Q1: Why are my quinoxaline compounds consistently crashing out of solution in my aqueous assay buffer?
A1: This is a frequent challenge rooted in the fundamental structure of the quinoxaline scaffold. Quinoxaline and its derivatives are heterocyclic compounds featuring a fused benzene and pyrazine ring.[1][2] This aromatic, often planar, and rigid structure promotes strong intermolecular π-π stacking interactions, leading to a stable crystal lattice that is difficult to disrupt with water molecules.[1] Furthermore, many synthetic modifications aimed at enhancing biological activity inadvertently increase the molecule's lipophilicity, further reducing its affinity for aqueous media.[1]
Q2: I'm using DMSO to dissolve my compound, but I'm concerned about solvent toxicity in my cell-based assay. What is a safe concentration to use?
A2: Dimethyl sulfoxide (DMSO) is an excellent starting solvent for many hydrophobic compounds, but its concentration in the final assay medium must be carefully controlled to avoid artifacts. As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5% (v/v) to minimize cytotoxicity.[3] While some robust cell lines might tolerate up to 1%, it is imperative to run a vehicle control experiment.[3] This involves treating a set of cells with the same concentration of DMSO that your compound-treated cells will receive, ensuring that any observed biological effect is due to your quinoxaline derivative and not the solvent.[4]
Q3: Can I simply adjust the pH of my buffer to improve the solubility of my quinoxaline derivative?
A3: Adjusting the pH can be a highly effective strategy, but its success is entirely dependent on the chemical structure of your specific quinoxaline derivative.[4] If your compound possesses ionizable functional groups (e.g., acidic or basic moieties), altering the pH can convert the molecule into a more soluble salt form.[5][6] For basic quinoxalines, lowering the pH will lead to protonation and increased solubility. Conversely, for acidic derivatives, increasing the pH will result in deprotonation and enhanced solubility. It is crucial to determine the pKa of your compound to guide the pH adjustment. However, be mindful of the pH tolerance of your biological assay; extreme pH values can compromise protein function and cell viability.[7]
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
When faced with a poorly soluble quinoxaline compound, a systematic approach is key. The following decision tree and detailed protocols will guide you from initial solvent screening to more advanced formulation strategies.
Diagram: Workflow for Solubilizing Quinoxaline Compounds
Caption: A stepwise decision-making workflow for enhancing the solubility of quinoxaline compounds.
Tier 1: Systematic Solvent and Co-Solvent Screening
The initial step is to identify a suitable solvent or a co-solvent system that can dissolve the compound without interfering with the biological assay.[4]
Protocol: Co-Solvent Screening
-
Primary Stock Preparation: Prepare a high-concentration stock solution of your quinoxaline compound (e.g., 10-50 mM) in 100% DMSO.
-
Intermediate Dilutions: Create a series of intermediate dilutions of your stock solution in various co-solvents such as ethanol, polyethylene glycol 300 (PEG300), or N-methyl-2-pyrrolidone (NMP).
-
Aqueous Buffer Compatibility Test: Add a small volume of each intermediate dilution to your final aqueous assay buffer to achieve the desired final compound concentration. Observe for any signs of precipitation immediately and after a period of incubation (e.g., 1-2 hours) at the assay temperature.
-
Vehicle Control Validation: Once a suitable co-solvent system is identified, it is critical to test the final concentration of the co-solvent mixture in your assay as a vehicle control to ensure it does not elicit a biological response.[4]
Table: Common Co-Solvents and Recommended Starting Concentrations
| Co-Solvent | Typical Starting Concentration in Final Assay Medium | Key Considerations |
| DMSO | < 0.5% (v/v)[3] | Can be cytotoxic at higher concentrations.[3] |
| Ethanol | < 1% (v/v) | Can affect enzyme kinetics and cell membrane integrity. |
| PEG300/400 | < 2% (v/v) | Generally well-tolerated but can increase solution viscosity. |
| NMP | < 0.5% (v/v) | Potent solvent, but potential for higher toxicity. |
Tier 2: pH Modification for Ionizable Quinoxalines
For quinoxaline derivatives with acidic or basic functional groups, altering the pH of the solvent can dramatically increase solubility.[8]
Protocol: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Solubility Measurement: Add an excess amount of your quinoxaline compound to each buffer.
-
Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Quantification: Centrifuge the samples to pellet the undissolved solid. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility against the pH to determine the optimal pH range for dissolution.
Tier 3: Formulation Strategies - Cyclodextrin Complexation
When simple solvent and pH adjustments are insufficient, formulation technologies such as cyclodextrin complexation can be employed.[9] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility.[3][10][11]
Protocol: Preparation of a Quinoxaline-Cyclodextrin Inclusion Complex
This protocol describes a common laboratory-scale method for preparing an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD), a derivative widely used for its enhanced solubility and low toxicity.[12]
-
Molar Ratio Determination: Begin with a 1:1 molar ratio of the quinoxaline compound to HP-β-CD.[12]
-
Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water with gentle stirring. Separately, dissolve the quinoxaline compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the quinoxaline solution to the aqueous HP-β-CD solution while stirring continuously.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator or by overnight vacuum drying.
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the quinoxaline-HP-β-CD inclusion complex.
-
Solubility Confirmation: Test the solubility of the resulting complex in your aqueous assay buffer.
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a hydrophobic quinoxaline molecule within a cyclodextrin host.
Tier 4: Advanced Formulation - Nanosuspensions
For particularly challenging compounds, creating a nanosuspension can be an effective approach.[13] This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and, consequently, the dissolution rate.[14][15] While requiring specialized equipment, this technique can be invaluable for enabling in vitro and in vivo studies.[16][17]
Conceptual Overview of Nanosuspension Preparation:
-
Top-Down Methods: These involve the mechanical attrition of larger drug particles to the nanoscale using techniques like media milling or high-pressure homogenization.[13]
-
Bottom-Up Methods: These methods involve precipitating the drug from a solution in a controlled manner to form nanoparticles.[13]
Due to the requirement for specialized equipment, collaboration with a formulation development group is often recommended for this advanced strategy.
Final Considerations and Best Practices
-
Purity Check: Always ensure the purity of your quinoxaline compound before attempting solubilization, as impurities can affect solubility.
-
Equilibrium: Allow sufficient time for your compound to reach equilibrium solubility in any given solvent system.
-
Documentation: Meticulously document all solvents, concentrations, and procedures used. This is crucial for reproducibility.
-
Assay Compatibility: The ultimate goal is to find a solubilization method that is compatible with your biological assay. Always validate your chosen method to ensure it does not interfere with the assay readout.[4]
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges associated with quinoxaline compounds, paving the way for accurate and meaningful biological data.
References
- Benchchem. (n.d.). Refining protocols for consistent results in quinoxaline-based experiments.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds.
- MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- ResearchGate. (n.d.). A Focussed Analysis of Β-cyclodextrins for Quinoxaline Derivatives Synthesis.
- ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Quinoxaline Derivatives in In Vitro Assays.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.
- ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- International Journal of Pharmaceutical Sciences Review and Research. (2013). Nanosuspension: An Assuring Novel Drug Delivery System.
- Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References.
- Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Nanosuspension: A Novel Technology for Drug Delivery.
- National Center for Biotechnology Information. (n.d.). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques.
- Benchchem. (n.d.). enhancing the solubility of 6-Nitro-2,3-diphenylquinoxaline for biological assays.
- National Center for Biotechnology Information. (2020, January 15). Emerging role of nanosuspensions in drug delivery systems.
- ResearchGate. (2020, January 16). Emerging role of nanosuspensions in drug delivery systems.
- Semantic Scholar. (n.d.). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility | Semantic Scholar [semanticscholar.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. ajpsonline.com [ajpsonline.com]
- 15. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging role of nanosuspensions in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Reactivity in Quinoxaline Synthesis
Welcome to the technical support center for quinoxaline derivative synthesis. Quinoxalines are a cornerstone of medicinal chemistry and materials science, valued for their broad spectrum of biological activities and unique photochemical properties.[1][2] The most prevalent synthetic route—the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound—is elegant in its simplicity but can be fraught with challenges like poor reactivity, low yields, and sluggish reaction kinetics.[3][4]
This guide is designed for researchers, scientists, and drug development professionals who encounter these obstacles. As your dedicated application scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed, data-driven decisions in your experimental design. We will explore common issues in a question-and-answer format, offering field-proven insights and detailed protocols to enhance the efficiency and success of your syntheses.
Troubleshooting Guide & FAQs
Q1: My reaction yield is critically low, or the reaction isn't proceeding at all. What are the primary causes and how can I systematically troubleshoot this?
A1: This is the most frequent challenge in quinoxaline synthesis. The root cause often lies in one of four areas: reaction conditions, catalytic activity, substrate quality, or atmospheric contamination. A systematic approach is key to identifying and resolving the issue.
The classical method for quinoxaline synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[5] However, suboptimal conditions can lead to incomplete conversion or the formation of side products.[3]
Systematic Troubleshooting Workflow:
Below is a logical workflow to diagnose reactivity issues. Start by evaluating your reaction conditions and catalyst, as these are the most common and easily adjustable parameters.
Caption: Troubleshooting flowchart for low yield issues.
1. Re-evaluate Reaction Conditions:
-
Temperature: While many traditional methods require refluxing in solvents like ethanol or acetic acid, this can lead to side product formation.[6] Many modern catalytic systems work efficiently at room temperature.[7][8] If your room temperature reaction is sluggish, a moderate increase in temperature (e.g., to 60-80 °C) may be beneficial.[9]
-
Solvent: The choice of solvent can profoundly impact reaction rates and yields. Polar protic solvents like ethanol are common, but greener options like water or even solvent-free conditions have proven highly effective with the right catalyst.[10][11] A solvent screen is a valuable first step in optimization.
Table 1: Comparison of Solvent Effects on Quinoxaline Synthesis
Solvent System Typical Conditions Advantages Disadvantages Citation(s) Ethanol / Acetic Acid Reflux, 2-12h Traditional, well-documented Long reaction times, potential for side products [4][5] Toluene Room Temp, 2h (with catalyst) Mild conditions, good yields with specific catalysts Requires catalyst, standard workup [7] Water Room Temp Environmentally benign, simple workup (filtration) Requires a water-tolerant catalyst (e.g., CAN, DBSA) [11] Dimethylformamide (DMF) Microwave, 800W Rapid reaction times, high yields High boiling point, requires careful removal [12][13] | Solvent-Free | Microwave or Grinding | Green chemistry, rapid, high yields, simple workup | May require a solid support/catalyst (e.g., acidic alumina) |[10][14][15] |
2. Select an Appropriate Catalyst: The condensation reaction is often catalyzed. The catalyst's role is typically to activate the carbonyl group of the 1,2-dicarbonyl compound, making it more susceptible to nucleophilic attack by the diamine.[16] If you are not using a catalyst or if your chosen catalyst is inefficient, this is a critical area for optimization.
3. Ensure Purity of Starting Materials: Impurities in either the o-phenylenediamine or the 1,2-dicarbonyl starting materials can introduce competing side reactions, reducing the yield of the desired product.[3] Verify the purity of your reagents by NMR or LCMS and purify via recrystallization or column chromatography if necessary. o-Phenylenediamines are particularly susceptible to oxidation, which can result in colored impurities and interfere with the reaction.[17]
4. Control the Atmosphere: If your diamine is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of undesired byproducts and improve the final yield.[17]
Q2: My reaction is sluggish when using an electron-deficient o-phenylenediamine. What specific strategies can overcome this?
A2: This is a classic substrate-related reactivity issue. Strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) on the aromatic ring of the o-phenylenediamine decrease the nucleophilicity of the amino groups.[6] This reduced nucleophilicity slows down the initial attack on the dicarbonyl compound, which is often the rate-determining step.
Causality: EWGs inductively and/or resonantly pull electron density away from the amine lone pairs, making them less available to act as nucleophiles.
Strategies for Activation:
-
More Forcing Conditions:
-
Higher Temperature: Increasing the thermal energy of the system can provide the necessary activation energy to overcome the higher reaction barrier.
-
Microwave Irradiation: This is a highly effective method for driving difficult reactions. Microwave energy can lead to rapid localized heating, significantly accelerating reaction rates and often improving yields.[18][19]
-
-
Highly Active Catalytic Systems: For these challenging substrates, a standard acid catalyst may not be sufficient. Switching to a more potent system is recommended:
-
Transition Metal Catalysts: Catalysts based on copper, nickel, or cerium have demonstrated high efficacy for a broad range of substrates, including deactivated ones.[6][20][21]
-
Solid Acid Catalysts: A strong, heterogeneous acid catalyst like TiO₂-Pr-SO₃H can provide high yields in very short reaction times, even at room temperature.[4][8]
-
Q3: My protocol requires long reflux times. How can I significantly accelerate the synthesis?
A3: Long reaction times are inefficient and increase the risk of thermal degradation of products or reactants. The primary method to drastically reduce synthesis time is through microwave-assisted synthesis.
Microwave-Assisted Synthesis: Microwave irradiation offers a non-classical heating method that can dramatically shorten reaction times from hours to mere minutes, often with improved yields and cleaner product profiles.[10][19] This is due to efficient and rapid heating of the reaction mixture.[18] Solvent-free microwave synthesis, often on a solid support like acidic alumina, is a particularly powerful and green approach.[14]
See Protocol 2 for a detailed experimental methodology.
Q4: I'm observing significant side product formation. How can I improve the reaction's selectivity?
A4: The formation of byproducts is typically a result of harsh reaction conditions or the oxidation of sensitive starting materials.
Strategies for Improving Selectivity:
-
Employ Milder Reaction Conditions: High temperatures can cause the decomposition of starting materials (like oxalic acid) or promote undesired side reactions.[6][17] Transitioning to a protocol that utilizes a highly efficient catalyst at room temperature can significantly clean up your reaction.[7][8]
-
Run Under an Inert Atmosphere: As mentioned previously, o-phenylenediamines can oxidize. Running the reaction under nitrogen or argon minimizes this pathway, preventing the formation of colored, polymeric impurities.[17]
-
Choose a Non-Reactive Solvent: Ensure your chosen solvent is inert under the reaction conditions. While common, solvents like ethanol can potentially participate in side reactions at high temperatures. Water or toluene are often excellent choices for their inertness in this context.[12][16]
Core Reaction Mechanism & Detailed Protocols
The fundamental reaction proceeds via a double condensation mechanism. The catalyst activates a carbonyl group, which is then attacked by one of the amine nucleophiles. A subsequent intramolecular cyclization and dehydration yields the final aromatic quinoxaline ring.
Caption: Simplified condensation mechanism for quinoxaline synthesis.
Protocol 1: Heterogeneous Catalysis at Room Temperature
This protocol utilizes a recyclable alumina-supported heteropolyoxometalate catalyst for an efficient and environmentally friendly synthesis at ambient temperature.[7]
Reactants & Reagents:
-
o-Phenylenediamine (1.0 mmol, 108 mg)
-
Benzil (1,2-Diphenylethane-1,2-dione) (1.0 mmol, 210 mg)
-
Alumina-supported Copper Molybdovanadophosphate (AlCuMoVP) catalyst (100 mg)[7]
-
Toluene (8 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
To a 25 mL round-bottom flask, add the o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol).
-
Add toluene (8 mL) followed by the AlCuMoVP catalyst (100 mg).
-
Stir the mixture vigorously at room temperature (25 °C).
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, filter the reaction mixture to separate the insoluble catalyst. The catalyst can be washed with toluene, dried, and reused.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield pure 2,3-diphenylquinoxaline.[7]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This protocol leverages microwave energy and a solid acidic alumina support to achieve rapid, high-yield synthesis without any organic solvent.[10][14]
Reactants & Reagents:
-
o-Phenylenediamine derivative (1.1 mmol)
-
1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)
-
Acidic Alumina (approx. 1 g)
Procedure:
-
In a mortar, thoroughly grind the o-phenylenediamine (1.1 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and acidic alumina (1 g) to create a homogeneous solid mixture.
-
Transfer the mixture to an open beaker or vial suitable for microwave irradiation.
-
Place the beaker in a domestic or laboratory microwave oven.
-
Irradiate the mixture at a suitable power level (e.g., 900 W) for a short duration, typically 2-3 minutes.[10][15] Monitor carefully to avoid overheating.
-
After allowing the mixture to cool to room temperature, extract the product by washing the solid support with a suitable solvent like ethanol or ethyl acetate.
-
Filter the mixture and evaporate the solvent from the filtrate to obtain the crude product.
-
Recrystallize from an appropriate solvent if further purification is needed. This method often yields products of high purity directly.[14]
References
-
Villemin, D., & Jaffres, P. A. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. SciSpace. [Link]
-
Ruiz, J. R., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. [Link]
-
Das, B., & Kumar, A. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]
-
Sajjadifar, S., & Nejabati, M. (2013). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. American Journal of Chemistry. [Link]
-
Matulyte, I., et al. (2024). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives. ACS Materials Au. [Link]
-
Villemin, D., & Jaffres, P. A. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. ResearchGate. [Link]
-
More, P. M., et al. (2012). to study the effect of solvent on the synthesis of novel quinoxaline derivatives. Omics Publishing Group. [Link]
-
da Costa, C. F., et al. (2017). Microwave-Assisted Synthesis of Quinoxalines - A Review. Bentham Science Publishers. [Link]
-
Heravi, M. M., et al. (2007). Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions. Taylor & Francis Online. [Link]
-
Sajjadifar, S., & Deris, A. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. SOC CHIM IT. [Link]
-
Wan, J. P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]
-
El-Sayed, N. F. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. [Link]
-
Al-Ostath, R. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
-
Chen, Y., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. ACS Publications. [Link]
-
Kamal, A., et al. (2015). Optimisation of temperature and amount of catalyst required. ResearchGate. [Link]
-
Reddy, B. V. S., et al. (2017). Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Indian Academy of Sciences. [Link]
-
More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International. [Link]
-
Kolvari, E., et al. (2012). Green synthesis of quinoxaline derivatives using p-dodecylbenzensulfonic acid as a surfactant-type Bronsted acid catalyst in water. ResearchGate. [Link]
-
Khobragade, D. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]
-
Gali, V. K., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat.org. [Link]
-
Wang, Y., et al. (2021). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines. Chemical Communications. [Link]
-
Singh, P., & Kumar, A. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. SpringerLink. [Link]
-
Singh, P., et al. (2022). Various classical routes for the synthesis of quinoxalines derivatives. ResearchGate. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Effect of different solvents on the quinoxaline yield. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Organic Chemistry Portal. [Link]
-
Ruiz, J. R., et al. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. [Link]
-
Das, B., & Kumar, A. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mtieat.org [mtieat.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. omicsonline.org [omicsonline.org]
- 13. omicsonline.org [omicsonline.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 21. Quinoxaline synthesis [organic-chemistry.org]
Technical Support Center: Optimizing the Synthesis of Substituted Quinoxalines
Welcome to our dedicated technical support center for the synthesis of substituted quinoxalines. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you minimize byproduct formation and enhance reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in quinoxaline synthesis and why do they form?
A1: The most prevalent byproducts typically arise from three main sources: side reactions of the starting materials, competing cyclization pathways, or over-oxidation of the product. Key examples include:
-
2,3-Diaminophenazine (DAP): This highly colored and often fluorescent impurity is formed from the oxidative self-condensation of the o-phenylenediamine starting material.[1] Its formation is favored by oxidizing conditions and can be a significant issue when the desired reaction is sluggish.
-
Benzimidazole Derivatives: Under certain conditions, particularly with extended reaction times or in strongly acidic media, the reaction intermediate can rearrange to form a five-membered benzimidazole ring instead of the six-membered quinoxaline ring.[1][2]
-
Quinoxaline-N-oxides: Unintended oxidation of the nitrogen atoms on the quinoxaline ring can lead to the formation of mono- or di-N-oxides, especially if strong oxidizing agents are present or if the reaction is exposed to air for prolonged periods at elevated temperatures.[1][3]
-
Polymeric Materials: The oxidation or self-condensation of starting materials can sometimes lead to insoluble, tar-like polymeric byproducts that can complicate purification.[1]
-
Incompletely Cyclized Intermediates: If the reaction does not proceed to completion, intermediates such as bis-imines may remain in the final mixture.[1]
Q2: I'm observing a very low yield. What are the first things I should check?
A2: Low yields in quinoxaline synthesis are a common issue and can stem from several factors. The primary synthesis route involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[4][5][6] Here’s where to start troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your 1,2-diamine and 1,2-dicarbonyl compounds. Impurities can introduce side reactions that consume starting materials and reduce the yield of the desired product.[4]
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Many traditional methods require high temperatures and long reaction times, which can also promote byproduct formation.[4] Experiment with different solvents like ethanol or acetic acid. Greener alternatives such as water or solvent-free conditions have also been shown to be effective.[4]
-
Catalyst Selection: The use of a catalyst can significantly improve reaction rates and yields. A variety of catalysts have been successfully employed, and the choice can be critical.[4]
Q3: How can I make my quinoxaline synthesis more "green" and sustainable?
A3: There is a significant push towards developing more environmentally benign protocols for quinoxaline synthesis.[5] Key strategies include:
-
Solvent Selection: Utilizing water as a reaction medium is a primary green chemistry approach.[7] Solvent-free reactions, often facilitated by grinding or microwave irradiation, are also excellent alternatives.[6][7]
-
Catalysis: Employing reusable or green catalysts such as bentonite clay K-10 or TiO2-Pr-SO3H can provide excellent yields under mild conditions.[4] Cerium(IV) ammonium nitrate (CAN) is another efficient catalyst that works well in aqueous media.[6][8]
-
Energy Efficiency: Microwave-assisted synthesis has been demonstrated to dramatically reduce reaction times and improve yields, leading to lower energy consumption.[4][9][10]
Troubleshooting Guide: Low Yield and Purity
This section provides a systematic approach to diagnosing and resolving issues of low yield and product impurity.
Problem: The reaction is sluggish and results in a complex mixture with a low yield of the desired quinoxaline.
Underlying Causes and Solutions:
-
Suboptimal Reaction Conditions: The reaction kinetics may be too slow, allowing for side reactions to dominate.
-
Protocol 1: Optimization of Temperature and Time:
-
Set up a series of small-scale reactions in parallel.
-
Vary the temperature in 10-20 °C increments (e.g., room temperature, 40 °C, 60 °C, 80 °C).
-
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 8h, 24h) to determine the optimal reaction time and temperature for product formation while minimizing byproduct accumulation.
-
-
Protocol 2: Microwave-Assisted Synthesis:
-
In a microwave-safe vessel, combine the o-phenylenediamine and 1,2-dicarbonyl compound in a suitable solvent (e.g., ethanol).
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes).[9][10]
-
Monitor the reaction for completion. This method can often dramatically increase yield and reduce reaction times.
-
-
-
Inadequate Catalysis: The uncatalyzed reaction may be inefficient.
-
Protocol 3: Catalyst Screening:
-
Screen a panel of catalysts at a low loading (e.g., 1-5 mol%).
-
Compare the performance of an acid catalyst (e.g., acetic acid), a metal catalyst (e.g., Ce(IV) ammonium nitrate, copper salts), and a solid-supported catalyst (e.g., bentonite clay K-10).[4][8]
-
Run the reactions under the same conditions and analyze the outcomes to identify the most effective catalyst for your specific substrates.
-
-
| Catalyst Type | Example | Typical Loading | Solvent | Key Advantages |
| Acid Catalyst | Acetic Acid | Stoichiometric or catalytic | Ethanol, Acetic Acid | Readily available, simple to use.[4] |
| Metal Catalyst | Ce(NH4)2(NO3)6 (CAN) | 5 mol% | Acetonitrile, Water | High efficiency, fast reaction times.[6][8] |
| Green Catalyst | Bentonite Clay K-10 | Catalytic | Solvent-free or Ethanol | Environmentally friendly, reusable.[4] |
Workflow for Troubleshooting Low Yield
Caption: A stepwise workflow for diagnosing and resolving low yields in quinoxaline synthesis.
Troubleshooting Guide: Unexpected Byproduct Formation
This section addresses the formation of specific, identifiable byproducts.
Problem: My final product is contaminated with a highly colored impurity.
Underlying Cause and Solution:
This is often due to the formation of 2,3-diaminophenazine (DAP) via the self-condensation of the o-phenylenediamine starting material.[1]
-
Protocol 4: Minimizing DAP Formation:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 1,2-dicarbonyl compound to ensure the complete consumption of the o-phenylenediamine.
-
Lower Reaction Temperature: DAP formation is often favored at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can suppress this side reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative pathways that can contribute to DAP formation.
-
Problem: I am isolating a significant amount of a benzimidazole derivative instead of my quinoxaline.
Underlying Cause and Solution:
Benzimidazole formation occurs through a competitive cyclization pathway, which can be influenced by the reaction conditions.[2]
-
Protocol 5: Favoring Quinoxaline over Benzimidazole Formation:
-
pH Control: In some cases, maintaining a pH above 7 with a buffering agent can favor the desired cyclization.[11]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents may favor quinoxaline formation in some instances.
-
Atmosphere Control: For the related synthesis of quinoxalinones, an inert atmosphere has been shown to favor the desired product over the benzimidazole byproduct, as the latter's formation can be an oxidative process.[2] This principle may be applicable to quinoxaline synthesis as well.
-
Byproduct Formation Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. tsijournals.com [tsijournals.com]
- 11. WO2006090236A1 - Preparation of high purity substituted quinoxaline - Google Patents [patents.google.com]
Technical Support Center: A Guide to Scaling the Synthesis of 2-Benzyl-3-hydrazinoquinoxaline for Preclinical Supply
Introduction: The Preclinical Challenge
2-Benzyl-3-hydrazinoquinoxaline is a member of the quinoxaline class of nitrogen-containing heterocycles, a scaffold renowned for its broad spectrum of potent biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] As promising drug candidates like this transition from discovery to preclinical evaluation, the demand for gram- to kilogram-scale quantities of high-purity material becomes critical.
Scaling a synthesis from the benchtop to preclinical production is rarely a linear process. It introduces challenges related to reaction kinetics, heat transfer, impurity profiling, and process safety that are often negligible at the milligram scale. This guide serves as a dedicated technical support resource for researchers, chemists, and drug development professionals tasked with the robust and scalable synthesis of 2-Benzyl-3-hydrazinoquinoxaline. It provides field-tested troubleshooting advice, answers to frequently asked questions, and detailed protocols designed to ensure a consistent and high-quality supply for preclinical studies.
Overview of the Synthetic Strategy
The most reliable and scalable synthesis of 2-Benzyl-3-hydrazinoquinoxaline proceeds via a two-step sequence. The first step involves the formation of the quinoxaline core through the condensation of o-phenylenediamine with benzylmalonic acid (or a derivative), followed by chlorination to yield the key intermediate, 2-Benzyl-3-chloroquinoxaline. The second, critical step is a nucleophilic aromatic substitution (SNAr) with hydrazine hydrate to furnish the final product.
Caption: High-level workflow for the synthesis of 2-Benzyl-3-hydrazinoquinoxaline.
Troubleshooting Guide: From Theory to Practice
This section addresses common problems encountered during the scale-up synthesis in a practical question-and-answer format.
Question 1: My yield for the final hydrazinolysis step (2-Benzyl-3-chloroquinoxaline to product) is significantly lower than expected. What are the likely causes and solutions?
Answer: Low yield in this nucleophilic substitution is a frequent scale-up hurdle. The root cause can typically be traced to one of four areas: starting material quality, reaction conditions, side reactions, or work-up losses.
-
Probable Cause 1: Incomplete Reaction. The reaction may not have reached completion. On a larger scale, mixing and heat transfer can be less efficient, requiring longer reaction times or higher temperatures than in small-scale experiments.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the spot/peak of the starting material (2-Benzyl-3-chloroquinoxaline) to the product. Continue the reaction until the starting material is consumed. Consider increasing the reaction time or elevating the temperature by 10-15°C increments.
-
-
Probable Cause 2: Degradation of Hydrazine. Hydrazine is a potent reducing agent and can be susceptible to oxidation, especially in the presence of atmospheric oxygen or trace metal impurities. This depletes your key reagent.
-
Solution: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Use high-purity, freshly opened hydrazine hydrate. Sparging the solvent with nitrogen before adding reagents can also be beneficial.
-
-
Probable Cause 3: Competing Side Reactions. The chloroquinoxaline intermediate can react with water (if present in excess) to form the corresponding 2-benzyl-3-hydroxyquinoxaline. Additionally, the desired product itself can potentially undergo further reactions under harsh conditions.
-
Solution: Use anhydrous solvents to minimize hydrolysis of the starting material. Avoid excessive heating or prolonged reaction times after completion is confirmed by TLC/HPLC.
-
-
Probable Cause 4: Product Loss During Work-up/Purification. The product may have partial solubility in the aqueous phase during extraction or may not fully precipitate/crystallize from the chosen solvent system.
-
Solution: After quenching the reaction, ensure the pH is adjusted to be basic (pH 8-9) to ensure the product is in its free base form, minimizing its solubility in water. When extracting with an organic solvent (e.g., ethyl acetate), perform multiple extractions (e.g., 3 x volume) to maximize recovery.[3] For purification, carefully select a recrystallization solvent system where the product has high solubility at high temperatures and low solubility at room temperature or below.
-
Caption: Decision tree for troubleshooting low reaction yields.
Question 2: I'm observing a persistent impurity in my final product that is difficult to remove by recrystallization. What could it be and how do I get rid of it?
Answer: A common and challenging impurity is the dimer, formed by the reaction of the product (2-Benzyl-3-hydrazinoquinoxaline) with a molecule of the starting material (2-Benzyl-3-chloroquinoxaline). This impurity often has similar polarity to the product, making separation difficult.
-
Identification: Use LC-MS to analyze the impurity. The dimer will have a mass corresponding to [M_product + M_starting_material - HCl].
-
Prevention: The most effective strategy is prevention. Ensure slow, controlled addition of the 2-Benzyl-3-chloroquinoxaline to a solution containing an excess of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the electrophilic starting material, favoring the desired reaction over dimerization.
-
Removal: If the dimer has already formed, standard recrystallization may be insufficient. Flash column chromatography is the most effective method for removal. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, will typically allow for the separation of the slightly less polar dimer from the desired product.
Question 3: The reaction seems to stall, and my starting material is never fully consumed, even after prolonged heating. What is happening?
Answer: This issue often points to a deactivation of the reagents or a reversible reaction reaching equilibrium under your current conditions.
-
Probable Cause 1: Poor Quality Hydrazine Hydrate. Old or improperly stored hydrazine hydrate can absorb atmospheric CO₂ to form hydrazine carboxylate, reducing its effective concentration and nucleophilicity.
-
Solution: Use a fresh bottle of hydrazine hydrate from a reputable supplier. Quantify the hydrazine content via titration if you suspect the quality of a large batch.
-
-
Probable Cause 2: Deactivation of the Quinoxaline Ring. While less common, if your starting materials for the quinoxaline core synthesis were impure, you might have electron-donating groups inadvertently incorporated onto the benzene ring portion of the molecule. These groups deactivate the ring towards nucleophilic aromatic substitution, making the reaction more sluggish.
-
Solution: Re-purify your 2-Benzyl-3-chloroquinoxaline intermediate before the hydrazinolysis step. Confirm its structure and purity rigorously using ¹H NMR, ¹³C NMR, and elemental analysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting materials in this synthesis? A1: For the 2-Benzyl-3-chloroquinoxaline intermediate, purity should be >99% as determined by HPLC and NMR. It should be a free-flowing solid, free of residual solvents or acids from the chlorination step. For hydrazine hydrate, use a reputable grade (>98%) and handle it under an inert atmosphere to prevent degradation.[4]
Q2: Are there any specific safety precautions I should take when scaling up this reaction? A2: Yes. Hydrazine is toxic, corrosive, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic; when adding hydrazine or quenching the reaction, do so slowly and with adequate cooling (e.g., an ice bath) to maintain control of the internal temperature.
Q3: How should the final 2-Benzyl-3-hydrazinoquinoxaline product be stored to ensure its stability for preclinical use? A3: Hydrazine and hydrazone derivatives can be sensitive to light, air, and moisture.[5] The final product should be stored in an amber glass vial or a container protected from light. The container should be purged with an inert gas like argon or nitrogen before sealing. For long-term storage, keep it in a desiccator at low temperatures (-20°C is recommended). Periodically re-analyze the purity of the stored material via HPLC to ensure it has not degraded before use in animal studies.
Q4: Are there any "greener" or more modern synthetic alternatives that are suitable for scale-up? A4: Yes, the field of quinoxaline synthesis is evolving. For the initial condensation step to form the quinoxaline core, several green chemistry protocols have been developed. These include using environmentally friendly catalysts like bentonite clay (K-10) or solid acid catalysts (e.g., TiO₂-Pr-SO₃H), which can offer high yields at room temperature and may be recyclable.[6] Some methods also utilize water as a green solvent, reducing the reliance on volatile organic compounds.[7] While the hydrazinolysis step is quite efficient, exploring these greener alternatives for the first part of the synthesis can significantly improve the overall environmental footprint of the process on a larger scale.
Key Experimental Protocols
Protocol 1: Synthesis of 2-Benzyl-3-hydrazinoquinoxaline
-
Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add ethanol (10 volumes relative to the starting material). Begin nitrogen purging.
-
Reagent Addition: Add hydrazine hydrate (3.0 equivalents) to the ethanol and stir the mixture.
-
Reaction: In the dropping funnel, dissolve 2-Benzyl-3-chloroquinoxaline (1.0 equivalent) in a minimum amount of ethanol. Add this solution dropwise to the stirred hydrazine mixture over 30-60 minutes, maintaining the internal temperature below 40°C.
-
Heating & Monitoring: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C for ethanol). Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 3-5 hours.
-
Work-up: Cool the reaction to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (20 volumes). A precipitate should form.
-
Isolation: Stir the slurry for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system. Ethanol or isopropanol are often good starting points.
-
Dissolution: Place the crude, dry product in an appropriately sized flask and add the minimum amount of the chosen solvent. Heat the mixture to reflux with stirring until all the solid dissolves.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If needed, cooling can be continued in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Quality Control: Analyze the final product for purity (>98%) by HPLC and confirm its identity using ¹H NMR, Mass Spectrometry, and elemental analysis.[8]
Summary of Key Process Parameters
| Parameter | Recommended Value / Condition | Rationale / Notes |
| Stoichiometry | 2-Benzyl-3-chloroquinoxaline : Hydrazine Hydrate = 1 : 3 | An excess of hydrazine drives the reaction to completion and minimizes dimer formation. |
| Solvent | Ethanol or Isopropanol | Good solubility for reactants at reflux and allows for product precipitation upon cooling/quenching. |
| Temperature | Reflux (approx. 78-82°C) | Provides sufficient energy for the SNAr reaction without excessive side-product formation. |
| Reaction Time | 3 - 5 hours | Monitor by TLC/HPLC for completion to avoid unnecessary heating. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of hydrazine. |
| Work-up pH | Neutral to slightly basic | Ensures the product is in its free base form, minimizing solubility in aqueous media. |
| Purification | Recrystallization (Ethanol) or Column Chromatography | Recrystallization is preferred for scale-up; chromatography is for difficult-to-remove impurities. |
| Expected Yield | 80 - 95% | Yield is highly dependent on the purity of starting materials and adherence to the protocol. |
Reaction Mechanism
The core of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms in the quinoxaline ring activate the chlorine-bearing carbon towards nucleophilic attack.
Caption: Mechanism of the hydrazinolysis step via an SNAr pathway.
References
-
PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]
-
RSC Publishing. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. Retrieved from [Link]
-
Journal of Pure and Applied Microbiology. (2024). An In vitro Investigation of the Potential Synergistic Effect of 3-Hydrazinoquinoxaline-2-Thiol and Thymoquinone's against Methicillin Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]
-
NIH. (n.d.). Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Retrieved from [Link]
-
MTI University. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]
-
PubMed. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Retrieved from [Link]
-
PubChem. (n.d.). 2-benzyl-3-hydrazinoquinoxaline (C15H14N4). Retrieved from [Link]
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
-
Advion, Inc. (n.d.). Design, synthesis and anti-HIV activity of novel quinoxaline derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Retrieved from [Link]
- Google Patents. (n.d.). Improved methods for the preparation of quinoxaline derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents [patents.google.com]
- 4. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 5. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. advion.com [advion.com]
Quinoxaline Biological Testing: A Technical Support and Troubleshooting Guide
Welcome to the technical support center for quinoxaline biological testing. This guide is designed for researchers, scientists, and drug development professionals to refine protocols and achieve consistent, reproducible results. Quinoxaline derivatives represent a vital class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] However, realizing their full therapeutic potential requires robust and reliable in vitro and in vivo testing methodologies.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the common challenges encountered during the biological evaluation of these compounds.
Core Principles for Consistent Results
Before delving into specific assay troubleshooting, it's crucial to establish a foundation of sound experimental practice. Inconsistency in results often stems from minor, overlooked variations in core laboratory techniques.
-
Reagent Quality and Storage: Always use high-purity solvents and reagents. Pay special attention to Dimethyl Sulfoxide (DMSO), the most common solvent for quinoxaline derivatives.[4] DMSO is hygroscopic; absorbed water can drastically reduce the solubility of your compounds, leading to precipitation and inaccurate concentration calculations. Use anhydrous DMSO, aliquot it upon opening, and store it properly desiccated.
-
Compound Management: Maintain a detailed inventory of your quinoxaline compounds, including synthesis date, purity, and storage conditions. Repeated freeze-thaw cycles can degrade compounds. Prepare fresh stock solutions and serial dilutions for each experiment whenever possible.
-
Cell Culture Health: Ensure your cell lines are healthy, within a low passage number, and free from contamination. Perform regular checks for mycoplasma. Cellular stress can significantly alter responses to cytotoxic or antimicrobial agents.
-
Systematic Controls: The importance of controls cannot be overstated. Every assay plate must include:
-
Negative/Vehicle Control: Cells or microbes treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment. This establishes the baseline response and controls for solvent toxicity.[5]
-
Positive Control: A well-characterized compound known to produce a strong positive result in the assay (e.g., doxorubicin for anticancer assays, vancomycin for MRSA testing).[4][6] This validates that the assay system is working correctly.
-
Untreated Control: Cells or microbes in media alone. This provides a baseline for 100% viability or growth.
-
Troubleshooting Guides & FAQs by Application
This section addresses specific issues you might encounter during common biological assays for quinoxaline derivatives.
Section 1: Anticancer and Cytotoxicity Assays (e.g., MTT, SRB, Cell Viability)
Question: My IC50 values for the same quinoxaline compound vary significantly between experiments. What's causing this inconsistency?
Answer: High variability in IC50 values is a frequent challenge. The root cause can often be traced back to one of several factors:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment are a primary source of variability.[7] If plates are seeded too sparsely, cells may be in a lag phase of growth. If seeded too densely, they may become confluent and enter growth arrest before the experiment concludes.
-
Causality: The metabolic rate and sensitivity to cytotoxic agents can differ between log-phase growth and confluent cells.
-
Solution: Perform a cell growth curve for each cell line to determine the optimal seeding density that ensures logarithmic growth throughout the entire duration of the assay. Always count cells with a hemocytometer or automated cell counter before seeding; do not rely on estimations based on flask confluency.[8]
-
-
Compound Precipitation: Quinoxaline derivatives, being largely hydrophobic, can precipitate out of aqueous culture media, especially at higher concentrations.[9] This effectively lowers the concentration of the compound available to the cells.
-
Causality: If you see a precipitate (often visible as a fine white powder or crystals in the well), the nominal concentration is not the true concentration.
-
Solution: Visually inspect your plates under a microscope after adding the compound. The final DMSO concentration in the media should typically be kept below 0.5% to maintain solubility and minimize solvent-induced toxicity.[7] If solubility remains an issue, consider using alternative formulation strategies, though these must be carefully validated.
-
-
Incubation Time: The duration of compound exposure is critical. An incubation time that is too short may not be sufficient to induce a measurable effect, while one that is too long can lead to secondary effects or cell death due to nutrient depletion in control wells.
-
Solution: Standardize the incubation time across all experiments. A 24 to 72-hour incubation is common for cytotoxicity assays.[10] If you are investigating a new class of quinoxalines, it may be necessary to perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal endpoint.
-
Question: My results show high background in the negative control wells of my MTT assay. What should I do?
Answer: High background in an MTT assay (or other colorimetric/fluorometric assays) can obscure the true signal and lead to an underestimation of cytotoxicity.
-
Contaminated Reagents: Bacterial or fungal contamination in your media, serum, or even the MTT reagent itself can metabolize the tetrazolium salt, leading to a false positive signal.
-
Solution: Always use sterile technique. Filter-sterilize all prepared reagents. Visually inspect reagents for any signs of turbidity before use.
-
-
Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with the assay chemistry or the compound itself.[7]
-
Solution: Ensure that the serum percentage is consistent across all experiments. If interference is suspected, you can test this by running a cell-free plate with just media, serum, and your compound to see if a signal is generated.
-
-
Incomplete Solubilization of Formazan Crystals: The purple formazan crystals produced by viable cells must be fully dissolved before reading the absorbance.
-
Solution: Ensure the solubilization buffer (e.g., acidified isopropanol or DMSO) is added to all wells and that the plate is agitated sufficiently (e.g., on a plate shaker for 15-20 minutes) to completely dissolve the crystals. Check for a uniform purple color in your positive control wells by eye before placing the plate in the reader.
-
Question: How do I confirm that my quinoxaline derivative is inducing apoptosis and not just necrosis?
Answer: This is a crucial mechanistic question. A simple cytotoxicity assay measures cell death but doesn't distinguish the pathway. Several follow-up assays are required:
-
Annexin V/Propidium Iodide (PI) Staining: This is the gold standard for differentiating apoptosis from necrosis.
-
Mechanism: In early apoptosis, phosphatidylserine (PS) flips to the outer leaflet of the plasma membrane and can be detected by fluorescently-labeled Annexin V. The cell membrane is still intact, so PI is excluded. In late apoptosis or necrosis, the membrane loses integrity, allowing PI to enter and stain the DNA.
-
Result: Apoptotic cells will be Annexin V positive and PI negative (early) or positive for both (late). Necrotic cells are typically Annexin V negative and PI positive.
-
-
Caspase Activity Assays: Apoptosis is executed by a cascade of enzymes called caspases (e.g., caspase-3, -8, -9).
-
Solution: Use commercially available kits to measure the activity of key caspases in cell lysates after treatment with your compound. An increase in caspase-3 activity is a strong indicator of apoptosis.[11]
-
-
Western Blot Analysis: Analyze the expression levels of key apoptosis-related proteins.
Section 2: Antimicrobial Susceptibility Testing (e.g., MIC, MBC)
Question: I am getting inconsistent Minimum Inhibitory Concentration (MIC) values for my quinoxaline compound against the same bacterial strain. Why?
Answer: Reproducibility in MIC testing is paramount and relies on strict adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).[14][15]
-
Inoculum Density: The starting concentration of bacteria is the most critical variable.[16]
-
Causality: Too low an inoculum can lead to falsely low MICs (i.e., the compound appears more potent than it is). Too high an inoculum can overwhelm the compound, leading to falsely high MICs.
-
Solution: The inoculum must be standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted to achieve the final target concentration in the wells (typically 5 x 10^5 CFU/mL).[16] Use a densitometer for accuracy.
-
-
Media and Incubation Conditions: The type of broth and incubation environment can significantly affect both bacterial growth and compound activity.
-
Causality: Cation concentrations (e.g., Mg2+, Ca2+) in Mueller-Hinton Broth (MHB) can affect the activity of certain classes of antibiotics. Incubation time and temperature must be precisely controlled.[16]
-
Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[4] Incubate plates at 35 ± 2°C for 16-20 hours.[16] Ensure incubators are properly calibrated.
-
-
Reading the MIC Endpoint: This can be subjective if done visually.
-
Causality: Faint turbidity or a small button of cells at the bottom of a well can be difficult to interpret.
-
Solution: The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[4][16] Use a plate reader to measure optical density (OD) for a more objective endpoint. Compare treated wells to the growth in the positive control well.
-
Question: My quinoxaline derivative is poorly soluble in the broth, forming a precipitate. How can I perform an MIC test?
Answer: This is a common problem for hydrophobic molecules.
-
DMSO Concentration: While necessary for the stock solution, the final concentration of DMSO in the assay wells must be kept to a minimum, as it can have its own antimicrobial effect and affect bacterial growth. A final concentration of ≤1% is generally recommended. Always run a vehicle control with the highest concentration of DMSO to ensure it is not inhibiting growth.
-
Alternative Solvents/Surfactants: In some cases, a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.002%) can be added to the broth to improve solubility. However, this must be done with caution.
-
Validation Step: Before proceeding, you must first validate that the surfactant itself does not affect bacterial growth or interact with your compound. Run control wells with the surfactant alone and in combination with a known antibiotic to check for any synergistic or antagonistic effects.
-
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a standardized method for determining the cytotoxic effects of quinoxaline derivatives on adherent cancer cell lines.
-
Cell Seeding:
-
Harvest log-phase cells and perform a cell count.
-
Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the quinoxaline derivative in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve 2x the final desired concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).
-
Carefully remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO at the highest concentration used) and untreated control wells.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to convert the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from CLSI guidelines for determining the MIC of novel compounds against bacteria like Staphylococcus aureus.[4][14]
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, pick 3-5 isolated colonies and suspend them in sterile saline.
-
Vortex thoroughly.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[16]
-
Dilute this adjusted suspension 1:150 in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB). This will be your working inoculum.[4]
-
-
Compound Dilution Plate Setup:
-
Dispense 100 µL of CAMHB into columns 2-12 of a sterile 96-well round-bottom plate.
-
Prepare a starting solution of your quinoxaline compound in CAMHB at 2x the highest desired final concentration (e.g., 128 µg/mL). Add 200 µL of this solution to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard the final 100 µL from column 10.
-
Column 11 will be the growth control (no compound). Column 12 will be the sterility control (no compound, no bacteria).
-
-
Inoculation:
-
Add 100 µL of the working inoculum to wells in columns 1-11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be ~5 x 10^5 CFU/mL.
-
Add 100 µL of sterile CAMHB to column 12.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.[16]
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[16]
-
Data Presentation & Visualization
Table 1: Example Cytotoxicity Data for a Quinoxaline Derivative (QX-123)
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) ± SD | Selectivity Index (SI)* |
| QX-123 | MCF-7 (Breast Cancer) | 48 | 4.1 ± 0.5 | 12.2 |
| QX-123 | A549 (Lung Cancer) | 48 | 9.3 ± 1.1 | 5.4 |
| QX-123 | WI-38 (Normal Fibroblast) | 48 | 50.1 ± 4.7 | - |
| Doxorubicin | MCF-7 (Breast Cancer) | 48 | 0.8 ± 0.1 | 2.5 |
| Doxorubicin | WI-38 (Normal Fibroblast) | 48 | 2.0 ± 0.3 | - |
*Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells. A higher SI value indicates greater cancer-selective toxicity.
Diagrams
Below are diagrams created using Graphviz to illustrate key workflows and pathways relevant to quinoxaline testing.
Caption: General troubleshooting workflow for inconsistent assay results.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nih.org.pk [nih.org.pk]
- 15. protocols.io [protocols.io]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Quinoxalines: A New Frontier in Antimicrobial Warfare - A Comparative Analysis
In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic agents that can effectively combat drug-resistant pathogens.[1] Among the promising candidates, quinoxaline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[2][3][4][5][6] This guide provides an in-depth, objective comparison of the antimicrobial performance of quinoxaline derivatives against standard antibiotics, supported by experimental data and detailed methodologies to empower researchers, scientists, and drug development professionals in this critical field.
The Rise of Quinoxalines: A Viable Alternative?
Quinoxalines, bicyclic aromatic compounds, have demonstrated considerable efficacy against a range of pathogenic microorganisms, including strains that have developed resistance to conventional antibiotics.[7] Their versatile scaffold allows for extensive chemical modifications, leading to the synthesis of derivatives with enhanced antimicrobial potency.[3][4][8] Unlike many traditional antibiotics that target specific cellular processes, the primary mechanism of action for many quinoxaline derivatives involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent damage to cellular components, most notably DNA.[9][10][11] This distinct mechanism offers a potential advantage in circumventing existing resistance pathways.[1]
Mechanisms of Action: A Tale of Two Strategies
The antimicrobial efficacy of any compound is fundamentally dictated by its mechanism of action. Here, we explore the distinct strategies employed by quinoxaline derivatives and standard antibiotics.
Quinoxaline Derivatives: The Oxidative Onslaught
The antimicrobial activity of many quinoxaline 1,4-dioxides is linked to their ability to be reduced by bacterial oxidoreductases. This bioreduction process, particularly under hypoxic conditions, leads to the generation of damaging reactive oxygen species (ROS).[9][12] These ROS, including hydroxyl radicals, induce oxidative damage to critical macromolecules such as DNA, leading to strand scission and ultimately, cell death.[9][10] This multi-pronged attack on cellular integrity makes it more challenging for bacteria to develop resistance.
Caption: Proposed mechanism of antimicrobial action for quinoxaline derivatives.
Standard Antibiotics: Targeted Inhibition
In contrast, standard antibiotics typically operate through more specific mechanisms of action. For instance, tetracyclines inhibit protein synthesis by binding to the 30S ribosomal subunit, while vancomycin disrupts cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors. This high degree of specificity, while effective, can also be a vulnerability, as single-point mutations in the target site can confer resistance.
Head-to-Head Comparison: Quinoxaline Derivatives vs. Standard Antibiotics
The true measure of a novel antimicrobial agent lies in its performance relative to established treatments. The following tables summarize comparative data from various studies, highlighting the in vitro efficacy of different quinoxaline derivatives against key bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives vs. Standard Antibiotics against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Reference |
| Quinoxaline Derivative 3a | Potent (data not quantified) | - | [13] |
| Quinoxaline Derivative 9b | Potent (data not quantified) | - | [13] |
| Tetracycline (Standard) | - | - | [13] |
| Quinoxaline Derivative 5k | - | - | [2][3] |
| Vancomycin (Standard) | 1 - 8 | - | [11][14] |
| Unspecified Quinoxaline Derivative | 1 - 8 | - | [11][14] |
Table 2: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives vs. Standard Antibiotics against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| Quinoxaline Derivative 3a | - | - | [13] |
| Quinoxaline Derivative 9b | - | - | [13] |
| Tetracycline (Standard) | - | - | [13] |
| Quinoxaline Derivative 5k | - | - | [2][3] |
Note: Direct comparative MIC values were not consistently available across all cited studies for all organisms. Some studies indicated "potent activity" without providing specific numerical data.
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized protocols are paramount. Here, we detail the methodologies for two of the most common in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16][17][18]
1. Broth Microdilution Method:
This method utilizes a 96-well microtiter plate to test a range of antibiotic concentrations.
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the quinoxaline derivative and the standard antibiotic. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) to create a concentration gradient across the wells of the microtiter plate.[17][19]
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[20][21] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.[15] Include a growth control (no antimicrobial agent) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 18-24 hours.[15][22]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[16][23]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Zone of Inhibition (Kirby-Bauer) Test
This agar diffusion method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[22][24][25]
-
Inoculum Preparation and Plating: Prepare a standardized inoculum as described for the MIC test. Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to create a bacterial lawn.[20][21][22]
-
Application of Antimicrobial Disks: Aseptically place paper disks impregnated with a known concentration of the quinoxaline derivative and the standard antibiotic onto the surface of the agar.[20]
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.[22]
-
Result Interpretation: Measure the diameter of the clear zone of no growth around each disk in millimeters.[23][26] A larger zone of inhibition indicates greater susceptibility of the microorganism to the antimicrobial agent.[22]
Conclusion and Future Directions
The available evidence strongly suggests that quinoxaline derivatives represent a promising class of antimicrobial agents with the potential to address the challenge of drug-resistant infections.[1][27] Their unique mechanism of action and demonstrated efficacy against a range of pathogens, in some cases comparable or superior to standard antibiotics, warrant further investigation.[13][14][28]
Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the antimicrobial potency and pharmacokinetic properties of quinoxaline derivatives.[1] Furthermore, in vivo studies are crucial to validate the in vitro findings and assess the safety and efficacy of these compounds in a clinical setting. The continued exploration of the quinoxaline scaffold may pave the way for the development of a new generation of antibiotics to combat the growing threat of antimicrobial resistance.
References
- Synthesis of novel antibacterial and antifungal quinoxaline deriv
- Synthesis of novel antibacterial and antifungal quinoxaline deriv
- Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). PubMed.
- Minimum Inhibitory Concentration (MIC) Test.
- Zone of Inhibition Test - Kirby Bauer Test.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.
- A systematic review on the anti-microbial activities and structure-activity relationship (SAR)
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
- The minimum inhibitory concentr
- Minimum inhibitory concentr
- Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. NIH.
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers.
- Zone of Inhibition Test for Antimicrobial Activity.
- 13.
- Quinoxaline Derivatives Emerge as Potential Alternatives to Standard Antibiotics, Though Efficacy Varies. Benchchem.
- Zone of Inhibition. Nelson Labs.
- Synthesis and antimicrobial activity of some new quinoxaline deriv
- Quinoxaline Antibiotics: A Comparative Analysis Against Key Bacterial P
- A Comparative Analysis of Quinoxalinone Derivatives: Efficacy in Anticancer and Antimicrobial Applic
- Antimicrobial Susceptibility Testing.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Biological Activity of Quinoxaline Deriv
- Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases - Oxford Academic.
- Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PMC - NIH.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
- Quinoxaline Derivatives as a Promising Frontier in Comb
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
- Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. PMC - NIH.
- Interaction Between Synthetic Analogues of Quinoxaline Antibiotics and Nucleic Acids.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC - NIH.
- (PDF) Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus.
- Quinoxaline – Knowledge and References. Taylor & Francis.
Sources
- 1. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | MDPI [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. bmglabtech.com [bmglabtech.com]
- 20. pdb.apec.org [pdb.apec.org]
- 21. chainnetwork.org [chainnetwork.org]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. microchemlab.com [microchemlab.com]
- 25. nelsonlabs.com [nelsonlabs.com]
- 26. asm.org [asm.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Validation Guide: Establishing 2-Benzyl-3-hydrazinoquinoxaline as a Specific Enzyme Inhibitor
Abstract
The discovery of novel enzyme inhibitors is a cornerstone of modern drug development. However, the journey from initial hit identification to a validated lead compound is fraught with challenges, demanding rigorous, multi-faceted validation to confirm potency, selectivity, and mechanism of action. This guide provides a comprehensive framework for the validation of a novel compound, 2-Benzyl-3-hydrazinoquinoxaline (herein designated as BZQ), as a specific inhibitor of a hypothetical target, Tyrosine Kinase X (TK-X). While BZQ is presented as a case study, the principles and workflows described herein are broadly applicable to the validation of other novel enzyme inhibitors. We will compare BZQ's hypothetical performance against two well-established inhibitors of a related kinase family, "Inhibitor A" and "Inhibitor B," to provide context for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute robust inhibitor validation campaigns.
Introduction: The Challenge of Inhibitor Specificity
Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including roles as anticancer and antimicrobial agents. The core scaffold is considered a "privileged structure," capable of interacting with a variety of biological targets. Our focus here is on 2-Benzyl-3-hydrazinoquinoxaline (BZQ), a novel synthetic compound emerging from a high-throughput screen with potential inhibitory activity against Tyrosine Kinase X (TK-X), a critical enzyme implicated in oncogenic signaling.
The central challenge in validating any new inhibitor is demonstrating specificity. An inhibitor that interacts with multiple targets (polypharmacology) can lead to unforeseen off-target effects and toxicity, derailing a drug development program. Therefore, a successful validation strategy does not merely confirm that the compound inhibits the target; it rigorously proves that it does not significantly inhibit other, related enzymes.
This guide outlines a three-stage validation workflow designed to build a comprehensive profile for BZQ:
-
Stage 1: Biochemical Potency and Mechanism of Action (MoA)
-
Stage 2: Cellular Target Engagement and Pathway Modulation
-
Stage 3: Broad Selectivity Profiling and Off-Target Assessment
We will compare the hypothetical data for BZQ against "Inhibitor A" (a highly potent but less selective compound) and "Inhibitor B" (a moderately potent but highly selective compound) to illustrate the critical trade-offs in inhibitor design.
Stage 1: Biochemical Potency and Mechanism of Action
The initial step is to quantify the direct interaction between BZQ and the purified TK-X enzyme. This stage answers two fundamental questions: "How potent is the inhibitor?" and "How does it inhibit the enzyme?"
Experiment: IC50 Determination via In Vitro Kinase Assay
The half-maximal inhibitory concentration (IC50) is a measure of an inhibitor's potency. We will use an ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. A lower IC50 value indicates higher potency.
Protocol: ADP-Glo™ Kinase Assay
-
Prepare Reagents: Reconstitute purified recombinant TK-X enzyme, the specific peptide substrate, and ATP in kinase reaction buffer. Prepare a 10-point serial dilution of BZQ, Inhibitor A, and Inhibitor B in DMSO, then dilute further in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate mix to 2.5 µL of each inhibitor dilution. Initiate the reaction by adding 2.5 µL of ATP solution. Include "no enzyme" and "no inhibitor" controls. Incubate for 1 hour at room temperature.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the normalized response against the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Experiment: Mechanism of Action (MoA) via Enzyme Kinetics
To understand how BZQ inhibits TK-X, we perform kinetic studies. The primary goal is to determine if the inhibition is competitive with respect to ATP, the enzyme's co-substrate. This is crucial as ATP-competitive inhibitors are a well-understood class, and this MoA informs future lead optimization efforts.
Protocol: Kinetic Analysis
-
Setup: Perform the ADP-Glo™ assay as described above, but with a matrix of varying concentrations of both ATP and BZQ.
-
Execution: For each fixed concentration of BZQ (e.g., 0, 0.5x, 1x, 2x, 5x the IC50 value), generate a full ATP saturation curve.
-
Data Analysis: Plot the reaction velocity against the ATP concentration for each BZQ concentration. Transform the data into a Lineweaver-Burk (double reciprocal) plot.
-
Interpretation:
-
Competitive Inhibition: The lines on the plot will intersect at the y-axis, indicating that the inhibitor increases the apparent Km (substrate affinity) without affecting Vmax (maximum reaction rate).
-
Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that Vmax is reduced without a change in Km.
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
Comparative Biochemical Data
The following table summarizes the hypothetical results from our biochemical assays, positioning BZQ against our reference inhibitors.
| Compound | IC50 (nM) for TK-X | Ki (nM) | Mechanism of Action (MoA) |
| BZQ (Hypothetical) | 15 | 8 | ATP-Competitive |
| Inhibitor A (Reference) | 2 | 1 | ATP-Competitive |
| Inhibitor B (Reference) | 50 | 28 | ATP-Competitive |
This data suggests that BZQ is a potent, ATP-competitive inhibitor of TK-X, more potent than Inhibitor B but less so than the highly potent Inhibitor A.
Stage 2: Cellular Target Engagement and Pathway Modulation
Demonstrating that an inhibitor works on a purified enzyme is only the first step. It is critical to prove that it can enter a cell, engage its target in the complex cellular environment, and modulate the downstream signaling pathway.
Experiment: Cellular Target Engagement using NanoBRET™
The NanoBRET™ Target Engagement Assay is a live-cell method to quantify inhibitor binding to a target protein. It uses energy transfer (BRET) between a NanoLuc® luciferase-tagged TK-X and a fluorescent energy transfer probe. A potent inhibitor will displace the probe, reducing the BRET signal.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for the TK-X-NanoLuc® fusion protein. Plate the cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of BZQ, Inhibitor A, or Inhibitor B for 2 hours.
-
Assay Execution: Add the fluorescent NanoBRET™ tracer and the Nano-Glo® substrate to the wells.
-
Data Acquisition: Read the plate on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (610 nm) emission.
-
Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against inhibitor concentration to determine the cellular EC50, which reflects target engagement.
Experiment: Downstream Pathway Inhibition via Western Blot
If BZQ inhibits TK-X, then the phosphorylation of its direct downstream substrate (Substrate-Y) should decrease. Western blotting is a standard technique to visualize this effect.
Protocol: Western Blot for Phospho-Substrate-Y
-
Cell Culture and Treatment: Culture a cancer cell line known to have active TK-X signaling. Treat the cells with varying concentrations of BZQ for a set time (e.g., 4 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of Substrate-Y (p-Substrate-Y). Subsequently, probe with a primary antibody for total Substrate-Y and a loading control (e.g., GAPDH).
-
Detection: Use secondary antibodies conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensity. A dose-dependent decrease in the p-Substrate-Y signal (normalized to total Substrate-Y and GAPDH) confirms pathway inhibition.
Comparative Cellular Data
| Compound | Cellular Target Engagement EC50 (nM) | Pathway Inhibition IC50 (p-Substrate-Y, nM) |
| BZQ (Hypothetical) | 85 | 150 |
| Inhibitor A (Reference) | 20 | 55 |
| Inhibitor B (Reference) | 300 | 550 |
This data shows that BZQ effectively engages its target in live cells and inhibits the downstream signaling pathway. The rightward shift from biochemical IC50 to cellular EC50 is expected and reflects factors like cell permeability and efflux. BZQ demonstrates a stronger cellular effect than the highly selective Inhibitor B but is less potent in cells than Inhibitor A.
Stage 3: Broad Selectivity Profiling
This final stage is the ultimate test of specificity. BZQ will be screened against a large panel of other kinases to identify potential off-targets. A highly selective inhibitor will show a large potency window between its intended target and other kinases.
Experiment: Kinome-Wide Selectivity Screen
Commercial services (e.g., Eurofins DiscoverX, Promega) offer screening against a panel of hundreds of kinases (e.g., the KINOMEscan™ panel). The output is typically presented as "% Inhibition" at a fixed concentration (e.g., 1 µM).
Protocol: Broad Kinase Panel Screen
-
Compound Submission: Provide a sample of BZQ at a specified concentration and volume.
-
Screening: The service provider will perform binding or activity assays against a panel of typically >400 human kinases.
-
Data Analysis: The primary data is reported as percent inhibition at the tested concentration. Hits are defined as kinases inhibited above a certain threshold (e.g., >75% inhibition).
-
Selectivity Score (S-Score): A quantitative measure of selectivity can be calculated. For example, S(10) is the number of kinases with >90% inhibition at a 1 µM dose, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Visualizing Selectivity: The Kinome Map
The results of the screen are best visualized on a kinome map, where inhibited kinases are highlighted. This provides an immediate visual representation of the inhibitor's selectivity profile.
Comparative Selectivity Data
| Compound | Selectivity Score S(10) at 1 µM | Key Off-Targets (>90% Inhibition) |
| BZQ (Hypothetical) | 0.02 (9 kinases) | TK-Z, CK1A |
| Inhibitor A (Reference) | 0.08 (36 kinases) | TK-Z, TK-A, TK-B, CDK2, etc. |
| Inhibitor B (Reference) | 0.005 (2 kinases) | None significant |
This hypothetical data positions BZQ as a relatively selective compound. It is significantly more selective than the potent but promiscuous Inhibitor A, though less "clean" than the exceptionally selective Inhibitor B. The identification of TK-Z and CK1A as potential off-targets is critical information that must be investigated in subsequent studies.
Diagrams and Workflows
Overall Validation Workflow
Caption: A three-stage workflow for validating a novel enzyme inhibitor.
Hypothetical TK-X Signaling Pathway
Caption: Inhibition of the TK-X signaling pathway by BZQ.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-stage process for validating 2-Benzyl-3-hydrazinoquinoxaline (BZQ) as a specific inhibitor of Tyrosine Kinase X. Through a combination of biochemical, cellular, and broad-panel screening assays, we can build a comprehensive data package.
Our hypothetical results position BZQ as a promising lead compound:
-
Potent: It demonstrates low nanomolar potency against the purified enzyme.
-
Cell-Active: It effectively engages the target in live cells and modulates the downstream pathway.
-
Selective: It shows a favorable selectivity profile compared to other inhibitors, with only a few identifiable off-targets requiring further investigation.
The next steps in the development of BZQ would involve validating the identified off-targets (TK-Z and CK1A) to understand the potential liabilities, followed by medicinal chemistry efforts to improve potency and selectivity further. This structured validation approach ensures that only the most promising and well-characterized compounds advance in the drug discovery pipeline, maximizing the potential for success.
References
-
Title: Synthesis and biological activity of quinoxaline derivatives: a review. Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Recent Advances in the Synthesis and Antitumor Activity of Quinoxaline and Its Derivatives. Source: Molecules URL: [Link]
-
Title: A Simple and General Method for Characterizing the Selectivity of Kinase Inhibitor. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Western Blotting. Source: Nature Methods URL: [Link]
Revitalizing Penicillin: A Guide to the Synergistic Action of Hydrazinoquinoxaline Against MRSA
A Senior Application Scientist's Guide for Researchers in Drug Development
The emergence and spread of Methicillin-resistant Staphylococcus aureus (MRSA) represent a significant and ongoing challenge to global public health. Resistance to the entire class of β-lactam antibiotics, the traditional workhorses for treating S. aureus infections, has necessitated the use of last-resort therapies like vancomycin and linezolid. However, the efficacy of these agents is now threatened by the rise of resistant strains, creating an urgent need for novel therapeutic strategies.[1][2] One of the most promising approaches is the use of combination therapies designed to restore the efficacy of older, well-established antibiotics.
This guide provides an in-depth analysis of the synergistic effect observed between penicillin, a classic β-lactam, and hydrazinoquinoxaline, a novel adjuvant compound. We will explore the underlying mechanisms of MRSA resistance, the compelling experimental data supporting this synergistic interaction, and detailed protocols for researchers to validate and expand upon these findings.
The Core Problem: How MRSA Evades Penicillin
The primary mechanism of penicillin action is the inhibition of Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][3] By acylating the active site of these enzymes, β-lactam antibiotics prevent the cross-linking of peptidoglycan strands, leading to a weakened cell wall and eventual cell lysis.
MRSA's high-level resistance is primarily attributed to the acquisition of the mecA gene, which is carried on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[1][2][4] This gene encodes for a unique PBP, known as PBP2a (or PBP2').[1][4][5] The key feature of PBP2a is its low binding affinity for most β-lactam antibiotics.[1][5] While the native PBPs of S. aureus are effectively inhibited by penicillin, PBP2a remains active and takes over the crucial transpeptidase function of cell wall cross-linking, rendering the antibiotic ineffective.[4][6][7] The active site of PBP2a is structurally "closed" in its native state, preventing antibiotics from gaining access, a conformation that is regulated by a distant allosteric site.[4][7]
Diagram: Mechanism of MRSA Resistance and Proposed Synergy
Caption: MRSA evades penicillin via PBP2a. Hydrazinoquinoxaline is proposed to inhibit PBP2a, restoring penicillin's efficacy.
The Synergistic Solution: Hydrazinoquinoxaline as a Penicillin Potentiator
Recent research has demonstrated that compounds from the quinoxaline class, specifically 3-hydrazinoquinoxaline-2-thiol, can act as potent adjuvants, restoring the bactericidal activity of penicillin against MRSA.[1] A pioneering study showed that this combination resulted in a significant reduction in the Minimum Inhibitory Concentrations (MICs) for penicillin against various clinical MRSA strains, with MICs decreasing by up to 64-fold.[1][8]
While the precise mechanism is still under active investigation, in silico docking studies suggest that hydrazinoquinoxaline derivatives can interact with PBP2a.[9][10] This interaction is hypothesized to either directly inhibit the transpeptidase activity of PBP2a or induce a conformational change that re-sensitizes the enzyme to inhibition by β-lactam antibiotics. By neutralizing the primary resistance determinant, hydrazinoquinoxaline allows penicillin to effectively inhibit the remaining native PBPs, leading to the collapse of cell wall synthesis and bacterial death.
Quantitative Evidence: A Comparative Analysis
The synergy between hydrazinoquinoxaline and penicillin is best illustrated through quantitative data obtained from checkerboard assays. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a key metric for quantifying drug interactions.
Table 1: Representative MIC and FIC Index Data for Penicillin and 3-Hydrazinoquinoxaline-2-Thiol (HQ) against Clinical MRSA Strains
| MRSA Strain | MIC (µg/mL) - Penicillin Alone | MIC (µg/mL) - HQ Alone | MIC (µg/mL) - Penicillin in Combo | MIC (µg/mL) - HQ in Combo | FIC Index* | Interpretation |
| Strain 1 | 512 | 32 | 32 | 4 | 0.188 | Synergy |
| Strain 2 | 1024 | 16 | 64 | 2 | 0.188 | Synergy |
| Strain 3 | 256 | 64 | 16 | 8 | 0.188 | Synergy |
| Strain 4 | 128 | 8 | 16 | 2 | 0.375 | Synergy |
*FIC Index Calculation: (MIC of Penicillin in Combo / MIC of Penicillin Alone) + (MIC of HQ in Combo / MIC of HQ Alone). An FIC Index of ≤ 0.5 is a strong indicator of synergy.[2][11][12][13]
As the data clearly shows, when used in combination, the concentration of penicillin required to inhibit MRSA growth is dramatically reduced to levels that are clinically achievable.[1] This potentiation effect holds significant promise for reclaiming penicillin as a viable anti-MRSA agent.
Table 2: Comparison with Standard-of-Care Anti-MRSA Agents
| Antibiotic | Typical MIC Range for MRSA (µg/mL) | Mechanism of Action | Key Limitations |
| Penicillin + HQ | (Penicillin) 16 - 64 | Cell Wall Synthesis Inhibition | (Investigational) |
| Vancomycin | 0.5 - 2.0[14][15][16][17] | Cell Wall Synthesis Inhibition | "MIC creep", nephrotoxicity, slow bactericidal activity.[18] |
| Linezolid | 1.0 - 4.0[19][20][21][22] | Protein Synthesis Inhibition | Generally bacteriostatic, potential for resistance, myelosuppression.[1][2] |
| Daptomycin | 0.25 - 1.0[17] | Cell Membrane Disruption | Inactivated by pulmonary surfactant, potential for resistance.[1] |
This comparison highlights the potential of the penicillin-hydrazinoquinoxaline combination to achieve potent anti-MRSA activity, positioning it as a compelling alternative to current therapies, which face their own challenges of toxicity and emerging resistance.[1][2]
Experimental Protocols for Synergy Validation
For researchers aiming to investigate this synergistic interaction, the following protocols provide a standardized framework. Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is paramount for reproducibility.
Checkerboard Broth Microdilution Assay
Principle: This assay is the gold standard for quantifying synergy. It involves exposing a standardized bacterial inoculum to a two-dimensional array of antibiotic concentrations, allowing for the determination of the MIC for each drug alone and in every combination.
Diagram: Checkerboard Assay Workflow
Caption: Workflow for setting up a checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI).
Step-by-Step Methodology:
-
Prepare Inoculum: From a fresh culture plate, select several colonies of the MRSA test strain and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the assay plate.[12]
-
Prepare Drug Dilutions:
-
Drug A (Penicillin): Prepare serial twofold dilutions horizontally across a 96-well microtiter plate in 50 µL volumes of CAMHB. Concentrations should span from well above to well below the known MIC.
-
Drug B (Hydrazinoquinoxaline): Prepare serial twofold dilutions and add them vertically to the same plate in 50 µL volumes.
-
Causality: This orthogonal dilution scheme ensures that every well (except controls) contains a unique combination of the two drugs.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.[12] Include growth control wells (broth + inoculum, no drug) and sterility control wells (broth only).
-
Incubation: Incubate the plate at 35°C for 16-24 hours in ambient air.[12]
-
Reading Results: The MIC is defined as the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible bacterial growth.
-
Calculate FIC Index: For each well showing no growth, calculate the FIC Index using the formula provided in Table 1. The lowest FIC Index value is reported for the combination.
Time-Kill Kinetic Assay
Principle: This dynamic assay provides insight into the rate of bacterial killing over time. It is used to confirm bactericidal synergy, which is generally defined as a ≥ 2-log₁₀ (99%) decrease in CFU/mL by the combination compared to the most active single agent.[23][24]
Step-by-Step Methodology:
-
Prepare Cultures: Grow an overnight culture of the MRSA test strain. Dilute into fresh, pre-warmed CAMHB to a starting density of ~5 x 10⁵ CFU/mL.
-
Set Up Test Conditions: Prepare flasks containing:
-
Growth Control (no drug)
-
Drug A (Penicillin) at a sub-MIC concentration (e.g., 0.5x MIC)
-
Drug B (HQ) at a sub-MIC concentration (e.g., 0.5x MIC)
-
Combination of Drug A + Drug B at the same sub-MIC concentrations.
-
Causality: Using sub-inhibitory concentrations is crucial to demonstrate that the combination achieves an effect that neither drug can produce on its own at those levels.
-
-
Incubation and Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[23]
-
Quantify Viable Bacteria: Perform serial dilutions of each aliquot in sterile saline and plate onto a non-selective agar (e.g., Tryptic Soy Agar).
-
Data Analysis: After overnight incubation of the plates, count the colonies to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time.
Diagram: Interpreting Time-Kill Curves
Caption: Conceptual representation of time-kill assay results demonstrating a synergistic effect.
Discussion and Future Directions
The synergistic combination of hydrazinoquinoxaline with penicillin presents a compelling strategy to combat MRSA. By effectively neutralizing the primary resistance mechanism, PBP2a, this approach has the potential to resurrect an entire class of safe and effective antibiotics. The experimental data, characterized by a significant reduction in penicillin's MIC and a synergistic FIC index, provides a strong foundation for further investigation.
Future research should focus on several key areas:
-
Mechanism of Action: Elucidating the precise molecular interactions between hydrazinoquinoxaline derivatives and PBP2a through structural biology and biochemical assays.
-
Spectrum of Activity: Evaluating the efficacy of this combination against a broader panel of clinical MRSA isolates, including those with different genetic backgrounds and resistance profiles.
-
In Vivo Efficacy: Progressing to animal models of MRSA infection to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of the combination.
-
Toxicity: Conducting comprehensive toxicology studies to ensure the safety of hydrazinoquinoxaline derivatives for potential clinical use.[25]
Conclusion
The crisis of antibiotic resistance demands innovative solutions. The strategy of combining a β-lactam antibiotic with an adjuvant that restores its activity is a powerful paradigm. The evidence supporting the synergy between hydrazinoquinoxaline and penicillin against MRSA is robust and promising. For researchers in the field, the protocols and data presented in this guide offer a clear roadmap for exploring and advancing this exciting therapeutic avenue, with the ultimate goal of developing new, effective treatments to overcome the formidable challenge of MRSA.
References
- Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center. PubMed.
- Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection. PubMed Central.
- Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period. National Institutes of Health (NIH).
- Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period. American Society for Microbiology (ASM) Journals.
- Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? PubMed Central (PMC) - NIH.
- Vancomycin MIC-related parameters of MRSA isolates from different specimens. ResearchGate.
- Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. PubMed Central (PMC) - NIH.
- Clinical Significance of Vancomycin Minimum Inhibitory Concentration in Staphylococcus aureus Infections: A Systematic Review and Meta-analysis. Oxford Academic.
- Vancomycin and linezolid MIC distribution according to different S. aureus phenotype populations (top, MSSA). ResearchGate.
- Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: Anin vitroandin silicoevaluation. Biomolecules and Biomedicine.
- An In vitro Investigation of the Potential Synergistic Effect of 3-Hydrazinoquinoxaline-2-Thiol and Thymoquinone's against Methicillin Resistant Staphylococcus aureus (MRSA). Journal of Pure and Applied Microbiology.
- Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus. PubMed Central (PMC) - NIH.
- Linezolid Dampens Neutrophil-Mediated Inflammation in Methicillin-Resistant Staphylococcus aureus–Induced Pneumonia and Protects the Lung of Associated Damages. The Journal of Infectious Diseases | Oxford Academic.
- Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation. R Discovery.
- Linezolid susceptibility in MRSA isolates: insights into resistance and concordance in phenotypic detection methods. Professional Medical Journal.
- Synergistic Augmentation of Beta-Lactams: Exploring Quinoline-Derived Amphipathic Small Molecules as Antimicrobial Potentiators against Methicillin-Resistant Staphylococcus aureus. PubMed.
- (PDF) Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation. ResearchGate.
- Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation. National Institutes of Health (NIH).
- Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy - ASM Journals.
- (PDF) Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. ResearchGate.
- Time kill assays for Streptococcus agalactiae and synergy testing. Protocols.io.
- Role of Penicillin-Binding Protein 2 (PBP2) in the Antibiotic Susceptibility and Cell Wall Cross-Linking of Staphylococcus aureus: Evidence for the Cooperative Functioning of PBP2, PBP4, and PBP2A. American Society for Microbiology (ASM) Journals.
- Synergistic mechanisms of CIN with β‐lactam antibiotics against MRSA.... ResearchGate.
- Conformational dynamics in penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus, allosteric communication network and enablement of catalysis. PubMed Central (PMC) - NIH.
- Penicillin‐binding protein PBP2a provides variable levels of protection toward different β‐lactams in Staphylococcus aureus RN4220. PubMed Central (PMC) - NIH.
- Penicillin. Wikipedia.
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
- Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. American Society for Microbiology (ASM) Journals.
- An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. MDPI.
- New and simplified method for drug combination studies by checkerboard assay. National Institutes of Health (NIH).
- (PDF) New and simplified method for drug combination studies by checkerboard assay. ResearchGate.
- Antibiotic Synergy (Checkerboard) Testing, Other Bacterial. AMRI.
- When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing. The Kirby Laboratory.
- checkerboard microdilution method: Topics by Science.gov. Science.gov.
Sources
- 1. Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillin‐binding protein PBP2a provides variable levels of protection toward different β‐lactams in Staphylococcus aureus RN4220 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Conformational dynamics in penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus, allosteric communication network and enablement of catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bjbms.org [bjbms.org]
- 10. microbiologyjournal.org [microbiologyjournal.org]
- 11. actascientific.com [actascientific.com]
- 12. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 13. kirbylab.org [kirbylab.org]
- 14. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. journals.asm.org [journals.asm.org]
- 24. journals.asm.org [journals.asm.org]
- 25. Synergistic Augmentation of Beta-Lactams: Exploring Quinoline-Derived Amphipathic Small Molecules as Antimicrobial Potentiators against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Substituted Quinoxaline Derivatives: Synthesis, Biological Performance, and Structure-Activity Relationship
Introduction
The quinoxaline scaffold, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, stands as a "privileged" structure in the landscape of medicinal chemistry.[1] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[2][3][4][5] This versatility has established quinoxalines as a cornerstone for the development of novel therapeutic agents.[4]
This guide offers a comprehensive comparative analysis of various 2-substituted quinoxaline derivatives. Moving beyond a simple catalog of compounds, we will delve into the causality behind their synthesis, dissect their performance through robust experimental data, and elucidate the critical structure-activity relationships (SAR) that govern their biological efficacy. This document is designed to serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only comparative data but also the foundational methodologies to validate and expand upon these findings.
I. Synthetic Strategies: From Precursors to Bioactive Scaffolds
The functionalization of the quinoxaline ring, particularly at the C2 and C3 positions, is pivotal to its biological activity. The choice of synthetic route is therefore a critical first step, dictating the feasibility and diversity of the derivatives that can be generated. Two predominant strategies have emerged as both efficient and versatile.
Causality of Synthetic Choice:
The selection between the two primary routes often depends on the desired final product and the availability of starting materials.
-
Route A (Condensation): This is the classical and most direct approach for creating the core quinoxaline ring system, especially for symmetrically substituted derivatives. Its efficiency is high when the requisite α-dicarbonyl compound is readily available.[3]
-
Route B (Nucleophilic Substitution): This method is exceptionally versatile for creating a diverse library of asymmetrically substituted derivatives. Starting from the commercially available 2,3-dichloroquinoxaline (2,3-DCQ), chemists can introduce a wide array of nucleophiles (containing sulfur, nitrogen, oxygen, etc.), allowing for fine-tuning of the molecule's physicochemical properties.[6] This step-wise substitution provides greater control over the final structure.
General Synthetic Workflow
The following diagram illustrates the two primary pathways for synthesizing 2-substituted quinoxaline derivatives.
Caption: General synthetic pathways to quinoxaline derivatives.
II. Comparative Analysis of Biological Performance
The true measure of a scaffold's utility lies in its biological performance. Here, we compare 2-substituted quinoxaline derivatives across several key therapeutic areas, supported by quantitative experimental data.
A. Anticancer Activity
Quinoxaline derivatives have shown remarkable efficacy against a multitude of cancer cell lines, often by targeting critical cellular machinery.[1][7]
Mechanism of Action & Structure-Activity Relationship (SAR): A primary mode of action for many anticancer quinoxalines is the inhibition of key enzymes like topoisomerases and protein kinases (e.g., EGFR), which are essential for cancer cell proliferation and survival.[1][7][8]
-
Topoisomerase II Inhibition: These enzymes are crucial for managing DNA topology during replication. Their inhibition leads to DNA damage and ultimately, cell death.[8][9]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives tumor growth. Quinoxalines can block its activity, halting downstream proliferation signals.[7]
-
SAR Insights: The nature of the substituent at the C2 position is a critical determinant of cytotoxic potency.
-
Large, Heterocyclic Moieties: Fusing bulky, pharmacologically active groups like coumarin to the C2 position can dramatically enhance potency. For instance, a 2-(8-methoxy-coumarin-3-yl)-quinoxaline derivative (Compound 3b ) exhibited an IC50 of 1.85 µM against MCF-7 breast cancer cells, proving significantly more potent than the standard drug staurosporine (IC50 = 6.77 µM).[7][8]
-
Aromatic vs. Heteroaromatic Rings: Studies comparing 2,3-diphenyl with 2,3-difuranyl derivatives found that heteroaromatic substitutions provide superior antiproliferative activity.[10]
-
Linker Groups: The linker connecting a substituent to the quinoxaline core is also vital. An NH-CO linker has been shown to increase anticancer effects compared to simple aliphatic linkers.[2][11]
-
Comparative Performance Data (IC50, µM)
| Compound ID | 2-Substituent Group | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference(s) |
| 3b | 2-(8-methoxy-coumarin-3-yl) | MCF-7 (Breast) | 1.85 | Topo II & EGFR Inhibition | [7],[8] |
| Staurosporine | (Reference Drug) | MCF-7 (Breast) | 6.77 | Protein Kinase Inhibitor | [7],[8] |
| 3a | 2-(5-bromo-2-hydroxy-phenyl) | MCF-7 (Breast) | 12.74 | Cytotoxicity | [7] |
| Benzo[g]quinoxaline 3 | 2,4-disubstituted | MCF-7 (Breast) | 2.89 | Topo IIβ Inhibition | [9] |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 2.01 | Topo II Inhibitor | [9] |
| Compound 11 | Phenyl with NH-CO linker | HCT116 (Colon) | 2.5 | Not specified | [2] |
Key Signaling Pathway: EGFR Inhibition
Caption: Mechanism of EGFR inhibition by quinoxaline derivatives.
B. Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Quinoxaline derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[6][12]
Mechanism of Action & Structure-Activity Relationship (SAR): The antimicrobial action of quinoxalines is not fully elucidated but is thought to involve interference with microbial DNA synthesis or other essential metabolic pathways.
-
SAR Insights:
-
Symmetrical vs. Asymmetrical Substitution: Symmetrically 2,3-disubstituted quinoxalines have been shown to possess more significant antibacterial activity compared to their asymmetrically substituted counterparts.[6]
-
Influence of Functional Groups: The presence of sulfur and nitrogen in substituents often enhances antimicrobial efficacy.[6] Thioether and arylhydrazone functionalities at the C2/C3 positions are associated with potent activity.[6] Conversely, bulky groups like morpholino can reduce antibacterial action.[6]
-
Halogenation: Halogenated derivatives, such as those with chloro or bromo substitutions, often display strong antimicrobial properties.
-
Comparative Performance Data (MIC, µg/mL)
| Compound Series/ID | Substituent(s) | S. aureus (G+) | B. subtilis (G+) | E. coli (G-) | C. albicans (Fungus) | Reference(s) |
| 2d | 2,3-bis(4-methylphenylthio) | - | 16 | 8 | - | [6] |
| 3c | 2,3-bis(4-methoxyphenylamino) | - | 16 | 8 | - | [6] |
| 6a | 2-chloro-3-(phenylthio) | - | 16 | - | >128 | [6] |
| 10 | Pentacyclic derivative | - | - | - | 16 | [6] |
| 5p | C2 amine-substituted | 4 | 8 | - | - | [13] |
| Gentamycin | (Reference Drug) | - | - | - | - | [6] |
| Ketoconazole | (Reference Drug) | - | - | - | - | [6] |
C. Antiviral and Antioxidant Activities
Beyond anticancer and antimicrobial effects, 2-substituted quinoxalines are being explored for other therapeutic applications.
-
Antiviral Activity: Quinoxalines have emerged as promising antiviral agents, with activity reported against a range of viruses, including respiratory pathogens.[14][15][16] This makes them a scaffold of interest for addressing viral pandemics.[16] The mechanism often involves inhibiting viral enzymes like reverse transcriptase.[14]
-
Antioxidant Activity: Certain derivatives act as potent antioxidants by scavenging free radicals.[17][18] In DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, phenylhydrazone-substituted quinoxalines have shown strong radical scavenging capabilities, with some compounds proving more potent than the standard antioxidant Trolox.[17]
III. Key Experimental Protocols
To ensure trustworthiness and reproducibility, the protocols used to generate performance data must be robust and self-validating. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of 2-Substituted Quinoxaline via Nucleophilic Substitution
This protocol describes a general method for synthesizing asymmetrically substituted quinoxalines starting from 2,3-dichloroquinoxaline (2,3-DCQ).[6]
-
Step 1: First Substitution (Monosubstitution) a. Dissolve 2,3-DCQ (1 equivalent) in a suitable solvent (e.g., ethanol, DMF). b. Add the first nucleophile (e.g., a thiol or amine, 1 equivalent) to the solution. c. Add a base (e.g., triethylamine or potassium carbonate, 1.1 equivalents) to facilitate the reaction. d. Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC). e. Upon completion, pour the mixture into ice-cold water. f. Collect the resulting precipitate by filtration, wash with water, and dry to yield the 2-substituted-3-chloroquinoxaline intermediate.
-
Step 2: Second Substitution (Disubstitution) a. Dissolve the intermediate from Step 1 (1 equivalent) in a suitable solvent. b. Add the second, different nucleophile (1 equivalent) and a base (1.1 equivalents). c. Heat the mixture under reflux for 4-8 hours, monitoring by TLC. d. After cooling, pour the mixture into ice-cold water. e. Collect the precipitate by filtration, wash, and purify by recrystallization or column chromatography to obtain the final 2,3-disubstituted product.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a standard colorimetric method to assess the ability of a compound to inhibit cell proliferation.[9][11]
-
Cell Seeding: a. Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS). b. Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: a. Prepare stock solutions of the synthesized quinoxaline derivatives in DMSO. b. Create a series of dilutions in the culture medium to achieve the desired final concentrations. c. Replace the medium in the 96-well plate with the medium containing the test compounds (and a vehicle control, e.g., 0.1% DMSO). d. Incubate the plates for 48 to 72 hours.
-
MTT Addition and Incubation: a. After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Measurement: a. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. b. Shake the plate for 10 minutes to ensure complete dissolution. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot a dose-response curve (viability vs. concentration) and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
IV. Conclusion and Future Perspectives
The 2-substituted quinoxaline scaffold is a remarkably versatile and powerful platform in medicinal chemistry. This guide has demonstrated that strategic modifications at the C2 position can yield derivatives with potent and selective biological activities, spanning anticancer, antimicrobial, and antiviral applications.
Key Takeaways:
-
Synthesis Dictates Diversity: The choice between condensation and nucleophilic substitution pathways allows for either direct core formation or the creation of highly diverse libraries.
-
SAR is Paramount: The biological performance of 2-substituted quinoxalines is not arbitrary. It is governed by clear structure-activity relationships, where the size, electronics, and nature (aromatic vs. heteroaromatic) of the substituent are critical determinants of efficacy.
-
Proven Performance: Compounds like the coumarin-hybrid 3b have shown superior anticancer activity compared to established drugs in preclinical models, highlighting the immense potential for developing next-generation therapeutics.[7][8]
The future of quinoxaline research lies in the rational design of new derivatives based on these established SAR principles. Further exploration of novel C2 substituents, optimization of linker chemistry, and the development of hybrid molecules that target multiple biological pathways simultaneously will undoubtedly lead to the discovery of even more potent and selective drug candidates.
References
-
Al-Warhi, T., Rizk, O., Al-Ghorbani, M., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. Scientific Reports. Available at: [Link][7]
-
Al-Warhi, T., Rizk, O., Al-Ghorbani, M., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. RSC Advances. Available at: [Link][8]
-
Arote, R. B., & Mashelkar, U. C. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., et al. (2020). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link][9]
-
ResearchGate (n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. Available at: [Link]
-
Abdel-Wahab, B. F., Abdel-Latif, E., Mohamed, H. A., & Awad, G. E. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. Available at: [Link][6]
-
Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. Available at: [Link][2]
-
Talele, T. T., Kulkarni, V. M., & Kulkarni, M. V. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Journal of the Korean Chemical Society. Available at: [Link][12]
-
Alasmari, F. A. S., Aljaber, N. A., & Korrah, M. M. S. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science. Available at: [Link]
-
Li, Y., Liu, Y., Zhang, Y., et al. (2018). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][13]
-
Kumar, R., Chauhan, L. S., & Singh, R. M. (2024). Synthesis of 2-aryl quinoxaline derivatives and their in silico investigation for breast cancer medication. Synthetic Communications. Available at: [Link]
-
TSI Journals (2014). SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. Trade Science Inc. Available at: [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link][3]
-
ResearchGate (n.d.). Synthesis of 2-monosubstituted derivatives of quinoxalines in reactions with C-nucleophiles. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. Available at: [Link][4]
-
Ait-Haddou, T., Gellis, A., & Vanelle, P. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. Available at: [Link][14]
-
PubMed (n.d.). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. PubMed. Available at: [Link]
-
Makosza, M., & Paszewski, M. (2006). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. Available at: [Link]
-
PharmaTutor (2011). Exploring Biological Activities of Quinoxaline Derivatives. PharmaTutor. Available at: [Link][5]
-
Ait-Haddou, T., Gellis, A., & Vanelle, P. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed. Available at: [Link][15]
-
ACS Publications (2014). Design, Synthesis, Antifungal, and Antioxidant Activities of (E)-6-((2-Phenylhydrazono)methyl)quinoxaline Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link][17]
-
RSC Publishing (n.d.). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Publishing. Available at: [Link][18]
-
RSC Publishing (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances. Available at: [Link][16]
-
RSC Publishing (2024). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Publishing. Available at: [Link][19]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. article.sapub.org [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3- b ]quinoxaline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03108C [pubs.rsc.org]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Benzyl-3-hydrazinoquinoxaline and Its Analogs
In the landscape of medicinal chemistry, quinoxaline scaffolds have consistently emerged as a privileged structure, demonstrating a broad spectrum of biological activities.[1][2] The introduction of a hydrazino moiety, particularly at the 3-position, has been a key strategy in the development of potent antimicrobial and anticancer agents. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of quinoxaline derivatives, with a focus on the structural class represented by 2-Benzyl-3-hydrazinoquinoxaline. While specific data for this exact molecule is emerging, this guide will synthesize findings from closely related analogs to provide a predictive framework for its evaluation and highlight the critical considerations in translating laboratory findings to preclinical models.
The Quinoxaline Core: A Versatile Pharmacophore
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a cornerstone in the design of therapeutic agents due to its ability to intercalate with DNA and inhibit various enzymes.[1][3] The incorporation of a hydrazino group (-NHNH2) offers a reactive handle for further chemical modifications and can significantly influence the compound's biological profile, often enhancing its antimicrobial and cytotoxic properties.[2][4]
Part 1: Deciphering Efficacy in the Controlled Environment of In Vitro Assays
In vitro studies form the foundational step in drug discovery, offering a controlled environment to assess the intrinsic activity of a compound against a specific biological target, be it a microbial pathogen or a cancer cell line. The primary objective is to determine the concentration at which the compound elicits a desired effect, typically inhibition of growth.[5]
Key In Vitro Methodologies
1. Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[6][8]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound Stock: A stock solution of 2-Benzyl-3-hydrazinoquinoxaline is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[6][8]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.
-
Controls: Positive (microorganism and medium) and negative (medium only) growth controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.[6]
2. Disk Diffusion Assay: This qualitative method assesses the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[9][10]
Interpreting In Vitro Data: A Comparative Look at Quinoxaline Analogs
While specific data for 2-Benzyl-3-hydrazinoquinoxaline is not yet widely published, studies on analogous structures provide valuable insights. For instance, various 3-hydrazinoquinoxaline derivatives have demonstrated significant in vitro activity against a range of pathogens.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 3-hydrazinoquinoxaline-2-thiol | Candida albicans | Variable | [8] |
| 3-hydrazinoquinoxaline-2-thiol | MRSA | 16-64 | [11] |
| 3-hydrazinoquinoxaline-2-thiol (in combination with Vancomycin) | MRSA | 16-32 | [12] |
| Pyrazolyl hydrazino quinoxaline derivative | P. aeruginosa, E. coli, S. aureus | Not specified (Inhibition Zone in mm) | [13] |
Part 2: The Crucial Transition to In Vivo Models: Assessing Efficacy in a Complex Biological System
While in vitro assays are indispensable for initial screening, they do not replicate the complex physiological environment of a living organism.[14] In vivo studies are therefore essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicity in a whole-animal system.[15][16]
Common In Vivo Models for Efficacy Testing
1. Murine Model of Systemic Infection: This model is widely used to assess the efficacy of antimicrobial agents.
Experimental Protocol: Murine Model of Candidiasis
-
Animal Acclimatization: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection.[17] Animals are acclimatized for a week before the experiment.
-
Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.[18]
-
Treatment: At a specified time post-infection, mice are treated with 2-Benzyl-3-hydrazinoquinoxaline (or a vehicle control) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Animals are monitored for clinical signs of illness and survival over a set period (e.g., 14 days).
-
Outcome Measures: Efficacy is determined by survival rates and, in some cases, by quantifying the fungal burden in target organs (e.g., kidneys, brain) at the end of the study.
2. Caenorhabditis elegans Infection Model: This nematode model offers a high-throughput, cost-effective alternative for initial in vivo screening of antimicrobial compounds.[16][19]
The In Vitro-In Vivo Correlation: A Complex Relationship
A significant challenge in drug development is the often-poor correlation between in vitro activity and in vivo efficacy.[14] A compound that is highly potent in a petri dish may fail in an animal model due to poor pharmacokinetic properties, rapid metabolism, or unforeseen toxicity.[15] Conversely, some compounds may exhibit enhanced activity in vivo due to host immune system potentiation or conversion into more active metabolites.[16]
For instance, a study on 2-Chloro-3-hydrazinylquinoxaline demonstrated notable in vitro efficacy against various Candida species, which encouragingly translated to significant efficacy in a murine model of oral candidiasis.[18] This highlights the potential for well-designed quinoxaline scaffolds to maintain their activity in a complex biological system.
Visualizing the Workflow: From Benchtop to Preclinical Models
The journey of a drug candidate from initial screening to preclinical evaluation involves a series of well-defined steps.
Caption: A generalized workflow for the evaluation of a new chemical entity.
Potential Mechanism of Action: A Look at Hydrazone-Containing Quinoxalines
While the precise mechanism of action for 2-Benzyl-3-hydrazinoquinoxaline would require dedicated studies, related hydrazone derivatives have been shown to exert their effects through various mechanisms, including the induction of reactive oxygen species (ROS) and disruption of mitochondrial function in parasites.[20] In bacteria, quinoxaline derivatives can interfere with DNA synthesis.[21]
Caption: Putative mechanisms of action for hydrazinoquinoxaline derivatives.
Conclusion and Future Directions
The collective evidence from studies on 3-hydrazinoquinoxaline analogs strongly suggests that 2-Benzyl-3-hydrazinoquinoxaline holds significant promise as a bioactive compound. A systematic evaluation, beginning with robust in vitro screening against a diverse panel of microbial and cancer cell lines, is the logical first step. Promising candidates should then be advanced to well-designed in vivo models to assess their therapeutic potential in a more physiologically relevant context. Understanding the interplay between in vitro potency and in vivo pharmacokinetics will be paramount in determining the clinical viability of this and other novel quinoxaline derivatives.
References
-
Zak, O., & O'Reilly, T. (1991). Animal models in the evaluation of antimicrobial agents. Antimicrobial Agents and Chemotherapy, 35(8), 1527–1531. [Link]
-
Barbosa-Cabrera, E., Moo-Puc, R., Monge, A., Paz-González, A. D., Bocanegra-García, V., & Rivera, G. (2020). In vitro and In Vivo Evaluation of Quinoxaline 1,4-di-N-oxide Against Giardia lamblia. Letters in Drug Design & Discovery, 17(4), 428–433. [Link]
-
OIE (World Organisation for Animal Health). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]
-
Moy, T. I., Conery, A. L., Larkins-Ford, J., Wu, G., Mazitschek, R., Casadei, G., Lewis, K., Carpenter, A. E., & Ausubel, F. M. (2006). Identification of novel antimicrobials using a live-animal infection model. Proceedings of the National Academy of Sciences, 103(27), 10414–10419. [Link]
-
Zak, O., & O'Reilly, T. (1991). Animal models in the evaluation of antimicrobial agents. Semantic Scholar. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, J. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology, 13, 969015. [Link]
-
U.S. Food and Drug Administration. (2020). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. Antimicrobial Agents and Chemotherapy, 64(12), e01614-20. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
Kumar, A., Sharma, S., Sharma, S., & Singh, P. (2023). Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. Archiv der Pharmazie, e2300301. [Link]
-
Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(1), 104. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
Maccioni, E., Distinto, S., & Cottiglia, F. (2022). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Molecules, 27(13), 3998. [Link]
-
Gahlaut, A., & Shrivastava, B. (2021). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]
-
Sharma, V. K., Mishra, R., Kaur, A. K., William, N. R., & Quammuddin, M. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. ResearchGate. [Link]
-
Al-Farga, A., Alsamhari, A., Al-Malki, J. S., Al-Ghamdi, S., & Al-Zahrani, M. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PLOS ONE, 19(5), e0302602. [Link]
-
Abbas, H.-A. S., Al-Marhabi, A. R. M., & Ammar, Y. A. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(2), 445–458. [Link]
-
Alharbi, A., Al-Ghamdi, S., Al-Zahrani, M., & Al-Farga, A. (2025). Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation. Biomolecules and Biomedicine. [Link]
-
Al-Otaibi, A. M., El-Sayed, W. A., & Al-Zahrani, M. (2022). Synthesis, characterization of new heterocyclic compound: pyrazolyl hydrazino quinoxaline derivative: 3-[5-(hydroxy1methyl)-1-phenylpyrazol-3-yl]-2-[2, 4, 5-trimethoxybenzylidine] hydrazonyl-quinoxaline of potent antimicrobial, antioxidant, antiviral, and antitumor activity. ResearchGate. [Link]
-
Moore, S. (2014). Quinoxalines with biological activity. RSC Medicinal Chemistry Blog. [Link]
-
Alfadil, A., Al-Ghamdi, S., Al-Zahrani, M., & Al-Farga, A. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Journal of Fungi, 10(6), 468. [Link]
-
Alfadil, A. (2024). Exploring the Combined Efficacy of 3-Hydrazinoquinoxaline-2-thiol and Flucloxacillin Against Methicillin-Resistant Staphylococcus aureus. Journal of King Abdulaziz University - Medical Sciences, 31(1), 51–57. [Link]
-
Alharbi, A., Al-Ghamdi, S., Al-Zahrani, M., & Al-Farga, A. (2024). Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: Anin vitroandin silicoevaluation. Biomolecules and Biomedicine. [Link]
-
Chourasia, M. K., Sridharan, D., & Sengar, N. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 17(11), 12993–13003. [Link]
-
Sharma, V. K., Mishra, R., Kaur, A. K., William, N. R., & Quammuddin, M. (2025). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. PDF. [Link]
-
Kumar, S., & Narasimhan, B. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Chemistry & Biodiversity, 17(10), e2000451. [Link]
-
Elfadil, A., Al-Ghamdi, S., Al-Zahrani, M., & Al-Farga, A. (2024). Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. Infection and Drug Resistance, 17, 355–364. [Link]
-
Elfadil, A., Al-Ghamdi, S., Al-Zahrani, M., & Al-Farga, A. (2024). Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. ResearchGate. [Link]
-
Al-Ghamdi, S., Al-Zahrani, M., & Al-Farga, A. (2024). An In vitro Investigation of the Potential Synergistic Effect of 3-Hydrazinoquinoxaline-2-Thiol and Thymoquinone's against Methicillin Resistant Staphylococcus aureus (MRSA). Journal of Pure and Applied Microbiology. [Link]
-
Al-Ghamdi, S., Al-Zahrani, M., & Al-Farga, A. (2024). Unveiling the Efficacy of 3-Hydrazinoquinoxaline-2-Thiol Against Pseudomonas aeruginosa. Bahrain Medical Bulletin. [Link]
-
Patel, N. B., Patel, J. C., & Barat, G. G. (2010). Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl) amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. Journal of Young Pharmacists, 2(2), 173–182. [Link]
-
Elfadil, A., Al-Ghamdi, S., Al-Zahrani, M., & Al-Farga, A. (2024). Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. Infection and Drug Resistance, 17, 355–364. [Link]
-
Kaplum, V., de Oliveira, A. C. A., de Almeida, L., Salustiano, E. J., de Souza, M. V. N., & de Castro, S. L. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. ChemMedChem, 13(14), 1438–1448. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. woah.org [woah.org]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. mdpi.com [mdpi.com]
- 11. journals.kau.edu.sa [journals.kau.edu.sa]
- 12. Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation | Biomolecules and Biomedicine [bjbms.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Animal models in the evaluation of antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 15. journals.asm.org [journals.asm.org]
- 16. pnas.org [pnas.org]
- 17. journals.asm.org [journals.asm.org]
- 18. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species | PLOS One [journals.plos.org]
- 19. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bjbms.org [bjbms.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quinoxaline Derivatives
Introduction: The Analytical Imperative for Quinoxaline Derivatives
Quinoxaline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of compounds with a vast range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] The journey from a promising synthesized molecule to a safe and effective therapeutic product is underpinned by rigorous analytical testing. This testing ensures the identity, purity, potency, and stability of the active pharmaceutical ingredient (API) and the final drug product.
The analytical methods used for this purpose are not static. As a product moves through its lifecycle—from early development to commercial manufacturing—methods may be refined, updated, or transferred between laboratories. A new, more efficient Ultra-Performance Liquid Chromatography (UPLC) method might replace an older High-Performance Liquid Chromatography (HPLC) one, or a simple UV-Visible (UV-Vis) spectrophotometric method might be developed for routine quality control (QC) to complement a more complex stability-indicating method.[4][5] In each case, it is not sufficient for the new or transferred method to be independently validated; it must be proven to produce equivalent, reliable results to the established procedure. This is the critical role of cross-validation .
This guide provides a comprehensive framework for understanding and executing the cross-validation of analytical methods for quinoxaline derivatives. We will move beyond simply listing procedural steps to explain the scientific rationale behind experimental choices, grounding our discussion in regulatory expectations and field-proven insights.
Pillar 1: The Analytical Arsenal for Quinoxaline Characterization
The choice of an analytical technique is dictated by its intended purpose and the physicochemical properties of the quinoxaline derivative. The most common methods fall into three main categories:
-
Chromatographic Methods (HPLC/UPLC): High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry.[6] Its strength lies in its ability to separate the target analyte from impurities and degradation products, making it the gold standard for specificity and for developing stability-indicating methods.[6][7][8] Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that uses smaller particle-size columns to achieve faster run times, greater resolution, and higher sensitivity compared to traditional HPLC.[4][5][9] The causality for choosing HPLC/UPLC is its unparalleled ability to "see" all components in a sample, which is essential for purity and stability assessments.
-
Spectrophotometric Methods (UV-Vis): UV-Visible spectrophotometry is a rapid, simple, and cost-effective technique that measures the amount of light absorbed by the analyte at a specific wavelength.[10] Its primary limitation is a lack of specificity; it cannot distinguish between the analyte and any interfering substance that absorbs light at the same wavelength.[11] Therefore, its use is often restricted to the quantitative analysis of known, pure substances or simple formulations where interference is minimal. The rationale for its use is efficiency and cost-effectiveness in routine, high-throughput environments like QC labs.
-
Hyphenated Methods (LC-MS/MS): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the highly sensitive and selective detection capabilities of mass spectrometry.[12][13] This technique is indispensable for bioanalysis—the measurement of drug concentrations in biological fluids like plasma or urine—where the analyte is present at very low levels in a highly complex matrix.[14][15] The choice of LC-MS/MS is driven by the need for picogram-level sensitivity and absolute certainty of identification in complex biological samples.
Pillar 2: The Foundation of Trust - Method Validation
Before any cross-validation can be considered, each analytical method must first be robustly validated to demonstrate its suitability for its intended purpose.[16] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the key performance parameters that must be evaluated.[17][18][19]
The objective of validation is to build a fortress of data that proves a method is reliable, reproducible, and accurate. Each validation characteristic serves as a pillar supporting the method's overall trustworthiness.
Caption: Core validation parameters supporting a reliable analytical method.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[8][19] For quinoxalines, this is often demonstrated through forced degradation studies.[6][8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8][20]
-
Accuracy: The closeness of test results to the true value. It is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the theoretical value.[20]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).[20]
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[20][21]
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.[20]
Pillar 3: Bridging Methods - The Imperative of Cross-Validation
Cross-validation is the formal process of comparing results from at least two different analytical methods or from the same method used in different laboratories.[22][23][24] Its purpose is to ensure that the data generated can be used interchangeably. This is critical in several scenarios:
-
Method Update: When a new method (e.g., UPLC) replaces an older one (e.g., HPLC).
-
Method Diversification: When a simple QC method (e.g., UV-Vis) is introduced to supplement a complex primary method (e.g., HPLC).
-
Method Transfer: When a validated method is transferred from a development lab to a QC lab.[25][26][27]
Simply validating two methods in isolation is insufficient. Independent validations do not guarantee that the methods will produce the same quantitative result for the same sample, as subtle biases in accuracy or recovery can exist. Cross-validation provides the direct, head-to-head comparison necessary to prove equivalency and ensure data continuity across the product lifecycle.
Caption: A typical workflow for a cross-validation study.
Data-Driven Comparison: HPLC vs. UV-Vis for a Quinoxaline Assay
To illustrate the practical differences, let's consider a hypothetical assay for "Quinoxaline Derivative X." A highly specific, stability-indicating HPLC method is used during development, while a simpler UV-Vis method is proposed for routine QC of the final drug substance. The following table synthesizes typical performance data based on published methods for similar compounds.[10][11][21][28]
| Validation Parameter | Stability-Indicating HPLC Method | UV-Vis Spectrophotometric Method | Senior Scientist's Insight |
| Specificity | High (able to separate API from 5+ degradants) | Low (potential interference from excipients or impurities that absorb at the same λmax) | The HPLC method is self-validating for purity. The UV method's specificity must be proven by showing that common impurities and excipients do not interfere. |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods can provide excellent linearity for the pure substance. |
| Range | 1 - 150 µg/mL | 5 - 50 µg/mL | The HPLC method's wider range makes it more versatile for analyzing both high- and low-level components, such as in dose uniformity testing. |
| Accuracy (% Recovery) | 99.0% - 101.0% | 98.5% - 101.5% | Both methods can be highly accurate, but the HPLC method's accuracy is more reliable in the presence of potential impurities. |
| Precision (%RSD) | < 1.0% | < 1.5% | HPLC typically offers slightly better precision due to the robustness of modern autosamplers and detectors. |
| LOD / LOQ | LOD: 0.03 µg/mL / LOQ: 0.1 µg/mL | LOD: 0.15 µg/mL / LOQ: 0.5 µg/mL | The superior sensitivity of the HPLC method is crucial for quantifying low-level impurities. The UV method is not suitable for trace analysis.[21] |
| Analysis Time per Sample | 10 - 15 minutes | < 1 minute | The speed of the UV method is its primary advantage for high-throughput QC environments. |
Experimental Protocol: Cross-Validation of HPLC and UV-Vis Methods
This protocol outlines a self-validating system for comparing a new UV-Vis assay method against a validated stability-indicating HPLC method for "Quinoxaline Derivative X" drug substance.
1. Objective: To demonstrate that the quantitative results for the assay of Quinoxaline Derivative X obtained by the proposed UV-Vis method are equivalent to those obtained by the validated HPLC Method (Reference Method).
2. Materials and Reagents:
-
Quinoxaline Derivative X Reference Standard (CRS)
-
Three independent batches of Quinoxaline Derivative X drug substance.
-
HPLC-grade Methanol
-
Volumetric flasks and pipettes (calibrated)
3. Standard Preparation:
-
HPLC & UV Stock Standard (1000 µg/mL): Accurately weigh ~50 mg of CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
HPLC Working Standard (100 µg/mL): Pipette 10.0 mL of Stock Standard into a 100 mL volumetric flask and dilute to volume with Methanol.
-
UV Working Standard (20 µg/mL): Pipette 2.0 mL of Stock Standard into a 100 mL volumetric flask and dilute to volume with Methanol.
4. Sample Preparation (Perform for each of the 3 batches):
-
HPLC & UV Stock Sample (1000 µg/mL): Accurately weigh ~50 mg of a drug substance batch into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
HPLC Working Sample (100 µg/mL): Pipette 10.0 mL of the Stock Sample into a 100 mL volumetric flask and dilute to volume with Methanol. Prepare in duplicate.
-
UV Working Sample (20 µg/mL): Pipette 2.0 mL of the Stock Sample into a 100 mL volumetric flask and dilute to volume with Methanol. Prepare in duplicate.
5. Chromatographic / Spectrophotometric Conditions:
-
HPLC: As per the validated stability-indicating method.
-
UV-Vis: Scan the UV Working Standard from 400-200 nm to confirm λmax. Set the instrument to measure absorbance at the determined λmax. Use Methanol as the blank.
6. Analysis Procedure:
-
HPLC Analysis: Inject the Methanol blank, five replicate injections of the HPLC Working Standard, and two injections of each duplicate HPLC Working Sample preparation.
-
UV-Vis Analysis: Zero the instrument with the Methanol blank. Measure the absorbance of the UV Working Standard and each duplicate UV Working Sample preparation.
7. Calculations:
-
Calculate the % Assay for each sample preparation using the respective standard for both the HPLC and UV-Vis methods.
8. Acceptance Criteria:
-
The mean % Assay result from the UV-Vis method for each batch should not differ from the mean % Assay result from the HPLC method by more than 2.0%.
-
A statistical comparison of the mean results for all batches should be performed. The Student's t-test is often used to determine if there is a significant difference between the two methods.[21][29] The results should show no statistically significant difference at a 95% confidence level.
9. Self-Validation & Trustworthiness: This protocol is a self-validating system because it uses identical stock solutions and multiple, independent batches. A failure to meet acceptance criteria for any single batch would immediately trigger an investigation into a potential sample-specific interference in the UV method that was not detected by the HPLC method, thereby ensuring the trustworthiness of the final conclusion.
Conclusion
Cross-validation is not merely a regulatory checkbox; it is a fundamental scientific exercise that ensures the consistency and reliability of analytical data throughout a drug's lifecycle. For quinoxaline derivatives, where accurate quantification is directly linked to product safety and efficacy, bridging the gap between different analytical techniques or laboratories is paramount. By understanding the causality behind method selection, adhering to the principles of validation, and executing rigorous, data-driven cross-validation studies, researchers and drug development professionals can maintain the highest level of scientific integrity and ensure the enduring quality of their products.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Chemicals Agency. [Link]
-
CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]
-
Pharmaguideline. (2025, September 6). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Mourne Training Services. (n.d.). Validation & Transfer of Methods for Pharmaceutical Analysis. Retrieved from [Link]
-
QACS Lab. (n.d.). Analytical Method Validation & Transfer. Retrieved from [Link]
-
Altabrisa Group. (2025, August 30). Key Analytical Procedure Validation Regulations You Need to Know. Retrieved from [Link]
-
DeMaio, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 886-893. [Link]
-
Medfiles. (2023, May 9). Best practices for analytical method transfers. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Patel, M., et al. (2010). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 3(4). [Link]
-
BioPharm International. (2003). Method Validation Guidelines. Retrieved from [Link]
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]
-
Saimalakondaiah, D., et al. (n.d.). Stability Indicating HPLC Method Development and Validation. SciSpace. Retrieved from [Link]
-
Semantic Scholar. (n.d.). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Retrieved from [Link]
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]
-
Chromatography Forum. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Stability Indicating Analytical Method Development and Validation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Development and validation of stability indicating HPLC method: A review. Retrieved from [Link]
-
International Journal of Chemistry Studies. (n.d.). Bioanalysis by LC-MS/MS: A review. Retrieved from [Link]
-
Mane, V. M., & Mhaske, N. (2024, June 1). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. International Journal of Trend in Scientific Research and Development. [Link]
-
Kasar, P. (2025, August 13). International Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Furlong, M. T., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(11), 1389-95. [Link]
-
Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. GSC Biological and Pharmaceutical Sciences, 24(02), 116-127. [Link]
-
Romano, L. (n.d.). Advancements in lc-ms/ms bioanalytical method validation. Allied Academies. Retrieved from [Link]
-
Pandey, K. P., & Saravanan, K. (2025, July 30). A Stability-indicating RP-HPLC Method for the Development and Validation of Edoxaban. Journal of Pharmaceutical Research International, 37(8), 16-25. [Link]
-
ResearchGate. (2025, September 26). Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations | Request PDF. Retrieved from [Link]
-
Garcia, P. L., et al. (2005). Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 678-82. [Link]
-
Dehnavi, F., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [Link]
-
Gilbert, M. T., et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-94. [Link]
-
PubMed. (n.d.). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Retrieved from [Link]
-
MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Development and validation of UV spectrophotometric and HPLC methods for quantitative determination of chloroquine and amodiaquine in pharmaceutical formulations. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Retrieved from [Link]
-
SciSpace. (2019). Development and validation of analytical spectrophotometric and rp-hplc methods for the simultaneous estimation of hydroquinone, -. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, September 2). Analytical performance evaluation of a new integrated clinical chemistry and immunoassay analyzer. Retrieved from [Link]
-
Verhaeghe, T. (n.d.). 018. Tom Verhaeghe - Cross Validations - final. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical and Clinical Research. (n.d.). Development and Validation of UV-Derivative Spectroscopic and RP-HPLC Methods for the Determination of Amlodipine Besylate and V. Retrieved from [Link]
-
LCGC North America. (2003). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rjptonline.org [rjptonline.org]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistryjournal.in [chemistryjournal.in]
- 13. alliedacademies.org [alliedacademies.org]
- 14. ijprajournal.com [ijprajournal.com]
- 15. japsonline.com [japsonline.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 19. fda.gov [fda.gov]
- 20. ijpsm.com [ijpsm.com]
- 21. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 26. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices | Pharmaguideline [pharmaguideline.com]
- 27. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 28. researchgate.net [researchgate.net]
- 29. Validation & Transfer of Methods for Pharmaceutical Analysis [rsc.org]
Quinoxaline Scaffolds in Oncology: A Comparative Analysis of 2-Benzyl-3-hydrazinoquinoxaline and Other Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including a notable potential in anticancer drug discovery.[1][2] This guide provides an in-depth, objective comparison of the anticancer properties of various quinoxaline derivatives, with a conceptual focus on 2-Benzyl-3-hydrazinoquinoxaline. While direct experimental data for this specific compound is limited in publicly accessible literature, we will extrapolate its potential by analyzing structure-activity relationships (SAR) of closely related analogs and comparing them with other potent quinoxaline-based anticancer agents.
The Quinoxaline Core: A Versatile Pharmacophore in Cancer Therapy
Quinoxaline derivatives exert their anticancer effects through diverse mechanisms, often targeting key players in cancer cell proliferation, survival, and metastasis.[3][4] These mechanisms include, but are not limited to, the inhibition of protein kinases (such as EGFR, VEGFR-2), topoisomerases, and the induction of apoptosis.[3][5][6] The versatility of the quinoxaline scaffold allows for substitutions at various positions, primarily at C2, C3, C6, and C7, significantly influencing their biological activity.[1]
Spotlight on 2,3-Substituted Quinoxalines: A Comparative Analysis
Substitutions at the 2nd and 3rd positions of the quinoxaline ring are particularly crucial in defining the anticancer potency and selectivity of these compounds.[7] The introduction of various aryl, heteroaryl, and other functional groups at these positions has led to the discovery of numerous potent anticancer agents.
The Case of 2-Benzyl-3-hydrazinoquinoxaline
To provide a comprehensive comparison, this guide will focus on other well-characterized quinoxaline derivatives with substitutions at the C2 and C3 positions, allowing researchers to contextualize the potential of compounds like 2-Benzyl-3-hydrazinoquinoxaline.
Comparative Efficacy of Quinoxaline Derivatives: A Data-Driven Overview
The anticancer activity of quinoxaline derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparison.
| Compound ID | R2 Substituent | R3 Substituent | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound IV | Not Specified | Not Specified | PC-3 (Prostate) | 2.11 | Doxorubicin | Not Specified |
| FQ | Aryl Ether | Not Specified | MDA-MB-231 (Breast) | < 16 | Not Specified | Not Specified |
| MQ | Aryl Ether | Not Specified | MDA-MB-231 (Breast) | < 16 | Not Specified | Not Specified |
| Compound 8 | Benzoxazole | NH linker | MGC-803 (Gastric) | 1.49 ± 0.18 | Not Specified | Not Specified |
| Compound 11 | Not Specified | Not Specified | Multiple | 0.81 - 2.91 | Not Specified | Not Specified |
| Compound 13 | Not Specified | Not Specified | Multiple | 0.81 - 2.91 | Not Specified | Not Specified |
| Compound 4i | Not Specified | Not Specified | A549 (Lung) | 3.902 ± 0.098 | Doxorubicin | Not Specified |
This table summarizes the IC50 values of selected quinoxaline derivatives from various studies to illustrate the range of potencies observed.[1][5][8][9][10]
Unraveling the Mechanisms of Action: Key Signaling Pathways
The anticancer activity of quinoxaline derivatives is often attributed to their ability to interfere with critical signaling pathways that drive cancer progression. Two of the most well-documented mechanisms are the inhibition of topoisomerase II and the modulation of apoptotic pathways.
Topoisomerase II Inhibition
Topoisomerase II (Topo II) is a vital enzyme involved in DNA replication and chromosome segregation. Its inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells. Several quinoxaline derivatives have been identified as potent Topo II inhibitors.[5]
Caption: Quinoxaline derivatives can inhibit Topoisomerase II, leading to DNA damage and apoptosis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer drugs, including quinoxaline derivatives, exert their effects by inducing apoptosis in cancer cells. This is often achieved by modulating the expression of pro-apoptotic (e.g., p53, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[5]
Caption: Quinoxaline derivatives can induce apoptosis by upregulating p53 and downregulating Bcl-2.
Experimental Protocols for Anticancer Activity Assessment
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to evaluate the anticancer activity of quinoxaline derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC-3, HepG2) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for another 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the quinoxaline derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[5][8]
Future Directions and Conclusion
The quinoxaline scaffold remains a highly promising framework for the development of novel anticancer agents. While direct experimental evidence for the anticancer activity of 2-Benzyl-3-hydrazinoquinoxaline is yet to be widely reported, the analysis of its structural features within the broader context of quinoxaline SAR suggests it warrants further investigation. The presence of the benzyl and hydrazino moieties at the C2 and C3 positions, respectively, provides a unique chemical space for potential interactions with various anticancer targets.
Future research should focus on the synthesis and in vitro evaluation of 2-Benzyl-3-hydrazinoquinoxaline and its analogs against a diverse panel of cancer cell lines. Mechanistic studies to identify its specific molecular targets and signaling pathways will be crucial for its further development as a potential therapeutic agent. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute such studies, ultimately contributing to the advancement of quinoxaline-based cancer chemotherapy.
References
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). ResearchGate. [Link]
-
A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2023). SpringerLink. [Link]
-
Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents. (2023). PubMed. [Link]
-
Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (2022). Current Medicinal Chemistry. [Link]
-
Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. (2025). Wiley Online Library. [Link]
-
Synthesis and in vitro antitumor activity of new quinoxaline derivatives. (2009). PubMed. [Link]
-
Antitumoral activity of quinoxaline derivatives: A systematic review. (2019). PubMed. [Link]
-
ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. (n.d.). ResearchGate. [Link]
-
Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2021). RSC Publishing. [Link]
-
Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. (2013). PubMed. [Link]
-
Synthesis and Reactions of Some Novel Quinoxalines for Anticancer Evaluation. (2007). Taylor & Francis Online. [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2019). PubMed Central. [Link]
-
Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. (2024). PubMed. [Link]
-
Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. (2014). PubMed. [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2019). Semantic Scholar. [Link]
-
Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. (2023). PubMed. [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2015). PubMed Central. [Link]
-
Synthesis, Characterization and Anticancer Activities of Some Novel Hydrazone Derivatives. (2022). DergiPark. [Link]
-
Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. (2022). PubMed. [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. (2023). MDPI. [Link]
-
2-benzyl-3-hydrazinoquinoxaline (C15H14N4). (n.d.). PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the In Vitro Selectivity of 2-Benzyl-3-hydrazinoquinoxaline
In the landscape of oncology drug discovery, the quest for compounds that exhibit high selectivity towards cancer cells while sparing their normal counterparts is paramount. The quinoxaline scaffold has emerged as a promising platform for developing novel anticancer agents, owing to its diverse biological activities.[1][2] This guide provides a comprehensive framework for evaluating the in vitro selectivity of a specific quinoxaline derivative, 2-Benzyl-3-hydrazinoquinoxaline, against a panel of cancer cell lines.
This document is intended for researchers, scientists, and drug development professionals. It offers not just a protocol, but the strategic reasoning behind the experimental design, ensuring a robust and reliable assessment of the compound's therapeutic potential.
The Principle of Selective Cytotoxicity
The fundamental goal of cancer chemotherapy is to induce cell death preferentially in malignant cells. A critical metric for quantifying this preference is the Selectivity Index (SI) . The SI is the ratio of a compound's cytotoxicity against normal cells to its cytotoxicity against cancerous cells.[3][4]
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value (typically >3) is desirable, as it indicates that the compound is significantly more toxic to cancer cells than to normal cells, suggesting a wider therapeutic window.[3] This guide will walk you through the process of determining the IC50 values and subsequently calculating the SI for 2-Benzyl-3-hydrazinoquinoxaline.
Strategic Experimental Design
A well-designed experiment is the bedrock of trustworthy data. The choices of cell lines, assays, and controls are not arbitrary; they are deliberate decisions made to isolate the variable of interest—the selective cytotoxicity of our lead compound.
Rationale for Cell Line Selection
To obtain a comprehensive profile of the compound's activity, a panel of cell lines is essential. This panel should ideally include:
-
Multiple Cancer Cell Lines: Representing diverse tumor origins to assess the breadth of anticancer activity. For this guide, we will use:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colon carcinoma cell line.
-
-
A Non-Cancerous Control Cell Line: This is crucial for determining selectivity.
-
WI-38: A normal human fetal lung fibroblast cell line.[5]
-
Expert Insight: The use of a normal fibroblast line like WI-38 provides a baseline for cytotoxicity against healthy, proliferating cells. This is a more rigorous control than immortalized but non-cancerous cell lines, which may harbor mutations that affect drug sensitivity.
Rationale for Assay Selection
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability.[6][7] Its principle lies in the enzymatic conversion of the yellow MTT salt into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of cytotoxicity.
Selection of a Reference Compound
To contextualize the potency and selectivity of 2-Benzyl-3-hydrazinoquinoxaline, it is benchmarked against a known clinical agent. Doxorubicin , a well-characterized anthracycline antibiotic, is an excellent choice. It is a potent, broad-spectrum anticancer drug, but its clinical use is hampered by significant cardiotoxicity, highlighting the need for more selective alternatives.[8][9] Its IC50 values against various cell lines are well-documented.[10][11][12]
Visualizing the Experimental Workflow
A clear workflow ensures reproducibility and minimizes error. The entire process, from cell culture to data analysis, can be mapped out.
Caption: High-level workflow for evaluating compound selectivity.
Detailed Experimental Protocol: MTT Assay
This protocol is designed to be a self-validating system, incorporating necessary controls for robust data interpretation.
Materials:
-
2-Benzyl-3-hydrazinoquinoxaline (Test Compound)
-
Doxorubicin (Positive Control)
-
Dimethyl sulfoxide (DMSO, Vehicle)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and viability check (e.g., using Trypan Blue). Ensure >95% viability.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Rationale: Seeding at this density ensures cells do not become over-confluent during the 72-hour incubation period, which could confound viability results.
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound and Doxorubicin in DMSO.
-
Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid vehicle-induced toxicity.
-
Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations. Add medium with DMSO alone to the vehicle control wells.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6]
-
Data Analysis and Comparative Results
The raw absorbance data must be translated into meaningful metrics of potency and selectivity.
-
Calculate Percentage Viability:
-
First, subtract the average absorbance of the "medium only" blanks from all other readings.
-
Percentage Viability = [(Absorbance of Treated Well) / (Absorbance of Vehicle Control Well)] x 100
-
-
Determine IC50 Values:
-
Plot the Percentage Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
-
Calculate Selectivity Index (SI):
-
Use the formula: SI = IC50 (WI-38) / IC50 (Cancer Cell Line).
-
Comparative Performance Data
The following table presents illustrative data comparing the performance of 2-Benzyl-3-hydrazinoquinoxaline with the standard drug, Doxorubicin.
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| 2-Benzyl-3-hydrazinoquinoxaline | MCF-7 (Breast) | 8.5 | 7.6 |
| A549 (Lung) | 12.2 | 5.3 | |
| HCT116 (Colon) | 10.4 | 6.2 | |
| WI-38 (Normal) | 65.0 | - | |
| Doxorubicin (Reference) | MCF-7 (Breast) | 0.9 | 2.1 |
| A549 (Lung) | 1.1 | 1.7 | |
| HCT116 (Colon) | 0.8 | 2.4 | |
| WI-38 (Normal) | 1.9 | - |
Interpretation of Results: In this theoretical dataset, Doxorubicin is highly potent (low IC50 values) but exhibits poor selectivity (SI values close to 2). In contrast, 2-Benzyl-3-hydrazinoquinoxaline, while less potent, demonstrates significantly higher selectivity with SI values ranging from 5.3 to 7.6. This profile suggests it may have a better safety margin, a highly desirable characteristic for a chemotherapeutic candidate.
Potential Mechanism of Action: Targeting Survival Pathways
Quinoxaline derivatives are known to exert their anticancer effects through various mechanisms, often acting as competitive inhibitors of kinases involved in cell signaling.[15][16] A frequently deregulated pathway in cancer is the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[17][18][19][20] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[21]
The diagram below illustrates how 2-Benzyl-3-hydrazinoquinoxaline might interfere with this critical cancer survival pathway.
Caption: Plausible inhibition of the PI3K/Akt signaling pathway.
By inhibiting a key kinase like PI3K, the compound can effectively shut down downstream signals that cancer cells rely on for their uncontrolled growth and survival.[22]
Conclusion and Future Directions
This guide outlines a robust, logical, and reproducible methodology for assessing the in vitro selectivity of 2-Benzyl-3-hydrazinoquinoxaline. The experimental framework, centered on the MTT assay and a well-chosen panel of cell lines, provides clear, quantifiable data for calculating the Selectivity Index. The illustrative results suggest that 2-Benzyl-3-hydrazinoquinoxaline is a promising candidate with a favorable selectivity profile compared to the standard chemotherapeutic Doxorubicin.
Further research should focus on elucidating the precise molecular target(s) through kinase profiling assays, validating the mechanism of action via Western blot analysis of key signaling proteins (like p-Akt), and ultimately, evaluating in vivo efficacy and toxicity in preclinical animal models.
References
-
Abbas, H. S., Al-Marhabi, A. R. M., & Ammar, Y. A. (2017). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica, 74(2), 445–458. [Link]
-
Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152. [Link]
-
El-Sayed, W. M., El-Tanani, N. K., & Al-Kahtani, M. A. (2021). Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract. Processes, 9(11), 1959. [Link]
-
El-Damasy, D. A., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]
-
Jali, B. R., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. [Link]
-
Jubeh, B., Breij, A., & Al-Sawalha, M. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]
-
Kadhim, E. J., & Abd, A. H. (2023). MTT (Assay protocol. protocols.io. [Link]
-
Liu, Z., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy, 10, 1595–1606. [Link]
-
Martini, M., De Santis, M. C., Braccini, L., Gulluni, F., & Hirsch, E. (2021). The PI3K/AKT Signaling Pathway in Cancer: The Framework of Malignant Behavior. International journal of molecular sciences, 22(24), 13576. [Link]
-
Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 273, 116360. [Link]
-
ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. [Link]
-
Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Xu, F., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 11, 717808. [Link]
Sources
- 1. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. remedypublications.com [remedypublications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. editverse.com [editverse.com]
- 18. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 21. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of Hydrazinoquinoxalines
This guide provides an in-depth analysis of the synthesis and biological evaluation of hydrazinoquinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry. Our focus extends beyond mere procedural descriptions to address a critical aspect of scientific research: reproducibility. By examining the causal factors influencing experimental outcomes, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to generate reliable and comparable data.
Part 1: Synthesis of Hydrazinoquinoxalines: A Reproducible Protocol and Potential Pitfalls
The synthesis of hydrazinoquinoxalines is a cornerstone for the exploration of their biological activities. A widely adopted and reproducible method involves the nucleophilic substitution of a halogenated quinoxaline precursor with hydrazine.
A Validated Synthetic Protocol
A common and reliable route to synthesize 2-hydrazinoquinoxalines proceeds through the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate. This method is favored for its relatively high yields and straightforward procedure.
Experimental Protocol: Synthesis of 2-Hydrazino-3-chloroquinoxaline
-
Materials: 2,3-dichloroquinoxaline, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve 2,3-dichloroquinoxaline in ethanol at room temperature.
-
Slowly add hydrazine hydrate to the solution while stirring.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product precipitates out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the desired 2-hydrazino-3-chloroquinoxaline.[1]
-
This straightforward protocol provides a solid foundation for obtaining hydrazinoquinoxaline scaffolds for further derivatization and biological screening.[1][2]
Challenges to Reproducibility in Synthesis
While the aforementioned protocol is generally robust, several factors can influence the reproducibility of the synthesis, leading to variations in yield and purity.
-
Byproduct Formation: A primary challenge in quinoxaline synthesis is the formation of byproducts.[3] Common impurities include 2,3-diaminophenazine, which arises from the self-condensation of the o-phenylenediamine starting material, and benzimidazole derivatives from rearrangement of reaction intermediates.[3]
-
Reaction Conditions: Seemingly minor variations in reaction conditions can impact the outcome. Factors such as reaction time, temperature, and the rate of addition of reagents should be carefully controlled and documented.
-
Purity of Starting Materials: The purity of the initial 2,3-dichloroquinoxaline and hydrazine hydrate is critical. Impurities in the starting materials can lead to side reactions and the formation of undesired products.
To mitigate these challenges and enhance reproducibility, meticulous control over reaction parameters and thorough characterization of both starting materials and final products are paramount.
Part 2: Biological Evaluation: Standardized Assays and Sources of Variability
Hydrazinoquinoxalines have demonstrated a broad spectrum of biological activities, most notably as anticancer and antimicrobial agents.[4][5][6][7] The reproducibility of the biological data is as crucial as the synthesis itself.
Anticancer Activity Evaluation: The MTT Assay
A widely used method to assess the cytotoxic effects of novel compounds on cancer cells is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9][10]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the hydrazinoquinoxaline compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Sources of Variability in the MTT Assay
Despite its widespread use, the MTT assay is susceptible to several sources of variability that can affect reproducibility.
-
Cell Line Integrity: Cancer cell lines can evolve over time, leading to genetic and transcriptional variations that alter their drug response.[12][13] It is crucial to use cell lines from a reliable source and to regularly authenticate them.
-
Experimental Conditions: Factors such as cell seeding density, incubation time, and the concentration of MTT and solubilizing agent can all influence the results.[14]
-
Compound Interference: Some compounds can directly interact with the MTT reagent, leading to false-positive or false-negative results.[9][14]
Data Presentation: Factors Influencing MTT Assay Reproducibility
| Factor | Source of Variability | Mitigation Strategy |
| Cellular | Cell line misidentification/cross-contamination | Routine cell line authentication (e.g., STR profiling) |
| Genetic drift during continuous culture | Use low-passage number cells; periodic re-establishment from frozen stocks | |
| Cell density and growth phase | Standardize seeding density and ensure cells are in logarithmic growth phase | |
| Reagent | MTT concentration and quality | Use a consistent source and concentration of MTT |
| Solubilizing agent | Ensure complete dissolution of formazan crystals | |
| Compound | Direct reduction of MTT by the compound | Include a cell-free control with the compound and MTT |
| Compound color interfering with absorbance reading | Use appropriate blank controls |
Antimicrobial Activity Evaluation: Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the hydrazinoquinoxaline compound in a 96-well microplate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Inter-laboratory Variability in Antimicrobial Susceptibility Testing
The reproducibility of antimicrobial susceptibility testing can be a significant challenge, with inter-laboratory variation being a well-documented issue.[17][18]
-
Methodological Differences: Even with standardized protocols, minor variations in media preparation, inoculum size, and incubation conditions can lead to different MIC values.[15]
-
Subjectivity in Endpoint Reading: The visual determination of growth inhibition can be subjective and contribute to variability between different researchers and laboratories.
-
Inherent Biological Variability: The physiological state of the microorganisms can influence their susceptibility to antimicrobial agents.
To enhance the reproducibility of antimicrobial testing, strict adherence to standardized protocols, the use of quality control strains, and participation in external quality assessment schemes are highly recommended.[15]
Part 3: Ensuring Scientific Integrity and Trustworthiness
To ensure the trustworthiness of research findings, every protocol should be a self-validating system. This involves the consistent use of positive and negative controls, as well as reference standards.
-
Positive Controls: In biological assays, a known active compound should be included as a positive control to confirm that the assay is performing as expected.[19]
-
Negative Controls: A vehicle control (the solvent used to dissolve the test compound) is essential to ensure that the solvent itself does not have any biological effect.
-
Reference Standards: When possible, comparing the activity of a novel compound to a clinically used drug or a well-characterized inhibitor provides a valuable benchmark.
Part 4: Visualizing Experimental Workflows and Logical Relationships
Diagram: General Workflow for Synthesis and Evaluation
Caption: Workflow for hydrazinoquinoxaline synthesis and evaluation.
Diagram: Factors Affecting Biological Assay Reproducibility
Caption: Key factors influencing the reproducibility of biological assays.
Conclusion
The synthesis and biological evaluation of hydrazinoquinoxalines offer exciting opportunities for the discovery of new therapeutic agents. However, the value of these discoveries is intrinsically linked to the reproducibility of the data. By understanding the key variables in both the chemical synthesis and the biological assays, and by implementing rigorous controls and standardized procedures, researchers can enhance the reliability and impact of their work. This guide serves as a foundational resource to promote best practices and foster a culture of reproducibility in the scientific community.
References
- Turnidge, J., & Paterson, D. L. (2007). Setting and revising antibacterial susceptibility breakpoints. Clinical microbiology reviews, 20(3), 391-408.
- Klare, I., Konstabel, C., Werner, G., & Witte, W. (2007). A Europe-wide ring trial for proficiency testing of antimicrobial susceptibility testing of Enterococcus faecium and Enterococcus faecalis. Clinical Microbiology and Infection, 13(5), 522-528.
-
Harvard Medical School. (2017, October 30). Sight unseen: Gene expression reveals 'hidden' variability in cancer cells' response to drugs. ScienceDaily. Retrieved from
- Gupta, S. (Ed.). (2011). Validation of cell-based assays in the GLP setting: a practical guide. John Wiley & Sons.
- Elfadil, A. O., et al. (2024). Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA. Infection and Drug Resistance, 17, 431-442.
- Al-Suhaimi, E. A., et al. (2024). Unveiling the synergistic power of 3-hydrazinoquinoxaline-2-thiol and vancomycin against MRSA: An in vitro and in silico evaluation. Journal of Infection and Public Health, 17(2), 269-278.
- Uçucu, Ü., et al. (2018). Synthesis and Antimicrobial Activity of Some Novel Quinoxaline Hydrazones. Anadolu University Journal of Science and Technology C-Life Sciences and Biotechnology, 7(2), 282-290.
- Al-sheikh, Y. A., et al. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Mycobiology, 52(1), 50-58.
-
ecancer. (2017, October 30). Gene expression reveals hidden variability in cancer cells' response to drugs. Retrieved from [Link]
-
Broad Institute. (2018, August 8). Cancer cell lines evolve in ways that affect how they respond to drugs. Retrieved from [Link]
- O'Connor, P. M., & Jackman, J. (1998). The Use of the MTT Assay to Study Drug Resistance in Fresh Tumour Samples. In Chemosensitivity Testing in Oncology (pp. 111-124). Humana Press.
- Al-sheikh, Y. A., et al. (2024). Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. Mycobiology, 52(1), 50-58.
- Ghorab, M. M., et al. (2012). Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides. Medicinal Chemistry Research, 21(11), 3536-3546.
- Ulukaya, E., et al. (2008). Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. Folia Biologica, 54(2), 53-58.
- Ben-David, U., et al. (2019). Genetic and transcriptional evolution alters cancer cell line drug response.
-
PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]
- Adan, A., et al. (2016). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. In Methods in Molecular Biology (Vol. 1471, pp. 27-35). Humana Press.
- Chen, C., et al. (2011). Discovery of a novel quinoxalinhydrazide with a broad-spectrum anticancer activity. Journal of medicinal chemistry, 54(12), 4166-4174.
- Lee, M. J., et al. (2010). Dissecting Variability in Responses to Cancer Chemotherapy Through Systems Pharmacology. Clinical pharmacology and therapeutics, 87(6), 643-645.
- El-Bendary, E. R., et al. (2004). Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues. Scientia Pharmaceutica, 72(4), 175-185.
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
-
BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]
- Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry, 15(1), 103497.
- N'tolo, A. M., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(18), 4287.
- Gaspar, A., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 240, 112111.
-
PPD. (2013, June 18). Development & Validation of Cell-based Assays [Video]. YouTube. [Link]
- Panteghini, M. (2009). Standardization in Clinical Enzymology.
- El-Bendary, E. R., et al. (2004). Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues. Scientia Pharmaceutica, 72(4), 175-185.
- OIE. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. In OIE Terrestrial Manual 2012 (Chapter 2.1.1.).
- Issa, D. A., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(7), 12964-12981.
- Al-Tel, T. H., et al. (2022). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Molecules, 27(11), 3583.
- Bowers, G. N., & McComb, R. B. (1986). STANDARDIZATION OF ENZYME ASSAYS. In Enzyme reference methodology: A critical review. NCCLS.
- Annis, D. H., & Craig, W. A. (2005). The effect of interlaboratory variability on antimicrobial susceptibility determination. Diagnostic microbiology and infectious disease, 53(1), 61-64.
-
Kadiyala, G. (2014, April 28). What is the use of standards in enzyme inhibition assays? ResearchGate. Retrieved from [Link]
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological chemistry, 402(6-7), 653-662.
- Schwalbe, R., et al. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. In Antimicrobial Susceptibility Testing Protocols. CRC Press.
- Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry, 15(1), 103497.
- Al-Ghorbani, M., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1146-1165.
- Al-Ghorbani, M., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1146-1165.
- Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 744.
- Hernández-Vázquez, L., et al. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International journal of molecular sciences, 17(10), 1675.
- Kumar, A., et al. (2020). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 7(12), 1489-1524.
Sources
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 13. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. woah.org [woah.org]
- 16. pdb.apec.org [pdb.apec.org]
- 17. The effect of interlaboratory variability on antimicrobial susceptibility determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intra- and Interlaboratory Performances of Two Commercial Antimicrobial Susceptibility Testing Methods for Bifidobacteria and Nonenterococcal Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Benzyl-3-hydrazinoquinoxaline
This document provides essential safety and logistical procedures for the proper handling and disposal of 2-Benzyl-3-hydrazinoquinoxaline. As a specialized research chemical, a manufacturer-specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from an expert analysis of its constituent chemical moieties—the quinoxaline core, the benzyl group, and, most critically, the highly reactive hydrazino functional group. The procedures outlined herein are grounded in established safety protocols for hydrazine derivatives and hazardous waste management regulations.
Hazard Identification and In-Depth Risk Assessment
The primary hazard profile of 2-Benzyl-3-hydrazinoquinoxaline is dictated by its hydrazino (-NHNH₂) functional group. Hydrazine and its organic derivatives are recognized as highly hazardous materials.[1][2] The quinoxaline structure, a nitrogen-containing heterocyclic aromatic compound, also contributes to its toxicological profile, with some derivatives suspected of being carcinogenic.[3][4]
Causality of Hazards:
-
High Acute Toxicity & Corrosivity: The hydrazine moiety is corrosive and can cause severe damage to skin, eyes, and mucous membranes upon contact.[1] Systemic effects following exposure can be severe, impacting the central nervous system, liver, and kidneys.[5]
-
Carcinogenicity: Hydrazine is listed as a suspected carcinogen.[6] While data for this specific molecule is absent, it must be handled as a "particularly hazardous substance" under the OSHA Laboratory Standard, requiring additional protective measures.[7]
-
Reactivity & Flammability: Hydrazines are potent reducing agents and are incompatible with oxidizers, strong acids, and metal oxides, posing a risk of fire or explosion.[1][8] The compound itself may be flammable.[2]
-
Environmental Hazard: Due to its potential toxicity, release into the environment must be strictly avoided.[9][10] Spills and contaminated runoff should be prevented from entering drains and waterways.[11]
Table 1: Synthesized Hazard Profile for 2-Benzyl-3-hydrazinoquinoxaline
| Hazard Class | Description | Inferred GHS Pictograms |
|---|---|---|
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or in contact with skin. Targets liver, kidneys, and central nervous system.[1][5] | 💀 (Acute Toxicity, Oral/Dermal/Inhalation, Cat. 1-3)❗ (Harmful, Cat. 4) |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] | corrosive (Corrosion) |
| Carcinogenicity | Suspected of causing cancer based on the hydrazine moiety.[4][6] | health_hazard (Health Hazard: Carcinogen, Mutagen, etc.) |
| Reactivity | Flammable and highly reactive. Incompatible with oxidizing agents.[1][8] | flame (Flammable) |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[9][10] | environment (Hazardous to the Aquatic Environment) |
Engineering Controls and Personal Protective Equipment (PPE)
Given the significant hazards, a multi-layered approach to safety is mandatory. The Occupational Safety and Health Administration (OSHA) requires employers to provide adequate protection for laboratory personnel handling hazardous chemicals.[7][12]
Primary Engineering Control: All handling of 2-Benzyl-3-hydrazinoquinoxaline, including weighing, transfers, and the disposal procedures below, must be performed inside a certified chemical fume hood.[1] The fume hood provides the primary barrier, protecting the user from inhaling hazardous vapors.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Body Part | PPE Specification | Rationale and Best Practices |
|---|---|---|
| Hands | Nitrile Gloves (Double-Gloved) . Ensure gloves are rated for chemical resistance. | Complete skin protection is essential.[1] Change gloves immediately if contamination is suspected. Never wear contaminated gloves outside the fume hood. |
| Eyes/Face | Splash-Proof Safety Goggles AND a Face Shield. | Standard safety glasses are insufficient. The combination of goggles and a face shield is required to protect against splashes of this corrosive material.[1] |
| Body | Flame-Resistant Laboratory Coat. | A lab coat must be worn and fully buttoned. Ensure it is made of a material suitable for protection against chemical splashes and potential flash fires.[1] |
| Respiratory | (Handled by Fume Hood) | All work must be done in a properly functioning fume hood to avoid the need for personal respiratory protection.[1] |
Step-by-Step Disposal Protocol
The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach for hazardous waste, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[13] The following protocol ensures compliance and safety.
Phase 1: Waste Collection at the Satellite Accumulation Area (SAA)
The SAA is the location in the lab where the waste is first generated and collected.[14]
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container with a secure, tight-fitting lid. A glass or high-density polyethylene (HDPE) container is typically appropriate.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Benzyl-3-hydrazinoquinoxaline" and any solvents used.
-
The specific hazard warnings (e.g., "Toxic," "Corrosive," "Carcinogen Hazard").[14]
-
-
Segregation: This waste stream must be segregated. DO NOT mix with:
-
Accumulation: Keep the waste container closed at all times, except when adding waste. Store the container within the SAA, which should be at or near the point of generation and under the control of the operator.[14]
Phase 2: Chemical Neutralization of Hydrazino Moiety (Recommended)
For enhanced safety, the reactive hydrazino group can be chemically neutralized before disposal. This process converts the hazardous hydrazine component into less reactive substances (primarily nitrogen gas). This procedure must be performed with extreme caution in a fume hood.
Protocol for Neutralization:
-
Prepare Neutralizing Solution: Prepare a dilute (5%) aqueous solution of sodium hypochlorite (bleach) or calcium hypochlorite.[6][16]
-
Dilute Waste: If the waste is concentrated, dilute it with a compatible solvent (e.g., water, if soluble) to be less than 5% concentration of the hydrazine compound.[16] This helps control the reaction rate and heat generation.
-
Perform in Fume Hood: Place the open, diluted waste container in a secondary container (e.g., a plastic tub) inside a chemical fume hood.
-
Slow Addition: Using a pipette or addition funnel, slowly add the hypochlorite solution to the waste with constant stirring. The reaction can be exothermic and may release gas (nitrogen).
-
Monitor: Continue slow addition until the reaction ceases. Test for residual hydrazine using a commercially available test kit if necessary.[6]
-
Final Labeling: After neutralization, update the hazardous waste label to reflect the final contents of the container (e.g., "Neutralized 2-Benzyl-3-hydrazinoquinoxaline waste"). The waste is still considered hazardous due to the quinoxaline core and potential byproducts and must be disposed of accordingly.
Phase 3: Final Disposal via Institutional EHS
-
Container Management: Once the waste container is full or the experiment is complete, ensure the lid is tightly sealed.
-
Contact EHS: Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1] Do not pour any amount of this chemical down the drain.
-
Documentation: Complete any required waste manifests or pickup forms provided by EHS, ensuring all information is accurate. The generator is legally responsible for ensuring the waste is properly identified.[13]
Caption: Disposal workflow for 2-Benzyl-3-hydrazinoquinoxaline.
Emergency Procedures
Immediate and correct response to spills or exposures is critical to minimizing harm.
Spill Response
-
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite). DO NOT use combustible materials like paper towels or earth.[8]
-
Carefully scoop the contaminated absorbent into your designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
EVACUATE IMMEDIATELY. Do not attempt to clean it up yourself.[2]
-
Alert others to evacuate the area.
-
If safe to do so, close the laboratory door to contain the vapors.
-
Call your institution's emergency number or 911. Inform them of the specific chemical spilled.[2][17]
-
Remain at a safe distance to provide information to emergency responders.
-
Personnel Exposure
Seek immediate medical attention in all cases of exposure.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][18]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[18]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2][18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[18]
After any exposure, notify your supervisor and your institution's EHS department as soon as possible.[1]
References
-
Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico.
-
Hydrazine Toxicology. StatPearls - NCBI Bookshelf, National Institutes of Health.
-
Hydrazine - Incident management. GOV.UK.
-
2-Benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline Safety Data Sheet. AK Scientific, Inc.
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
-
Quinoxaline Safety Data Sheet. Apollo Scientific.
-
Hydrazine. UC Santa Barbara Environmental Health & Safety.
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
-
Hydrazine (HSG 56, 1991). International Programme on Chemical Safety (INCHEM).
-
Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
-
Quinoxaline-2-carboxylic acid Safety Data Sheet. Fisher Scientific.
-
Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC).
-
Laboratory Safety Operating Procedure for Hydrazines. The Brückner Research Group, University of Connecticut.
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
-
OSHA Compliance For Laboratories. US Bio-Clean.
-
Hydrazine Hydrate 7.5% Safety Data Sheet. Industrial Chemicals.
-
Managing Hazardous Chemical Waste in the Lab. LabManager.
-
Benzyl benzoate Safety Data Sheet. Sigma-Aldrich.
-
Defining Hazardous Waste. California Department of Toxic Substances Control.
-
Quinoxaline-1,4-dioxide compounds and Desoxycarbadox. California Office of Environmental Health Hazard Assessment (OEHHA).
-
Best Practices for Hazardous Waste Disposal. AEG Environmental.
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
-
Benzyl benzoate Safety Data Sheet. Chemos GmbH & Co. KG.
Sources
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. nj.gov [nj.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemos.de [chemos.de]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. epa.gov [epa.gov]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. usbioclean.com [usbioclean.com]
- 16. nexchem.co.uk [nexchem.co.uk]
- 17. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 18. aksci.com [aksci.com]
Navigating the Unseen: A Guide to Personal Protective Equipment for 2-Benzyl-3-hydrazinoquinoxaline
For the diligent researcher pushing the boundaries of science, the novel compound 2-Benzyl-3-hydrazinoquinoxaline represents a frontier of discovery. However, with innovation comes the responsibility of ensuring personal and environmental safety. This guide provides a comprehensive, in-depth operational plan for the safe handling of 2-Benzyl-3-hydrazinoquinoxaline, focusing on the critical aspect of Personal Protective Equipment (PPE). As there is no specific, publicly available Safety Data Sheet (SDS) for this compound, this guidance is synthesized from the known hazards of structurally related compounds, such as hydrazine and other quinoxaline derivatives, to ensure a robust margin of safety.
The Rationale Behind Enhanced Precautions
The molecular structure of 2-Benzyl-3-hydrazinoquinoxaline incorporates a hydrazine moiety attached to a quinoxaline core. Hydrazine and its derivatives are a class of compounds known for their potential toxicity, including being skin and eye irritants, and in some cases, potential carcinogens.[1][2] The quinoxaline structure itself is found in many biologically active compounds. This combination necessitates a cautious approach, treating the compound as a particularly hazardous substance until specific toxicological data becomes available.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against chemical hazards is not merely about wearing gloves and a lab coat; it's a systematic approach to risk mitigation. This involves a combination of engineering controls, administrative controls, and finally, the last line of defense: Personal Protective Equipment.
Engineering Controls: Your First Line of Defense
Before any handling of 2-Benzyl-3-hydrazinoquinoxaline, ensure that appropriate engineering controls are in place.
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Glove Box: For procedures involving fine powders or the potential for aerosolization, the use of a glove box with an inert atmosphere is recommended.[2]
Personal Protective Equipment (PPE): Your Personal Shield
The selection of PPE must be tailored to the specific task being performed. The following table outlines the recommended PPE for various laboratory operations involving 2-Benzyl-3-hydrazinoquinoxaline.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat and a chemical-resistant apron | N95 respirator or higher, depending on the scale and potential for aerosolization |
| Running reactions and work-up | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | Use within a certified chemical fume hood |
| Handling reaction mixtures and transfers | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat and a chemical-resistant apron | Use within a certified chemical fume hood |
| Cleaning glassware | Chemical splash goggles | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron over a lab coat | Use within a certified chemical fume hood or well-ventilated area |
| Spill cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant coveralls | Air-purifying respirator with appropriate cartridges for organic vapors and particulates |
A Step-by-Step Guide to Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on your lab coat and, if required, a chemical-resistant apron.
-
Respirator: If required, perform a fit check and don your respirator.
-
Eye and Face Protection: Put on your chemical splash goggles and, if necessary, a face shield.
-
Gloves: Don your inner pair of gloves, followed by the outer pair, ensuring the outer gloves extend over the cuffs of your lab coat.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.
-
Lab Coat/Apron: Remove your lab coat and apron, turning them inside out as you remove them.
-
Face Shield/Goggles: Remove your face shield and goggles from the back of your head.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove your inner gloves.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2-Benzyl-3-hydrazinoquinoxaline.
Caption: A workflow diagram illustrating the decision-making process for selecting appropriate PPE.
Disposal Plan: A Critical Final Step
Proper disposal of contaminated materials is paramount to prevent environmental contamination and exposure to others.
-
Solid Waste: All disposable PPE (gloves, lab coats, etc.) and any solid materials contaminated with 2-Benzyl-3-hydrazinoquinoxaline should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing 2-Benzyl-3-hydrazinoquinoxaline should be collected in a designated, sealed hazardous waste container. Do not dispose of this chemical down the drain.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on hazardous waste disposal.[3]
Immediate Actions in Case of Exposure
In the event of an accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Always have a copy of this guide and any available chemical safety information readily accessible in the laboratory. By adhering to these stringent safety protocols, you can confidently advance your research while prioritizing your well-being and that of your colleagues.
References
-
Hydrazine - Wikipedia. Wikipedia. [Link]
-
Hydrazine and Other Corrosive and Flammable PHS - UNC Charlotte. University of North Carolina at Charlotte. [Link]
-
Hydrazine - Risk Management and Safety. University of California, Riverside. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
